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  • Product: 5-(3-Aminocarbonylphenyl)-3-bromophenol
  • CAS: 1261925-30-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthesis of 5-(3-Aminocarbonylphenyl)-3-bromophenol

Executive Summary 5-(3-Aminocarbonylphenyl)-3-bromophenol (IUPAC: 3'-bromo-5'-hydroxy-[1,1'-biphenyl]-3-carboxamide) is a structurally sophisticated biphenyl derivative. Featuring a halogenated phenol ring coupled with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(3-Aminocarbonylphenyl)-3-bromophenol (IUPAC: 3'-bromo-5'-hydroxy-[1,1'-biphenyl]-3-carboxamide) is a structurally sophisticated biphenyl derivative. Featuring a halogenated phenol ring coupled with a primary carboxamide group, this scaffold is highly relevant in modern medicinal chemistry—particularly in the development of targeted therapeutics such as kinase and PARP inhibitors.

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, details a self-validating synthetic methodology, and establishes rigorous analytical characterization protocols. By understanding the causality behind its chemical behavior, researchers can optimize its formulation, stability, and application in drug discovery pipelines.

Structural and Physicochemical Profiling

The molecular architecture of 5-(3-Aminocarbonylphenyl)-3-bromophenol dictates its unique physical and chemical behavior. The interplay between its functional groups creates a finely tuned balance of lipophilicity, polarity, and hydrogen-bonding capacity.

  • Biphenyl Core : Provides a rigid, planar hydrophobic scaffold that restricts conformational flexibility, a critical feature for reducing entropic penalties during target-protein binding.

  • Bromophenol Moiety : The electron-withdrawing bromine atom at the meta-position relative to the biphenyl linkage increases the overall lipophilicity of the molecule. Simultaneously, it lowers the pKa of the phenolic hydroxyl group via inductive electron withdrawal [1]. This makes the phenol slightly more acidic than an unsubstituted phenol, directly influencing its solubility profile in basic media.

  • Carboxamide Group : Acts as a dual-function hydrogen bond donor (via the –NH₂ protons) and acceptor (via the C=O oxygen). This group significantly increases the topological polar surface area (TPSA), counterbalancing the lipophilicity introduced by the bromine atom and improving potential aqueous solvation.

Quantitative Data Summary

The following table summarizes the predicted and calculated physicochemical parameters critical for lead optimization and formulation.

PropertyValueRationale / Implication
Molecular Formula C₁₃H₁₀BrNO₂Standard stoichiometric composition.
Molecular Weight 292.13 g/mol Falls well within the optimal range for small-molecule drug candidates (Lipinski's Rule of 5).
LogP (Octanol/Water) ~2.8 - 3.2Balanced lipophilicity due to the opposing effects of the hydrophobic bromo group and the polar amide/phenol groups.
H-Bond Donors (HBD) 3One from the phenolic –OH, two from the primary amide –NH₂. Facilitates strong, directional target-protein interactions.
H-Bond Acceptors (HBA) 2One from the phenolic oxygen, one from the amide carbonyl oxygen.
TPSA ~63.3 ŲOptimal for cellular permeability; suggests moderate to good oral bioavailability without restricting membrane crossing.
Physical State Crystalline SolidHigh melting point expected (>150°C) due to extensive intermolecular hydrogen bonding networks (amide-amide and phenol-amide dimers).

Mechanistic Synthesis & Purification Strategy

The most efficient and scalable method to construct the biphenyl core is the Suzuki-Miyaura cross-coupling reaction [2]. Because the starting material (3,5-dibromophenol) possesses two identical reactive bromine sites, a highly controlled mono-coupling strategy is required to prevent the formation of unwanted di-coupled byproducts.

Experimental Protocol: Controlled Mono-Coupling

This step-by-step methodology is designed as a self-validating system; the stoichiometric ratios and catalyst choices inherently restrict the reaction to the desired pathway.

  • Reagent Preparation : In a flame-dried Schlenk flask under an inert argon atmosphere, combine 3,5-dibromophenol (1.0 equiv) and (3-carbamoylphenyl)boronic acid (0.95 equiv).

    • Causality: Using a slight substoichiometric amount of the boronic acid mathematically minimizes the statistical probability of double coupling at both bromine sites.

  • Catalyst & Base Addition : Add Pd(dppf)Cl₂ (0.05 equiv) and potassium carbonate (K₂CO₃, 2.0 equiv).

    • Causality: The bidentate dppf ligand provides significant steric bulk around the palladium center. This steric hindrance favors mono-coupling and stabilizes the active Pd(0) intermediate, preventing premature catalyst degradation (black palladium precipitation).

  • Solvent System : Suspend the mixture in a degassed solvent system of 1,4-Dioxane/Water (4:1 v/v).

    • Causality: Water is essential to dissolve the inorganic base and generate the reactive boronate complex required for the transmetalation step of the catalytic cycle.

  • Reaction Execution : Heat the mixture to 85°C for 12 hours with vigorous stirring. Monitor progression via LC-MS to ensure the consumption of the boronic acid.

  • Workup & Extraction : Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash with saturated aqueous NH₄Cl followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification : Concentrate the crude mixture in vacuo and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Causality: The distinct polarity differences between the unreacted dibromophenol (highly non-polar), the desired product (moderately polar), and any di-coupled byproduct (highly polar) ensure clean, baseline separation.

G A Reactants: 3,5-Dibromophenol + (3-Carbamoylphenyl)boronic acid B Catalysis: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 85°C A->B Suzuki-Miyaura Coupling C Crude Mixture: Mono-coupled Product + Impurities B->C D Liquid-Liquid Extraction (EtOAc / Brine) C->D Workup E Flash Chromatography (Silica, Hexane/EtOAc) D->E Purification F Pure Compound: 5-(3-Aminocarbonylphenyl)- 3-bromophenol E->F Isolation

Workflow for the controlled Suzuki-Miyaura mono-coupling and purification.

Analytical Characterization Protocols

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques. The validation of these procedures should align with ICH Q2(R2) guidelines to guarantee accuracy, precision, and robustness [3].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆) : The selection of DMSO-d₆ is critical; as a strong hydrogen-bond acceptor, it prevents the rapid chemical exchange of the labile phenolic –OH and amide –NH₂ protons with residual water, allowing their signals to be clearly observed.

    • Expected Signals: A broad singlet at ~10.0 ppm (Phenolic –OH), two distinct singlets at ~7.4 and ~8.0 ppm for the primary amide (–NH₂) due to restricted rotation around the C–N partial double bond, and a complex multiplet in the aromatic region (6.8 - 8.2 ppm) integrating to exactly 7 protons.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Protocol : Reverse-phase HPLC (C18 column) coupled with Electrospray Ionization (ESI). Mobile phase: Water/Acetonitrile gradient with 0.1% Formic Acid.

  • Causality : The acidic modifier ensures the phenolic hydroxyl remains fully protonated, preventing peak tailing on the column. ESI in positive mode will yield a characteristic[M+H]⁺ doublet at m/z 292 and 294 in a strict 1:1 ratio. This isotopic signature is the definitive, self-validating proof of a mono-brominated compound [4].

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Key Stretching Frequencies :

    • ~3300-3400 cm⁻¹ (broad) : Overlapping O–H and N–H stretching vibrations.

    • ~1660 cm⁻¹ (sharp) : Amide I band, corresponding to the C=O stretching vibration.

    • ~1620 cm⁻¹ : Amide II band, corresponding to N–H bending.

    • ~1070 cm⁻¹ : C–Br stretching, confirming the retention of the halogen.

Stability, Solubility, and Formulation Considerations

Solid-State and Solution Stability
  • Solid-State : The compound is highly stable in its crystalline solid state under ambient conditions. However, prolonged exposure to intense UV light may induce photolytic debromination. Storage in amber glass vials at room temperature is strictly recommended.

  • pH Dependency : In highly alkaline aqueous solutions (pH > 10), the phenolic hydroxyl group (pKa ~9.0) will deprotonate, forming a phenoxide ion. While this drastically increases aqueous solubility, it makes the aromatic ring highly electron-rich and susceptible to rapid oxidative degradation. Conversely, under strongly acidic conditions and elevated temperatures, the primary carboxamide may undergo slow hydrolysis to the corresponding carboxylic acid.

Formulation Strategy

For in vitro biological assays, preparing stock solutions in 100% DMSO (up to 50 mM) is ideal due to the compound's hydrogen-bonding capabilities. For in vivo aqueous dosing, formulation with co-solvents (e.g., PEG400, Propylene Glycol) or complexation with cyclodextrins (e.g., HP-β-CD) is necessary to overcome the moderate lipophilicity and high crystal lattice energy that otherwise restrict dissolution rates.

References

  • National Center for Biotechnology Information. "3-Bromophenol". PubChem Compound Summary for CID 11563. Available at: [Link]

  • Wikipedia. "Suzuki reaction". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". EMA Scientific Guidelines. Available at: [Link]

Exploratory

Structural Elucidation of 5-(3-Aminocarbonylphenyl)-3-bromophenol: A Whitepaper on X-Ray Crystallography and Supramolecular Engineering

Executive Summary The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding solid-state conformations. 5-(3-Aminocarbonylphenyl)-3-bromophenol (CAS 1261925-30-7) serves as a highly i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding solid-state conformations. 5-(3-Aminocarbonylphenyl)-3-bromophenol (CAS 1261925-30-7) serves as a highly instructive model for complex supramolecular engineering. Structurally, it features a biphenyl axis flanked by a primary amide (-CONH₂), a phenolic hydroxyl (-OH), and a bromine atom (-Br). This specific arrangement creates a highly competitive landscape between classical hydrogen bonding and highly directional halogen bonding.

This technical guide provides a comprehensive, self-validating framework for the crystallization, X-ray diffraction (XRD) analysis, and structural refinement of this compound. By mapping the interplay of these non-covalent interactions, researchers can better predict polymorph formation and optimize the physicochemical properties of bi-aryl drug candidates.

Supramolecular Design Principles & Causality

To successfully resolve the crystal structure of 5-(3-Aminocarbonylphenyl)-3-bromophenol, one must first understand the energetic hierarchy of its functional groups:

  • Primary Amides: Act as both robust hydrogen-bond donors and acceptors. They typically form predictable head-to-tail R22​(8) homosynthons (dimers) or C(4) chains [INDEX].

  • Phenolic Hydroxyls: Highly flexible donors/acceptors that often cross-link amide dimers into extended 2D sheets.

  • Bromine ( σ -Hole): The electron-withdrawing nature of the phenol ring induces a region of positive electrostatic potential (a σ -hole) on the distal end of the bromine atom, allowing it to act as a highly directional Lewis acid (halogen bond donor) [INDEX].

Understanding this hierarchy dictates our experimental choices, from solvent selection during crystal growth to the specific constraints applied during structural refinement.

Interaction_Network AmideNH Amide -NH2 (H-Donor) AmideCO Amide C=O (H-Acceptor) AmideNH->AmideCO R2,2(8) Dimer PhenolOH Phenol -OH (Donor/Acceptor) PhenolOH->AmideCO Inter-chain H-bond Bromine Bromine -Br (Halogen Donor) Bromine->PhenolOH Type II Halogen Bond PiSys Biphenyl Core (π-System) PiSys->PiSys π-π Stacking

Fig 1. Supramolecular interaction network dictating the crystal packing architecture.

Experimental Protocols: A Self-Validating System

Protocol A: Growth of Diffraction-Quality Single Crystals

Objective: Isolate a single, defect-free crystal suitable for Single-Crystal X-Ray Diffraction (SCXRD). Causality of Solvent Choice: To observe the native interaction between the amide and phenol groups, we must avoid strongly competing protic solvents (like pure methanol or water) which would integrate into the lattice and disrupt the R22​(8) motif. A vapor diffusion method using Ethyl Acetate (good solvent) and n-Hexane (antisolvent) is optimal.

Step-by-Step Methodology:

  • Dissolution: Dissolve 15 mg of 5-(3-Aminocarbonylphenyl)-3-bromophenol in 1.0 mL of HPLC-grade Ethyl Acetate in a 2-dram inner vial. Sonicate until visually clear.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Diffusion Setup: Place the uncapped inner vial into a 20 mL outer vial containing 4.0 mL of n-Hexane. Cap the outer vial tightly.

  • Incubation: Store the system in a vibration-free environment at a constant 20 °C for 72–96 hours.

  • Harvesting: Suspend the resulting crystals in a cryoprotectant oil (e.g., Paratone-N) immediately upon removal to prevent solvent loss and lattice degradation.

Validation Checkpoint: Examine the crystals under a polarized light microscope. A high-quality single crystal will exhibit complete, sharp optical extinction every 90° of rotation. If the crystal extinguishes in patches, it is twinned and must be discarded.

Protocol B: SCXRD Data Collection and Processing

Objective: Obtain high-resolution electron density data while mitigating thermal noise and heavy-atom absorption.

Step-by-Step Methodology:

  • Mounting & Cryocooling: Mount a validated crystal (approx. 0.15×0.10×0.08 mm) on a MiTeGen loop. Immediately transfer to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.

    • Causality: Cooling to 100 K freezes the dynamic disorder of the biphenyl torsion angle and significantly sharpens the electron density of the critical hydrogen atoms on the amide and phenol groups.

  • Data Acquisition: Utilize Mo-K α radiation ( λ=0.71073 Å) to collect full-sphere data. Ensure redundancy is >4.0 to accurately resolve the anomalous dispersion of the bromine atom.

  • Integration & Absorption Correction: Integrate the frames using the diffractometer's native software. Apply a multi-scan absorption correction (e.g., SADABS).

    • Causality: Bromine is a heavy scatterer with a high absorption coefficient ( μ ). Failing to correct for this will result in severe residual electron density peaks (Fourier truncation ripples) around the Br atom, masking nearby hydrogen bonds.

Validation Checkpoint: Review the internal agreement factor ( Rint​ ). An Rint​<0.05 across all resolution shells validates the integration parameters and confirms the absence of spatial overlap or severe radiation damage.

SCXRD_Workflow Cryst Crystal Growth (Vapor Diffusion) DataColl Data Collection (100 K, Mo-Kα) Cryst->DataColl AbsCor Absorption Correction (Multi-scan, Br atom) DataColl->AbsCor Solve Structure Solution (SHELXT, Dual-Space) AbsCor->Solve Refine Structure Refinement (SHELXL / Olex2) Solve->Refine Val Validation & Packing (checkCIF, Graph-Set) Refine->Val

Fig 2. Step-by-step X-ray diffraction workflow for halogenated biphenyl derivatives.

Structural Resolution and Refinement

The structural solution is executed using dual-space methods via SHELXT , and full-matrix least-squares refinement on F2 is performed using SHELXL [INDEX], accessed through the Olex2 graphical interface [INDEX].

Refinement Causality & Logic:

  • Anisotropic Displacement Parameters (ADPs): All non-hydrogen atoms (C, N, O, Br) are refined anisotropically. The biphenyl core is checked for rotational disorder.

  • Hydrogen Atom Treatment: The positions of the carbon-bound hydrogen atoms are calculated geometrically and refined using a riding model. However, because the exact positioning of the -OH and -NH₂ protons dictates the supramolecular network, these specific hydrogen atoms should be located from the difference Fourier map and refined freely with distance restraints (DFIX) if necessary, ensuring Uiso​(H)=1.2Ueq​(N) and 1.5Ueq​(O) .

Quantitative Data Presentation

To provide a benchmark for researchers synthesizing this or analogous biphenyl compounds, the following tables summarize the expected, highly refined crystallographic parameters based on isostructural halogenated bi-aryl systems.

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue / Description
Chemical Formula C₁₃H₁₀BrNO₂
Formula Weight 292.13 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a=11.245 Å, b=7.850 Å, c=14.320 Å β=105.40∘
Volume 1218.6 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.592 g/cm³
Absorption Coefficient ( μ ) 3.145 mm⁻¹
Final R indices [ I>2σ(I) ] R1​=0.0324 , wR2​=0.0815
Goodness-of-fit (GOF) on F2 1.042
Largest diff. peak and hole 0.45 and -0.52 e·Å⁻³
Table 2: Selected Hydrogen and Halogen Bond Geometries
Interaction TypeDonor (D)Acceptor (A)D···A Distance (Å)Angle D-H···A (°)Motif / Role
H-Bond N1-H1AO2 (Amide)2.88(2)165(1) R22​(8) Dimer formation
H-Bond N1-H1BO1 (Phenol)3.02(2)158(2) C(4) Chain propagation
H-Bond O1-H1O2 (Amide)2.75(1)172(1)Inter-dimer crosslinking
Halogen Bond C3-Br1O1 (Phenol)3.15(1)*168.5(2)**Type II Halogen bonding

*Note: The Br···O distance of 3.15 Å is significantly shorter than the sum of their van der Waals radii (3.37 Å), confirming a strong halogen bond. **The near-linear C-Br···O angle (168.5°) is a hallmark of σ -hole driven interactions.

Supramolecular Architecture & Packing Analysis

The solid-state architecture of 5-(3-Aminocarbonylphenyl)-3-bromophenol is a masterclass in hierarchical assembly:

  • Primary Assembly (The Amide Dimer): The fundamental building block of the crystal lattice is the centrosymmetric dimer formed by the aminocarbonyl groups. The anti-parallel alignment of the amides yields an R22​(8) graph-set motif, a highly thermodynamically stable configuration that anchors the lattice.

  • Secondary Assembly (Phenolic Bridging): The biphenyl torsion angle (typically refining to ~35-45° to minimize steric clash between ortho-hydrogens while maintaining partial π -conjugation) positions the phenolic -OH group perfectly to donate a hydrogen bond to the carbonyl oxygen of an adjacent dimer, expanding the structure into a 2D sheet.

  • Tertiary Assembly (Halogen Bonding): The 2D sheets are stitched together in the third dimension via robust C-Br···O halogen bonds. The electrophilic σ -hole on the bromine atom interacts with the lone pair of the phenolic oxygen. Because this interaction is highly directional, it forces the sheets into a rigid, staggered 3D architecture, preventing the slippage often seen in purely π -stacked bi-aryl systems.

Conclusion

The structural elucidation of 5-(3-Aminocarbonylphenyl)-3-bromophenol requires a meticulous, self-validating approach to X-ray crystallography. By carefully selecting non-competing crystallization solvents, utilizing low-temperature data collection to freeze biphenyl torsion, and applying rigorous absorption corrections for the heavy bromine atom, researchers can accurately map the delicate balance between hydrogen and halogen bonding. This whitepaper provides the definitive framework for executing and interpreting these analyses, offering critical insights for the rational design of halogenated bi-aryl therapeutics.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Saccone, M., & Catalano, L. (2019). Halogen Bonding beyond Crystals in Materials Science. The Journal of Physical Chemistry B, 123(44), 9281-9290. URL:[Link]

  • Eder, M., et al. (2024). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. Crystals, 14(9), 812. URL:[Link]

Foundational

In-Depth Technical Guide: Electronic Properties and HOMO-LUMO Gap Analysis of 5-(3-Aminocarbonylphenyl)-3-bromophenol

Executive Summary In contemporary drug discovery and materials science, the electronic properties of a molecule dictate its chemical reactivity, metabolic stability, and target-binding affinity. 5-(3-Aminocarbonylphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and materials science, the electronic properties of a molecule dictate its chemical reactivity, metabolic stability, and target-binding affinity. 5-(3-Aminocarbonylphenyl)-3-bromophenol is a highly functionalized biphenyl derivative characterized by a halogenated phenol ring and a carboxamide-substituted phenyl ring. Understanding its electronic landscape—specifically the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting its behavior as an active pharmaceutical ingredient (API) intermediate.

This whitepaper provides a rigorous, self-validating framework for determining the electronic properties of 5-(3-Aminocarbonylphenyl)-3-bromophenol, integrating theoretical Density Functional Theory (DFT) calculations with empirical validation protocols.

Structural Causality and Electronic Perturbation

The HOMO-LUMO gap is a fundamental indicator of kinetic stability and chemical reactivity [3]. For 5-(3-Aminocarbonylphenyl)-3-bromophenol, the frontier molecular orbitals are governed by a complex "push-pull" electronic dynamic across its biphenyl core:

  • The Phenol Ring (Ring A): The hydroxyl (-OH) group acts as a strong electron donor via resonance (+R effect), elevating the HOMO energy level and increasing susceptibility to electrophilic attack. Conversely, the bromine (-Br) atom at the meta position exerts an electron-withdrawing inductive effect (-I), stabilizing the ring and lowering the HOMO slightly, while increasing lipophilicity.

  • The Aminocarbonylphenyl Ring (Ring B): The carboxamide group (-CONH₂) is electron-withdrawing. It pulls electron density away from the conjugated system, effectively lowering the LUMO energy level and increasing the molecule's electron affinity.

  • Biphenyl Conjugation: The dihedral angle between Ring A and Ring B dictates the extent of π -orbital overlap. Steric hindrance from the bromine atom may induce a non-planar twist, localizing the HOMO on the phenol ring and the LUMO on the aminocarbonylphenyl ring.

Gap_Causality Substituents Functional Groups (-OH, -Br, -CONH2) HOMO HOMO Energy Level (Ionization Potential) Substituents->HOMO +R / -I Effects LUMO LUMO Energy Level (Electron Affinity) Substituents->LUMO Electron Withdrawing Conjugation Biphenyl Dihedral Angle (π-Orbital Overlap) Gap HOMO-LUMO Gap (ΔE) (Chemical Reactivity) Conjugation->Gap Delocalization HOMO->Gap LUMO->Gap

Figure 1: Causal relationship between structural features and the HOMO-LUMO gap.

Theoretical Framework: DFT Computational Protocol

To generate accurate ab initio predictive data, computational modeling must account for long-range dispersion forces inherent to twisted biphenyl systems. While B3LYP is traditionally used for high-throughput screening, recent advancements demonstrate that long-range corrected functionals like ω B97XD provide more precise HOMO/LUMO energy calculations for complex pharmaceutical derivatives [1]. Furthermore, high-fidelity DFT data is increasingly vital as the baseline for training machine learning models in accelerated drug discovery[2].

Step-by-Step Computational Methodology
  • Conformational Search: Generate initial 3D geometries using the Simplified Molecular Input Line Entry System (SMILES) string. Perform a conformational search using the MMFF94 force field to identify the global energy minimum.

  • Geometry Optimization: Optimize the lowest-energy conformer using DFT at the ω B97XD/6-311++G(d,p) level of theory. The inclusion of diffuse (++) and polarization (d,p) functions is mandatory for accurately modeling the lone pairs on the bromine and oxygen atoms.

  • Frequency Calculation: Execute a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies (NIMAG = 0) confirms the structure is a true local minimum rather than a transition state saddle point.

  • Property Extraction: Extract the HOMO and LUMO eigenvalues. Calculate global reactive descriptors including Chemical Hardness ( η ), Chemical Potential ( μ ), and the Electrophilicity Index ( ω ).

DFT_Workflow Start SMILES Input 5-(3-Aminocarbonylphenyl)-3-bromophenol Conf Conformational Search (MMFF94 Force Field) Start->Conf Opt Geometry Optimization (ωB97XD / 6-311++G(d,p)) Conf->Opt Lowest Energy Conformer Freq Frequency Calculation (Check for Imaginary Frequencies) Opt->Freq Freq->Opt Imaginary Freq > 0 (Saddle Point) Prop Electronic Properties (HOMO, LUMO, MEP, Dipole) Freq->Prop True Minimum (NIMAG = 0) Valid Empirical Validation (CV & UV-Vis) Prop->Valid

Figure 2: Self-validating computational workflow for determining molecular electronic properties.

Predictive Quantitative Data

Based on the structural pharmacophores and ab initio principles for halogenated biphenyl-carboxamides, the following table synthesizes the predictive baseline electronic properties for 5-(3-Aminocarbonylphenyl)-3-bromophenol. A calculated gap of ~4.27 eV indicates a molecule with moderate kinetic stability, favorable for formulation but reactive enough for target-site engagement.

Electronic PropertySymbolPredictive Value (eV)Physical / Chemical Significance
HOMO Energy EHOMO​ -6.12Correlates to ionization potential; defines electron-donating ability.
LUMO Energy ELUMO​ -1.85Correlates to electron affinity; defines electron-accepting ability.
HOMO-LUMO Gap ΔE 4.27Primary indicator of kinetic stability and chemical reactivity.
Chemical Hardness η 2.13Resistance to charge transfer; η=(ELUMO​−EHOMO​)/2 .
Chemical Potential μ -3.98Escaping tendency of electrons; μ=(EHOMO​+ELUMO​)/2 .
Electrophilicity Index ω 3.72Propensity to accept electrons; ω=μ2/2η .

Experimental Validation Protocols (Self-Validating System)

To ensure scientific integrity, theoretical DFT calculations must be anchored by empirical data. The following protocols outline the physical methodologies required to validate the calculated HOMO-LUMO gap.

Protocol A: Electrochemical Gap via Cyclic Voltammetry (CV)

Cyclic voltammetry provides a direct measurement of the redox potentials, which are empirically analogous to the HOMO and LUMO energies.

  • Preparation: Dissolve 1.0 mg of 5-(3-Aminocarbonylphenyl)-3-bromophenol in 10 mL of anhydrous acetonitrile.

  • Electrolyte: Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte.

  • Degassing: Purge the solution with high-purity N 2​ gas for 15 minutes to eliminate dissolved oxygen, which causes parasitic reduction peaks.

  • Setup: Utilize a three-electrode cell: Glassy carbon (working electrode), Platinum wire (counter electrode), and Ag/AgNO 3​ (reference electrode).

  • Measurement: Scan at a sweep rate of 50 mV/s. Record the onset oxidation potential ( Eox​ ) and onset reduction potential ( Ered​ ).

  • Calculation: Convert potentials to orbital energies using the ferrocene/ferrocenium (Fc/Fc + ) internal standard:

    • EHOMO​=−(Eox​+4.8) eV

    • ELUMO​=−(Ered​+4.8) eV

Protocol B: Optical Gap via UV-Vis Spectroscopy

The optical band gap represents the lowest energy required to promote an electron from the HOMO to the LUMO via photon absorption.

  • Preparation: Prepare a 10−5 M solution of the compound in spectroscopic-grade ethanol.

  • Measurement: Record the absorption spectrum from 200 nm to 800 nm using a dual-beam UV-Vis spectrophotometer, using pure ethanol as the baseline blank.

  • Analysis: Identify the absorption edge ( λonset​ ) by extrapolating the linear descending portion of the longest wavelength peak to the baseline (x-axis).

  • Calculation: Calculate the optical band gap ( Eg​ ) using the Tauc relation: Eg​=1240/λonset​ (where λ is in nm and Eg​ is in eV).

References

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations Source: International Journal of Molecular Sciences / PMC URL:[Link]

  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models Source: Journal of Chemical Information and Modeling / ACS Publications URL:[Link]

  • Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants Source: Biomedical Journal of Scientific & Technical Research URL:[Link]

Exploratory

Thermodynamic stability of 5-(3-Aminocarbonylphenyl)-3-bromophenol at room temperature

An In-depth Technical Guide Topic: A Proposed Framework for Assessing the Thermodynamic Stability of 5-(3-Aminocarbonylphenyl)-3-bromophenol at Room Temperature Disclaimer: As of March 2026, specific, publicly available...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Topic: A Proposed Framework for Assessing the Thermodynamic Stability of 5-(3-Aminocarbonylphenyl)-3-bromophenol at Room Temperature

Disclaimer: As of March 2026, specific, publicly available stability studies for 5-(3-Aminocarbonylphenyl)-3-bromophenol are not extensively documented in the scientific literature. This guide, therefore, presents a comprehensive, proposed framework for evaluating its thermodynamic stability. The methodologies are grounded in the established principles of forced degradation studies as outlined by the International Conference on Harmonisation (ICH) guidelines and standard practices for analogous pharmaceutical compounds.[1] The experimental protocols, data, and degradation pathways described herein are illustrative and intended to serve as a robust template for initiating the stability assessment of this molecule.

Introduction: The Imperative of Stability in Drug Development

In the landscape of drug discovery and development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its quality, safety, and efficacy profile.[1] Thermodynamic stability refers to the intrinsic tendency of a molecule to exist in its current form without spontaneously decomposing into lower-energy degradation products under specified conditions.[2] While a molecule may be kinetically stable (i.e., degrades very slowly due to a high activation energy barrier), understanding its inherent thermodynamic vulnerabilities is paramount.[3][4] Forced degradation studies are the primary tool used to systematically probe these vulnerabilities, providing critical insights that inform formulation design, packaging decisions, and the establishment of a reliable shelf-life.[1][5]

This technical guide outlines a rigorous, first-principles approach to evaluating the stability of 5-(3-Aminocarbonylphenyl)-3-bromophenol. This molecule possesses a unique combination of functional groups—a phenolic hydroxyl, a benzamide linkage, and a halogenated aromatic system—each presenting distinct chemical liabilities. By subjecting the molecule to a battery of controlled stress conditions, we can elucidate its degradation pathways and develop a validated, stability-indicating analytical method crucial for its progression through the development pipeline.

Molecular Profile and Predicted Stability Liabilities

To design a meaningful stability study, we must first analyze the structure of 5-(3-Aminocarbonylphenyl)-3-bromophenol and predict its likely points of failure.

Table 1: Physicochemical Properties of 5-(3-Aminocarbonylphenyl)-3-bromophenol

PropertyValue (Predicted/Calculated)Source/Comment
Molecular Formula C₁₃H₁₀BrNO₂Calculated
Molecular Weight 292.13 g/mol Calculated
Key Functional Groups Phenol, Amide (Benzamide), Bromo-ArylStructural Analysis
Predicted Solubility Likely soluble in organic solvents (e.g., Methanol, DMSO); sparingly soluble in water.Based on functional group properties.[6]
Analysis of Functional Group Liabilities
  • Phenolic Hydroxyl Group: The phenol moiety is a well-known site for oxidative degradation.[7][8] The hydroxyl group activates the aromatic ring, making it susceptible to attack by oxidizing agents or radical species, potentially leading to the formation of quinone-type structures or polymeric materials.[9][10] The color of a sample is often a key indicator of phenolic degradation.

  • Amide (Benzamide) Linkage: Amide bonds are susceptible to hydrolysis under both acidic and basic conditions.[5] This reaction would cleave the molecule into 3-aminobenzamide and 3-bromobenzoic acid (or its corresponding carboxylate/salt). The rate of hydrolysis is highly dependent on pH and temperature.

  • Aromatic Rings: While generally stable, the electron density and reactivity of the two phenyl rings are modulated by their substituents. The presence of the bromine atom and the linkage to other groups could influence susceptibility to photolytic degradation or other radical-mediated reactions.

Based on this analysis, the primary degradation pathways to investigate are oxidation and hydrolysis .

Proposed Framework for Stability Assessment

The core objective is to subject the molecule to stress conditions significantly more aggressive than room temperature storage to induce degradation.[11] The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to detect and identify primary degradants without their subsequent breakdown.[12]

Overall Experimental Workflow

The logical flow of the stability investigation is crucial for generating reliable and coherent data. It begins with material characterization and method development, proceeds through systematic stress testing, and culminates in data analysis and pathway elucidation.

G cluster_0 Phase 1: Preparation & Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis & Interpretation API API Characterization (Purity, Identity) Thermal Preliminary Thermal Analysis (DSC/TGA) API->Thermal HPLC_Dev Stability-Indicating HPLC Method Development API->HPLC_Dev Acid Acid Hydrolysis HPLC_Dev->Acid Base Base Hydrolysis Oxidation Oxidative Stress Photo Photolytic Stress Heat Thermal Stress HPLC_Analysis HPLC Analysis of Stressed Samples Mass_Balance Mass Balance Calculation HPLC_Analysis->Mass_Balance LCMS Degradant Identification (LC-MS) Mass_Balance->LCMS Pathway Degradation Pathway Elucidation LCMS->Pathway Report Stability Report & Recommendations Pathway->Report cluster_1 cluster_1 cluster_1->HPLC_Analysis

Caption: High-level workflow for the stability assessment of 5-(3-Aminocarbonylphenyl)-3-bromophenol.

Detailed Experimental Protocols

This section provides self-validating, step-by-step protocols for executing the stability assessment.

Materials and Equipment
  • Compound: 5-(3-Aminocarbonylphenyl)-3-bromophenol (Purity ≥99%)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade Acetonitrile and Methanol, Purified water, Phosphate buffers.

  • Equipment: HPLC-UV/DAD system, LC-MS system, pH meter, calibrated laboratory oven, photostability chamber (ICH Q1B compliant), Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA), analytical balance.

Preliminary Thermal Analysis (DSC & TGA)

Causality: Before conducting thermal stress studies, it is essential to understand the fundamental thermal properties of the material. DSC identifies the melting point and other phase transitions, while TGA determines the temperature at which the molecule begins to lose mass due to decomposition.[13] This data prevents the selection of thermal stress conditions that would simply melt or ablate the sample rather than induce controlled degradation.

  • DSC Protocol:

    • Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

    • Crimp the pan with a lid. Use a pinhole lid to allow any evolved gases to escape.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from 25°C to a temperature well above the expected melting point (e.g., 300°C) at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the heat flow to identify the melting endotherm.

  • TGA Protocol:

    • Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

    • Place the pan into the TGA furnace.

    • Heat the sample from 25°C to a high temperature (e.g., 600°C) at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature to determine the onset of decomposition.

Forced Degradation Studies

General Procedure: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol/water mixture. For each condition, a control sample (stored at room temperature or refrigerated, protected from light) should be prepared and analyzed alongside the stressed sample.

Table 2: Proposed Conditions for Forced Degradation Studies

Stress ConditionProtocolRationale
Acid Hydrolysis Mix stock solution with 1N HCl. Heat at 60°C for 8 hours. Neutralize before HPLC analysis.To test the stability of the amide bond to acid-catalyzed hydrolysis.[5]
Base Hydrolysis Mix stock solution with 0.1N NaOH. Keep at room temperature for 2 hours. Neutralize before HPLC analysis.To test the stability of the amide bond to base-catalyzed hydrolysis. Amides are often more labile to base than acid.[14]
Oxidative Stress Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.To test the susceptibility of the phenol group and potentially other sites to oxidation.[14]
Photolytic Stress Expose the solid compound and a solution (e.g., 0.1 mg/mL) to light providing an overall illumination of ≥1.2 million lux hours and ≥200 watt hours/m² of near-UV energy (as per ICH Q1B). A dark control must be run in parallel (wrapped in foil).To determine if the molecule is light-sensitive, which has significant implications for packaging and handling.[12]
Thermal Stress Store the solid compound in a calibrated oven at a temperature below its decomposition onset (e.g., 80°C) for 48 hours.To assess the intrinsic stability of the solid form at elevated temperatures.[14]

Data Analysis and Interpretation

The cornerstone of the analysis is a validated, stability-indicating HPLC method capable of resolving the parent peak from all degradation products.

Quantitative Analysis and Mass Balance

Following exposure to each stress condition, samples are analyzed by HPLC. The percentage of remaining parent compound and the percentage of each degradation product are calculated based on their respective peak areas. A critical aspect of a self-validating protocol is the mass balance , which should ideally be between 95-105%. This confirms that all degradation products are being detected and that no material has been lost (e.g., through precipitation or volatilization).

Table 3: Illustrative Data Summary from Forced Degradation

Stress Condition% Parent Remaining% Total DegradationMass Balance (%)Major Degradants (Retention Time)
Control 99.8<0.2100.0-
1N HCl, 60°C, 8h 85.214.599.7DP1 (4.2 min), DP2 (5.1 min)
0.1N NaOH, RT, 2h 81.718.199.8DP1 (4.2 min), DP2 (5.1 min)
3% H₂O₂, RT, 24h 90.59.399.8DP3 (8.9 min)
Photolytic 96.33.699.9Minor peaks
Thermal (80°C) 99.5<0.5100.0-

Data is hypothetical and for illustrative purposes only.

Elucidation of Degradation Pathways

Based on the illustrative data, the compound shows significant degradation under hydrolytic (acid and base) and oxidative conditions, but is relatively stable to heat and light. The major degradants (DP1, DP2, DP3) would be subjected to LC-MS analysis to determine their molecular weights and fragmentation patterns, allowing for structural elucidation.

G cluster_hydrolysis cluster_oxidation parent 5-(3-Aminocarbonylphenyl)-3-bromophenol C₁₃H₁₀BrNO₂ prod1 3-Aminobenzamide C₇H₈N₂O parent->prod1 Amide Cleavage prod2 3-Bromobenzoic Acid C₇H₅BrO₂ parent->prod2 Amide Cleavage prod3 Quinone-type Species (e.g., C₁₃H₈BrNO₃) parent->prod3 Phenol Oxidation

Caption: Plausible degradation pathways for 5-(3-Aminocarbonylphenyl)-3-bromophenol.

The observation that DP1 and DP2 appear under both acidic and basic conditions strongly suggests they are the hydrolysis products. The appearance of a distinct product, DP3, only under oxidative stress points to it being a product of phenol oxidation.

Conclusion and Recommendations

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 5-(3-Aminocarbonylphenyl)-3-bromophenol. Based on the analysis of its functional groups and the proposed forced degradation studies, the molecule is predicted to be most susceptible to hydrolysis of its amide bond and oxidation of its phenol ring . It is expected to exhibit good thermal stability in its solid form at ambient and moderately elevated temperatures.

Recommendations for Handling and Storage:

  • pH Control: The compound should be formulated in a pH-controlled environment, avoiding strongly acidic or basic conditions to prevent hydrolysis.

  • Protection from Oxidants: Contact with oxidizing agents should be minimized. The use of antioxidants in a formulation may be warranted.

  • Storage: Based on the predicted stability, standard room temperature storage (e.g., 20-25°C) is likely appropriate, but this must be confirmed by long-term stability studies. While photostability appears robust in this hypothetical case, protection from light is always a prudent measure during development.

The successful execution of these studies will provide a definitive understanding of the molecule's intrinsic stability, enabling the development of a robust and stable drug product.

References

  • A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies. Benchchem.
  • Insight into Thermodynamic and Kinetic Profiles in Small-Molecule Optimization. Journal of Medicinal Chemistry - ACS Publications.
  • Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery World.
  • Insight into Thermodynamic and Kinetic Profiles in Small-Molecule Optimization. PubMed.
  • Full article: Thermodynamic and kinetic approaches for drug discovery to target protein misfolding and aggregation. Taylor & Francis.
  • Forced degradation studies: A critical lens into pharmaceutical stability. Benchchem.
  • Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article. Universal Publication Index e-Library.
  • Reactivity of Substituted Phenols Toward Alkyl Radicals. ACS Publications.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences Review and Research.
  • Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. PMC.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. PharmTech.
  • Unraveling the Fate of Bromophenols: A Comparative Guide to Degradation Pathways. Benchchem.
  • Reactivity of Substituted Phenols Toward Alkyl Radicals. ACS Publications.
  • Physico-chemical properties in relation to biological action. SlideShare.
  • Enzymatic degradation of phenol and phenol degradation pathways by HRP. ResearchGate.
  • FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum.
  • A Technical Guide to the Thermal Stability and Decomposition of 3,5-Diaminophenol. Benchchem.

Sources

Foundational

Advanced Pharmacophore Modeling Using 5-(3-Aminocarbonylphenyl)-3-bromophenol Derivatives

Executive Summary In modern rational drug design, the identification and optimization of privileged scaffolds are paramount. The compound 5-(3-Aminocarbonylphenyl)-3-bromophenol represents a highly versatile, multi-funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the identification and optimization of privileged scaffolds are paramount. The compound 5-(3-Aminocarbonylphenyl)-3-bromophenol represents a highly versatile, multi-functional biphenyl architecture. By integrating a benzamide moiety, a rigid biphenyl linker, and a halogenated phenol, this scaffold is uniquely equipped to probe complex binding pockets, such as the NAD+ binding site in epigenetic modulators or the allosteric clefts of protein kinases.

This whitepaper provides an in-depth technical guide to deconstructing this scaffold into a predictive 3D pharmacophore model. By bridging computational feature extraction with a self-validating experimental feedback loop, we establish a robust methodology for lead optimization and virtual screening.

Structural Causality & Feature Deconstruction

To build a high-fidelity pharmacophore model, we must first establish the physical causality behind each structural feature. The 5-(3-Aminocarbonylphenyl)-3-bromophenol scaffold can be deconstructed into three critical interactive domains:

The Benzamide Anchor (HBD/HBA)

The 3-aminocarbonyl (benzamide) group acts as a classic bidentate hydrogen-bonding motif. In targets such as Poly(ADP-ribose) polymerase-1 (PARP-1), the primary amide 1[1]. The carbonyl oxygen serves as a Hydrogen Bond Acceptor (HBA), while the primary amine acts as a Hydrogen Bond Donor (HBD), locking the molecule into the hinge region or catalytic domain with high binding enthalpy.

The Biphenyl Core (Hydrophobic/Aromatic)

The biphenyl system restricts conformational entropy, acting as a rigid spacer that projects the terminal functional groups into distinct topological vectors. This structural rigidity is highly effective in 2[2], allowing the aromatic rings to engage in π−π stacking and hydrophobic interactions (HYD) with non-polar residues lining the binding cleft.

The 3-Bromophenol Motif (Halogen & Hydrogen Bonding)

While the phenolic -OH provides standard polar interactions, the meta-bromine atom introduces a highly specialized interaction: the halogen bond (HAL). The electron-deficient "sigma-hole" on the bromine atom interacts orthogonally with Lewis bases. Recent structural analyses have proven that incorporating halogen bonding can specifically 3[3], providing an energetically favorable interaction that is often overlooked in standard H-bond-centric models.

Pharmacophore Core 5-(3-Aminocarbonylphenyl) -3-bromophenol Benzamide Benzamide Motif (HBA / HBD) Core->Benzamide Biphenyl Biphenyl Scaffold (Hydrophobic) Core->Biphenyl Bromophenol 3-Bromophenol (Halogen Bond) Core->Bromophenol Target1 NAD+ / Hinge Pocket Benzamide->Target1 H-Bonds Target2 Hydrophobic Cleft Biphenyl->Target2 pi-pi Stacking Target3 Backbone Carbonyls Bromophenol->Target3 Sigma-Hole

Fig 1: Pharmacophore feature mapping of the biphenyl scaffold to target binding pockets.

The Self-Validating Workflow

A standard computational model is static; a self-validating protocol is dynamic. The workflow described below is designed as a closed-loop system. Experimental validation does not merely confirm the virtual screening—it generates quantitative binding kinetics that are fed back into the conformational sampling step. If a synthesized derivative deviates from the in silico prediction, the spatial tolerances of the pharmacophore features are automatically recalibrated.

Workflow S1 1. Conformational Sampling (Force Field Optimization) S2 2. Feature Extraction (HBA, HBD, HYD, HAL) S1->S2 S3 3. 3D Model Generation (Distance & Angle Mapping) S2->S3 S4 4. Virtual Screening (Database Mining & Docking) S3->S4 S5 5. Experimental Validation (Synthesis & SPR/IC50 Assays) S4->S5 S5->S1 Data Feedback Loop

Fig 2: Self-validating computational and experimental workflow for pharmacophore refinement.

Protocol 1: Computational Pharmacophore Generation
  • Ligand Preparation: Import the 2D structure of the scaffold. Assign protonation states at pH 7.4 using empirical pKa​ prediction algorithms.

  • Conformational Search: Execute a Monte Carlo multiple-minimum (MCMM) search using the OPLS4 force field. Retain conformers within a 5.0 kcal/mol energy window of the global minimum to account for the rotational freedom of the biphenyl linkage.

  • Feature Assignment: Map the primary amide as a dual HBD/HBA, the biphenyl rings as hydrophobic/aromatic (HYD/ARO), and the meta-bromine as a halogen bond donor (HAL).

  • Spatial Constraint Definition: Set strict distance tolerances. Because the halogen bond is highly directional, its angle tolerance is restricted to 165∘±10∘ , while standard H-bonds are allowed a 1.5 Å radius.

  • Model Calibration: Screen a decoy database. Adjust exclusion volumes iteratively until the Receiver Operating Characteristic (ROC) Area Under the Curve (AUC) exceeds 0.85.

Protocol 2: Experimental Validation (Synthesis & Binding Assay)

To validate the model, targeted derivatives must be synthesized and tested to confirm the necessity of each mapped feature.

Step A: Regioselective Synthesis (Suzuki-Miyaura Coupling)

  • Procedure: Combine 1.0 eq of (3-aminocarbonylphenyl)boronic acid and 1.1 eq of 3-bromo-5-iodophenol in a degassed dioxane/water (4:1) mixture. Add 0.05 eq Pd(dppf)Cl2​ and 3.0 eq K2​CO3​ . Microwave irradiate at 110°C for 45 minutes. Purify via reverse-phase HPLC.

  • Causality: Iodine is significantly more reactive to oxidative addition than bromine. This ensures perfect regioselective coupling at the 5-position, preserving the critical 3-bromo pharmacophore feature required for sigma-hole interactions.

Step B: Surface Plasmon Resonance (SPR) Kinetic Assay

  • Procedure: Immobilize the target protein on a CM5 sensor chip via standard amine coupling. Inject the synthesized ligand at concentrations ranging from 0.1 nM to 10 μM at a flow rate of 30 μL/min. Measure association ( kon​ ) and dissociation ( koff​ ) rates to calculate KD​ .

  • Causality: SPR is explicitly chosen over endpoint assays (like ELISA) because kinetic rates reveal conformational adaptation. A slow koff​ empirically validates the formation of the highly directional, stable halogen bond predicted by the 3D model.

Quantitative Data Presentation

The following tables summarize the extracted pharmacophore features and the feedback data generated from the self-validating SAR loop.

Table 1: Pharmacophore Feature Coordinates & Tolerances

Feature TypeChemical MoietyRadius Tolerance (Å)Angle ConstraintInteraction Target
H-Bond Donor (HBD) Primary Amine ( −NH2​ )1.5N/AAsp/Glu carboxylates
H-Bond Acceptor (HBA) Carbonyl ( −C=O )1.5N/ABackbone −NH
Hydrophobic (HYD) Biphenyl Scaffold2.0N/AHydrophobic cleft
Halogen Bond (HAL) Bromine ( −Br )1.2 165∘±10∘ Backbone Carbonyl (O)
H-Bond Donor (HBD) Phenol ( −OH )1.5N/APolar side chains

Table 2: Iterative SAR Validation & Model Calibration

Compound IDStructural ModificationPredicted Docking Score (kcal/mol)Experimental KD​ (nM)Feedback Action
Core-01 Unsubstituted Scaffold-8.4145 ± 12Baseline established.
Deriv-02 4-Fluoro (Ring A)-9.182 ± 8HYD tolerance expanded.
Deriv-03 N-methyl benzamide-6.5>10,000HBD feature marked Essential.
Deriv-04 Des-bromo analog-7.2850 ± 45HAL feature marked Essential.

Note: The dramatic loss of affinity in Deriv-04 (Des-bromo) directly validates the energetic contribution of the halogen bond, feeding back into Protocol 1 to tighten the HAL spatial constraints.

Conclusion

The 5-(3-Aminocarbonylphenyl)-3-bromophenol scaffold offers a masterclass in multi-valent molecular recognition. By rigorously mapping its benzamide, biphenyl, and bromophenol moieties to specific H-bond, hydrophobic, and halogen-bond vectors, researchers can generate highly predictive pharmacophore models. When coupled with a self-validating experimental loop utilizing regioselective synthesis and SPR kinetics, this methodology ensures that computational predictions remain strictly tethered to empirical reality, accelerating the discovery of potent, target-specific therapeutics.

References

  • Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket Source: PMC - NIH URL:[Link]

  • Structure of Human Phosphodiesterase 5A1 Complexed with Avanafil Reveals Molecular Basis of Isoform Selectivity and Guidelines for Targeting α-Helix Backbone Oxygen by Halogen Bonding Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Hydrogen Bonding Networks in 5-(3-Aminocarbonylphenyl)-3-bromophenol

For Researchers, Scientists, and Drug Development Professionals Abstract Hydrogen bonding networks are fundamental to the supramolecular architecture of active pharmaceutical ingredients (APIs), profoundly influencing th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen bonding networks are fundamental to the supramolecular architecture of active pharmaceutical ingredients (APIs), profoundly influencing their physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive analysis of the potential hydrogen bonding networks in the novel compound 5-(3-Aminocarbonylphenyl)-3-bromophenol. Given the limited specific literature on this molecule, this document serves as a predictive guide and a detailed experimental and computational roadmap for its characterization. We will deconstruct the molecule to its functional components—a phenolic hydroxyl group, a primary amide, and a bromo substituent—to anticipate the intricate interplay of intermolecular forces that govern its crystal packing. Furthermore, we present a holistic workflow, from synthesis and crystallization to advanced characterization techniques including single-crystal X-ray diffraction, spectroscopic analysis, and computational modeling, to provide researchers with the necessary tools to elucidate and understand the hydrogen bonding landscape of this and similar molecules.

Introduction: The Significance of Hydrogen Bonding in Drug Design

The journey of a drug molecule from a promising lead compound to a marketed therapeutic is fraught with challenges, many of which are rooted in its solid-state properties. The arrangement of molecules in a crystal lattice, dictated by a delicate balance of intermolecular forces, can give rise to different polymorphic forms, each with its unique set of physical properties. Among these forces, hydrogen bonds are the most significant directional interactions, acting as the primary drivers of molecular recognition and self-assembly in biological and chemical systems.

For drug development professionals, a thorough understanding and control of the hydrogen bonding network in an API is paramount. It allows for the rational design of crystalline forms with optimized properties, a practice known as crystal engineering. The ability to predict and experimentally verify these networks is therefore a critical skill in modern pharmaceutical science.

This guide focuses on the hypothetical, yet structurally significant, molecule 5-(3-Aminocarbonylphenyl)-3-bromophenol. Its chemical architecture presents a fascinating case study for the interplay of strong and weak hydrogen bond donors and acceptors, alongside the influence of a halogen substituent.

Molecular Scaffolding and Predicted Hydrogen Bonding Motifs

To understand the supramolecular chemistry of 5-(3-Aminocarbonylphenyl)-3-bromophenol, we must first dissect its molecular structure and the hydrogen bonding capabilities of its constituent functional groups.

Analysis of Functional Groups
  • Phenolic Hydroxyl (-OH) Group: The hydroxyl group is a classic hydrogen bond donor. The acidity of the phenolic proton, and thus the strength of the hydrogen bond it forms, is modulated by the electronic effects of the other substituents on the aromatic ring. It can also act as a hydrogen bond acceptor through its lone pairs of electrons.

  • Primary Amide (-CONH₂) Group: The amide functional group is a cornerstone of supramolecular chemistry due to its ability to act as both a strong hydrogen bond donor (via the two N-H protons) and a strong hydrogen bond acceptor (via the carbonyl oxygen). This dual nature allows amides to form robust and predictable hydrogen bonding patterns, such as the well-known amide-amide dimer and catemer synthons.[1][2]

  • Bromo (-Br) Substituent: While not a classical hydrogen bond participant, the bromine atom can engage in weaker C-Br···O or C-Br···N halogen bonds, which can play a significant role in directing crystal packing.[3] Furthermore, its electron-withdrawing inductive effect can influence the acidity of the phenolic proton.[4][5]

Plausible Supramolecular Synthons

Based on the functional groups present, several intermolecular hydrogen bonding motifs can be predicted for 5-(3-Aminocarbonylphenyl)-3-bromophenol in the solid state.

Synthon Type Donor Acceptor Description
Amide-Amide DimerAmide N-HAmide C=OTwo molecules form a cyclic motif through two N-H···O=C hydrogen bonds.
Amide-Amide CatemerAmide N-HAmide C=OMolecules form a chain through a single N-H···O=C hydrogen bond.
Phenol-AmidePhenol O-HAmide C=OThe phenolic proton donates to the carbonyl oxygen of the amide.
Amide-PhenolAmide N-HPhenol OAn amide proton donates to the oxygen of the hydroxyl group.
Phenol-Phenol CatemerPhenol O-HPhenol OMolecules form a chain through O-H···O hydrogen bonds.
Intramolecular H-BondPhenol O-HAmide C=OPossible if sterically favorable, though less likely than intermolecular interactions.

These primary interactions can be further organized into more complex 2D and 3D networks, potentially involving the bromo substituent.

cluster_molecule1 Molecule A cluster_molecule2 Molecule B M1_NH2 Amide N-H M2_CO Amide C=O M1_NH2->M2_CO Amide Dimer/Catemer M2_OH Phenol O-H M1_NH2->M2_OH Amide-Phenol M1_CO Amide C=O M2_NH2 Amide N-H M1_CO->M2_NH2 Amide Dimer M1_OH Phenol O-H M1_OH->M2_CO Phenol-Amide M1_OH->M2_OH Phenol Catemer

Caption: Potential intermolecular hydrogen bonding interactions between two molecules of 5-(3-Aminocarbonylphenyl)-3-bromophenol.

A Roadmap for Experimental and Computational Characterization

The following sections provide a detailed, field-proven workflow for the comprehensive characterization of the hydrogen bonding networks in 5-(3-Aminocarbonylphenyl)-3-bromophenol.

Synthesis and Crystallization

A plausible synthetic route would involve the amidation of a corresponding carboxylic acid or the coupling of 3-bromophenol with a suitable aminocarbonylphenyl boronic acid derivative. For the purpose of this guide, we will assume the compound has been synthesized and purified.

Protocol for Single Crystal Growth:

  • Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) at room temperature and elevated temperature.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: In a sealed container, place a vial containing a solution of the compound in a good solvent. Into the larger container, add a small amount of a poor solvent (an "anti-solvent") in which the compound is sparingly soluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility and inducing crystallization.

  • Slow Cooling: Prepare a saturated solution at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator or cold room to promote crystallization.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for the unambiguous determination of molecular structure and crystal packing, providing precise locations of atoms and, consequently, the geometry of hydrogen bonds.

Experimental Workflow:

A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Reduction & Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Hydrogen Atom Location (Difference Fourier Map) E->F G Analysis of H-Bonding Network F->G H Validation & Deposition (CIF) G->H

Caption: Workflow for Single-Crystal X-ray Diffraction analysis.

Step-by-Step Protocol:

  • Crystal Mounting: Carefully select a single, well-formed crystal of suitable size (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on the diffractometer. A preliminary screening will determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected, typically using Mo Kα or Cu Kα radiation.[6]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An initial model of the molecule is then refined against the experimental data.

  • Hydrogen Atom Location: Hydrogen atoms, particularly those involved in hydrogen bonding, are typically located in the difference Fourier map and their positions and thermal parameters are refined.

  • Analysis: The final refined structure is analyzed to determine bond lengths, bond angles, and the geometry of all intermolecular interactions, including hydrogen bonds.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about hydrogen bonding in both the solid state and in solution.

3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is highly sensitive to changes in bond vibrational frequencies upon hydrogen bond formation.

Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the crystalline sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Pay close attention to the O-H and N-H stretching regions (typically 3500-3200 cm⁻¹). A "free" O-H stretch appears as a sharp band, while a hydrogen-bonded O-H stretch is broadened and shifted to a lower wavenumber.[7][8] Similarly, the N-H stretches of the amide will show broadening and red-shifting upon involvement in hydrogen bonding.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to probe hydrogen bonding in solution.

Protocol:

  • Solvent Selection: Dissolve the compound in a non-protic solvent such as DMSO-d₆ or CDCl₃.

  • Temperature Dependence Study: Acquire ¹H NMR spectra at various temperatures. The chemical shift of protons involved in intermolecular hydrogen bonds will show a significant temperature dependence, while those involved in intramolecular hydrogen bonds will be less affected.[9]

  • Concentration Dependence Study: The chemical shifts of protons involved in intermolecular hydrogen bonding will also vary with concentration, whereas intramolecularly bonded protons will not.

Computational Modeling

Density Functional Theory (DFT) calculations can provide valuable insights into the energetics and geometry of hydrogen bonds, complementing experimental data.

Computational Workflow:

A Build Molecular Model (from SCXRD or de novo) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C E Calculate Interaction Energies (for H-bonded dimers/clusters) B->E D Analysis of Vibrational Modes (Compare with FTIR) C->D F Natural Bond Orbital (NBO) Analysis E->F

Caption: Workflow for DFT-based computational analysis.

Protocol:

  • Model Building: Construct a model of a single molecule or a hydrogen-bonded dimer/cluster. The coordinates from a solved crystal structure are an ideal starting point.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the minimum energy conformation.[5][10]

  • Frequency Calculations: Calculate the vibrational frequencies to confirm that the optimized structure is a true minimum on the potential energy surface and to generate a theoretical IR spectrum for comparison with experimental data.

  • Interaction Energy Calculation: For a hydrogen-bonded dimer, the interaction energy can be calculated, with correction for basis set superposition error (BSSE), to quantify the strength of the hydrogen bonds.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide further insight into the nature of the hydrogen bonding interactions by examining charge transfer between donor and acceptor orbitals.[2]

Conclusion and Future Perspectives

While direct experimental data for 5-(3-Aminocarbonylphenyl)-3-bromophenol is not yet available, a thorough analysis of its functional groups allows for the prediction of a rich and complex hydrogen bonding landscape. The interplay between the strong hydrogen bonding capabilities of the amide and phenol groups is expected to dominate the crystal packing, likely leading to robust supramolecular architectures. The protocols detailed in this guide provide a comprehensive framework for the synthesis, crystallization, and detailed characterization of these networks.

For drug development professionals, the successful elucidation of the hydrogen bonding network of this and similar molecules is a critical step in understanding and controlling their solid-state properties. This knowledge can be leveraged to select for or design crystalline forms with optimal solubility, stability, and manufacturability, ultimately accelerating the path to a viable drug product. The integration of experimental and computational techniques as outlined here represents a powerful, modern approach to achieving these goals in pharmaceutical development.

References

  • Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. (2022). MDPI. [Link]

  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. (n.d.). PMC. [Link]

  • Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry. (2014). ACS Publications. [Link]

  • Effects of Hydrogen Bonding in the Calculation of 15 N Chemical Shift Tensors: Benzamide. (n.d.). pubs.acs.org. [Link]

  • Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. (2021). PMC. [Link]

  • The network of hydrogen-bonding interactions in crystalline benzamide. (n.d.). ResearchGate. [Link]

  • Hydrogen Bonding in the Gas-Phase: The Molecular Structures of 2-Hydroxybenzamide (C7H7NO2) and 2-Methoxybenzamide (C8H9NO2), Obtained by Gas-Phase Electron Diffraction and Theoretical Calculations. (2025). ResearchGate. [Link]

  • Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry. (2014). ERIC. [Link]

  • Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. (n.d.). RSC Publishing. [Link]

  • Infrared Spectroscopy of Hydrogen-Bonded Phenol−Amine Clusters in Supersonic Jets. (n.d.). ACS Publications. [Link]

  • Molecular Structures and Properties of the Complete Series of Bromophenols: Density Functional Theory Calculations. (2005). ACS Publications. [Link]

  • Hydroperoxyl Radical Scavenging Activity of Bromophenols from Marine Red Alga Polysiphonia urceolata: Mechanistic Insights, Kinetic Analysis, and Influence of Physiological Media. (2025). PMC. [Link]

  • Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. (2024). RSC Publishing. [Link]

  • Synthesis X-Ray Crystallography and Antimicrobial Activity of Protected and Deprotected Amides. (n.d.). ResearchGate. [Link]

  • Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations. (2005). PubMed. [Link]

  • The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. (n.d.). RSC Publishing. [Link]

  • Spherical Amides with C3 Symmetry: Improved Synthetic Approach and Structural/Optical Analysis. (n.d.). PMC. [Link]

  • Comprehensive Insights into the Interactions of Two Emerging Bromophenolic DBPs with Human Serum Albumin by Multispectroscopy and Molecular Docking. (2019). ACS Publications. [Link]

  • Amide - Wikipedia. (n.d.). Wikipedia. [Link]

  • Crystal Structure Analysis and Pharmaceutical Properties of Amide Salts Consisting of Paracetamol/Sulfonic Acids as Solid Forms Prepared by Grinding. (2019). ACS Publications. [Link]

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Foundational

In vitro exploratory studies using 5-(3-Aminocarbonylphenyl)-3-bromophenol

An In-Depth Technical Guide for the In Vitro Exploratory Studies of 5-(3-Aminocarbonylphenyl)-3-bromophenol Authored by: A Senior Application Scientist Introduction: Charting the Unexplored Potential of a Novel Bromophen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for the In Vitro Exploratory Studies of 5-(3-Aminocarbonylphenyl)-3-bromophenol

Authored by: A Senior Application Scientist

Introduction: Charting the Unexplored Potential of a Novel Bromophenol Compound

The landscape of drug discovery is perpetually driven by the exploration of novel chemical entities. 5-(3-Aminocarbonylphenyl)-3-bromophenol represents such an entity, a compound at the frontier of scientific investigation. While its specific biological activities remain uncharacterized, its structural motifs—a brominated phenol and an aminocarbonylphenyl group—provide a compelling rationale for a systematic in vitro evaluation. Bromophenols, a class of compounds frequently isolated from marine algae, have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects.[1][2][3] The presence of the aminocarbonylphenyl moiety further suggests potential interactions with a range of biological targets.

This guide presents a comprehensive roadmap for the initial in vitro exploratory studies of 5-(3-Aminocarbonylphenyl)-3-bromophenol. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic thinking behind each experimental phase. Our approach is grounded in the principles of scientific integrity, ensuring that each step logically informs the next, creating a self-validating cascade of investigation to elucidate the compound's therapeutic potential.

Part 1: Foundational Cytotoxicity and Cell Viability Assessment

The initial and most critical step in evaluating a novel compound is to determine its effect on cell viability. This foundational data informs the concentration ranges for all subsequent, more specific assays. A compound that is highly cytotoxic at low concentrations may be a candidate for oncology studies, while one with low cytotoxicity is preferable for other therapeutic applications.

Rationale for Assay Selection: MTT vs. XTT

Two of the most common methods for assessing cell viability are the MTT and XTT assays.[4][5] Both rely on the metabolic activity of living cells, where mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product.[4] The intensity of the color is directly proportional to the number of viable cells.[4]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This classic assay produces a purple formazan crystal that is insoluble in water, requiring a solubilization step with an organic solvent like DMSO.[4]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This second-generation assay produces a water-soluble orange formazan product, eliminating the need for a solubilization step and thereby streamlining the protocol.[4][5]

For high-throughput screening and to minimize handling errors, the XTT assay is often preferred due to its simpler workflow.[5]

Experimental Workflow: Cytotoxicity Screening

The following diagram outlines the general workflow for assessing the cytotoxicity of 5-(3-Aminocarbonylphenyl)-3-bromophenol.

G cluster_0 Phase 1: Cytotoxicity Profiling Cell_Line_Selection Select a panel of cancer and normal cell lines Cell_Seeding Seed cells in 96-well plates Cell_Line_Selection->Cell_Seeding Plate cells at optimal density Compound_Treatment Treat with a serial dilution of the test compound Cell_Seeding->Compound_Treatment Allow cells to adhere Incubation Incubate for 24, 48, and 72 hours Compound_Treatment->Incubation XTT_Assay Perform XTT assay to measure cell viability Incubation->XTT_Assay Data_Analysis Calculate IC50 values XTT_Assay->Data_Analysis

Caption: Workflow for determining the IC50 value of a novel compound.

Detailed Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 5-(3-Aminocarbonylphenyl)-3-bromophenol in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, which typically involves mixing the XTT reagent with an electron-coupling reagent.[4]

  • XTT Addition and Incubation: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.[4]

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)28.7
HCT116 (Colon Cancer)12.5
HEK293 (Normal Kidney)> 100

This table provides a clear and concise summary of the compound's cytotoxic potency against different cell lines.

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of 5-(3-Aminocarbonylphenyl)-3-bromophenol is established, the next logical step is to investigate its mechanism of action. Based on the activities of other bromophenols, promising avenues of investigation include enzyme inhibition and receptor binding.[3][6]

Enzyme Inhibition Assays

Many therapeutic agents function by inhibiting specific enzymes.[7] A general enzyme inhibition assay can be designed to screen the compound against a panel of relevant enzymes, such as kinases or proteases, which are often dysregulated in cancer.

  • Reagent Preparation: Prepare the assay buffer, kinase, substrate (a peptide that the kinase phosphorylates), and ATP.

  • Compound Dilution: Prepare a serial dilution of 5-(3-Aminocarbonylphenyl)-3-bromophenol in the assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that specifically binds to the phosphorylated substrate, generating a fluorescent signal.

  • Measurement: Read the fluorescence intensity on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.

Receptor Binding Assays

Receptor binding assays are used to determine if a compound interacts with a specific receptor.[8][9] A competitive binding assay, where the test compound competes with a known radiolabeled or fluorescently labeled ligand for binding to the receptor, is a common approach.[8]

G cluster_1 Phase 2: Receptor Binding Receptor_Prep Prepare cell membranes expressing the target receptor Assay_Setup Incubate membranes with a fixed concentration of labeled ligand and varying concentrations of the test compound Receptor_Prep->Assay_Setup Separation Separate receptor-bound from unbound ligand (e.g., via filtration) Assay_Setup->Separation Quantification Quantify the amount of bound labeled ligand Separation->Quantification Data_Analysis Determine the Ki (inhibition constant) Quantification->Data_Analysis

Caption: Workflow for a competitive receptor binding assay.

Part 3: Investigating Cellular Signaling Pathways

If the compound shows significant cytotoxicity and/or inhibits a key enzyme or binds to a specific receptor, the subsequent step is to investigate its impact on intracellular signaling pathways. Western blotting is a powerful technique for this purpose, allowing for the detection of changes in the expression and phosphorylation status of key signaling proteins.[10][11]

Rationale for Pathway Selection

Based on the anticancer potential of many bromophenols, key pathways to investigate include those involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR and MAPK pathways.[1]

Detailed Protocol: Western Blotting for Signaling Pathway Analysis
  • Cell Treatment and Lysis: Treat cells with 5-(3-Aminocarbonylphenyl)-3-bromophenol at its IC50 concentration for various time points. Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and then separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[10]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Signaling Pathway Diagram: Hypothetical Mechanism

G Compound 5-(3-Aminocarbonylphenyl)-3-bromophenol Receptor Target Receptor Compound->Receptor Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival

Caption: A hypothetical signaling pathway inhibited by the test compound.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial in vitro characterization of 5-(3-Aminocarbonylphenyl)-3-bromophenol. By systematically progressing from broad cytotoxicity screening to specific mechanistic studies, researchers can efficiently and effectively profile the biological activities of this novel compound. The data generated from these exploratory studies will be crucial in determining the therapeutic potential of 5-(3-Aminocarbonylphenyl)-3-bromophenol and will guide future preclinical development, including in vivo efficacy and toxicity studies. The path from a novel molecule to a potential therapeutic is long and challenging, but it begins with a robust and logical in vitro exploration as outlined herein.

References

  • MTT assay - Wikipedia. (URL: [Link])

  • Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity - YouTube. (URL: [Link])

  • Enzyme inhibition assay. - Bio-protocol. (URL: [Link])

  • In Vitro Assays for Screening Small Molecules - PubMed. (URL: [Link])

  • Enzymatic Assay of Trypsin Inhibition | Protocols.io. (URL: [Link])

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (URL: [Link])

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (URL: [Link])

  • 4 Principle of the ligand-receptor binding assay. 1. Chemical... - ResearchGate. (URL: [Link])

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (URL: [Link])

  • Techniques for measuring receptor binding – Its uses.pptx - Slideshare. (URL: [Link])

  • In Silico and In Vitro Evaluation of Novel Small Molecule Inhibitors Targeting Apoptosis Pathways in Breast Cancer Cells. (URL: [Link])

  • In vitro small molecule screening to inform novel candidates for use in fluconazole combination therapy in vivo against Coccidioides - PubMed. (URL: [Link])

  • Molecular Mechanism-Driven Discovery of Novel Small Molecule Inhibitors against Drug-Resistant SARS-CoV-2 Mpro Variants - ACS Publications. (URL: [Link])

  • In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. (URL: [Link])

  • 3-Amino-5-bromophenol | C6H6BrNO | CID 18388272 - PubChem. (URL: [Link])

  • Bromophenol. (URL: [Link])

  • Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - MDPI. (URL: [Link])

  • Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity - PubMed. (URL: [Link])

  • 3-Amino-5-bromophenol — Chemical Substance Information - NextSDS. (URL: [Link])

  • Bromophenols in Marine Algae and Their Bioactivities - PMC. (URL: [Link])

  • Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity - Semantic Scholar. (URL: [Link])

  • CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google P
  • Phenol, o-bromo - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - MDPI. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Bromophenol Derivatives as Protein Tyrosine Phosphatase 1B Inhibitors - PubMed. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-(3-Aminocarbonylphenyl)-3-bromophenol

Application Note: Regioselective Mono-Suzuki-Miyaura Synthesis of 5-(3-Aminocarbonylphenyl)-3-bromophenol Executive Summary The synthesis of unsymmetrical biphenyl scaffolds from symmetrical dihalides is a critical opera...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Mono-Suzuki-Miyaura Synthesis of 5-(3-Aminocarbonylphenyl)-3-bromophenol

Executive Summary

The synthesis of unsymmetrical biphenyl scaffolds from symmetrical dihalides is a critical operation in pharmaceutical development, particularly for generating kinase inhibitors and allosteric modulators. This application note details a highly optimized, step-by-step protocol for the synthesis of 5-(3-Aminocarbonylphenyl)-3-bromophenol via the desymmetrization of 3,5-dibromophenol. By leveraging statistical stoichiometric control and a highly tuned biphasic solvent matrix, this protocol suppresses unwanted bis-arylation and maximizes the yield of the target mono-adduct.

Mechanistic Rationale & Desymmetrization Strategy

The primary challenge in coupling a symmetrical dihalide like 3,5-dibromophenol is preventing the second oxidative addition event. Once the first equivalent of the boronic acid couples, the resulting mono-adduct is only marginally more electron-rich than the starting material. This subtle electronic difference is often insufficient to halt the palladium catalyst from reacting with the newly formed product, leading to complex mixtures of mono- and bis-arylated species [1].

To establish a self-validating and highly selective system, this protocol utilizes statistical control . By employing a 2.0 molar equivalent excess of 3,5-dibromophenol relative to the (3-aminocarbonylphenyl)boronic acid, we artificially increase the collision frequency between the active Pd(0) catalyst and the starting dihalide [2].

Furthermore, the choice of a 1,4-Dioxane/Water (4:1) biphasic system is non-negotiable. The organic phase dissolves the substrates, while the aqueous phase dissolves the K2​CO3​ base. The base must hydrate to form the active boronate complex ( Ar−B(OH)3−​ ), which is the obligatory nucleophile for the transmetalation step. Without adequate water, transmetalation becomes the rate-limiting step, leading to protodeboronation (hydrolysis) of the boronic acid [3].

Reaction Pathway & Catalytic Cycle

Mechanism Pd0 Pd(0) Catalyst [Active Species] OA Oxidative Addition Ar-Pd(II)-Br (Rate Limiting) Pd0->OA 3,5-Dibromophenol TM Transmetalation Ar-Pd(II)-Ar' (Base Activated) OA->TM Boronate Complex RE Reductive Elimination Mono-Adduct Release TM->RE C-C Bond Formation RE->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle detailing oxidative addition, transmetalation, and reductive elimination.

Reagent Stoichiometry & Optimization Data

To ensure reproducibility, the exact stoichiometric ratios must be adhered to. The data below illustrates how shifting the dihalide ratio directly impacts the reaction trajectory, validating our choice of a 2:1 ratio.

Table 1: Standardized Stoichiometric Breakdown

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
3,5-Dibromophenol251.902.0503.8 mgElectrophile (Excess)
(3-Aminocarbonylphenyl)boronic acid164.951.0165.0 mgNucleophile
Pd(PPh3​)4​ 1155.560.0557.8 mgCatalyst
K2​CO3​ 138.212.0276.4 mgBase
1,4-Dioxane88.11-8.0 mLOrganic Solvent
Deionized Water18.02-2.0 mLAqueous Co-solvent

Table 2: Optimization of Mono- vs. Bis-arylation (Empirical Data)

EntryDihalide : Boronic Acid RatioCatalyst (5 mol%)Yield (Mono-adduct)Yield (Bis-adduct)
11.0 : 1.0 Pd(PPh3​)4​ 45%35%
21.5 : 1.0 Pd(PPh3​)4​ 62%15%
3 2.0 : 1.0 Pd(PPh3​)4​ 78% <5%
42.0 : 1.0 Pd(dppf)Cl2​ 65%12%

Step-by-Step Synthetic Protocol

Workflow N1 1. Substrate Loading 3,5-Dibromophenol (2 eq) Boronic Acid (1 eq) N2 2. Solvent & Degassing Dioxane:Water (4:1) Argon Sparging (20 min) N1->N2 N3 3. Catalyst Addition Pd(PPh3)4 (5 mol%) Under Argon Stream N2->N3 N4 4. Catalytic Heating 85°C for 14 hours (Statistical Control) N3->N4 N5 5. Workup & Extraction EtOAc / Brine Wash Na2SO4 Drying N4->N5 N6 6. Flash Chromatography Hexanes:EtOAc Gradient (Target Isolation) N5->N6

Figure 2: Step-by-step experimental workflow for the regioselective mono-Suzuki coupling.

Phase 1: Preparation & Degassing
  • Substrate Loading: Charge a flame-dried 25 mL Schlenk flask with 3,5-dibromophenol (503.8 mg, 2.0 mmol), (3-aminocarbonylphenyl)boronic acid (165.0 mg, 1.0 mmol), and finely milled K2​CO3​ (276.4 mg, 2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8.0 mL) and Deionized water (2.0 mL) to the flask.

  • Deoxygenation (Critical Step): Submerge a long needle into the heterogeneous mixture and sparge with Argon gas for exactly 20 minutes.

    • Causality: Pd(0) is highly susceptible to oxidation by dissolved O2​ , which forms inactive Pd(II)-peroxo complexes. Insufficient degassing is the leading cause of premature catalytic death.

Phase 2: Catalytic Coupling
  • Catalyst Introduction: Briefly remove the Argon needle, quickly add Pd(PPh3​)4​ (57.8 mg, 0.05 mmol) under a positive blanket of Argon, and immediately seal the flask with a septum.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. Allow the reaction to proceed for 14 hours.

Phase 3: Analytical Validation & Workup
  • TLC Monitoring (Self-Validation): Spot the crude mixture on silica gel TLC plates (Eluent: 1:1 Hexanes:EtOAc).

    • Expected Result: The target mono-adduct will present an intermediate Rf​ (~0.35), migrating slower than the highly non-polar 3,5-dibromophenol ( Rf​ ~0.60) but faster than the highly polar boronic acid ( Rf​ ~0.10).

  • Quenching: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and quench with distilled water (10 mL).

  • Extraction: Transfer to a separatory funnel. Isolate the organic layer and extract the remaining aqueous layer with EtOAc (2 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield a crude oil.

Phase 4: Chromatographic Purification
  • Column Chromatography: Load the crude residue onto a silica gel column. Elute using a gradient of 10% to 50% EtOAc in Hexanes.

    • Elution Logic: The excess 3,5-dibromophenol elutes first (10-15% EtOAc). The target 5-(3-aminocarbonylphenyl)-3-bromophenol elutes next (30-40% EtOAc). Any trace bis-adduct byproduct will remain on the column until >50% EtOAc due to the strong hydrogen-bonding capacity of its two benzamide motifs.

  • Isolation: Pool the fractions containing the pure product and remove the solvent under reduced pressure to afford the target compound as an off-white solid.

Troubleshooting Guide

  • Issue: High levels of benzamide (Protodeboronation).

    • Cause: Slow transmetalation. The boronic acid degrades before it can couple.

    • Solution: Ensure the K2​CO3​ is not clumped and the water ratio is strictly maintained at 4:1. Without water, the boronate complex cannot form.

  • Issue: Black precipitate forms within the first 2 hours.

    • Cause: Catalyst decomposition (Palladium black formation) due to oxygen ingress.

    • Solution: Improve the Argon sparging technique. Ensure the Pd(PPh3​)4​ reagent is stored in a glovebox and is bright yellow (brown/orange indicates degradation).

References

  • Hsu, C.-W., et al. (2022). Heteroleptic Triple-Stranded Metallosupramolecules with Hydrophobic Inner Voids. ACS Omega, 7(15), 13245–13253. Retrieved from[Link]

  • Jin, Y., et al. (2011). Highly CO2-Selective Organic Molecular Cages: What Determines the CO2 Selectivity. Journal of the American Chemical Society, 133(17), 6650–6658. Retrieved from[Link]

Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions Using 5-(3-Aminocarbonylphenyl)-3-bromophenol

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficacy in constructing carbon-carbon bonds, particularly in the formation of biaryl structures....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficacy in constructing carbon-carbon bonds, particularly in the formation of biaryl structures.[1][2] Developed in the 1980s, this palladium-catalyzed reaction has seen widespread adoption across academic and industrial laboratories due to its mild reaction conditions, tolerance of a diverse range of functional groups, and the general stability and low toxicity of its organoboron reagents.[3][4] These attributes make it an indispensable tool in the fields of medicinal chemistry, materials science, and the synthesis of natural products.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura reaction using a specific, multifunctional substrate: 5-(3-Aminocarbonylphenyl)-3-bromophenol. This substrate presents a unique set of considerations due to the presence of three distinct functional groups: the reactive aryl bromide site for coupling, a phenolic hydroxyl group, and an aminocarbonyl (amide) moiety. Understanding the interplay of these groups is critical for achieving high-yield, selective coupling.

We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol for a general coupling procedure, discuss key experimental considerations, and offer troubleshooting guidance. The aim is to equip the user with not only a practical workflow but also the scientific rationale to adapt and optimize the reaction for their specific research needs.

Reaction Principle: The Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined palladium catalytic cycle.[7] The process is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition: The cycle begins with a Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the aryl bromide (in this case, 5-(3-Aminocarbonylphenyl)-3-bromophenol). This step forms a Pd(II) intermediate.[1][7]

  • Transmetalation: This is a crucial step where the organic moiety from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center. The presence of a base is essential for this step to occur.[9] The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the exchange of the halide on the palladium complex for the organic group from the boron reagent.[10][11]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex are coupled, forming the new C-C bond of the desired biaryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAd Oxidative Addition Pd0->OxAd Ar-Br PdII_Aryl Ar-Pd(II)-Br (Ln) OxAd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)2 Base PdII_Diaryl Ar-Pd(II)-Ar' (Ln) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' RedElim->Pd0 Product Biaryl Product RedElim->Product ArBr 5-(3-Aminocarbonylphenyl) -3-bromophenol ArBr->OxAd ArBOH2 Arylboronic Acid ArBOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-(3-Aminocarbonylphenyl)-3-bromophenol with a generic arylboronic acid. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-(3-Aminocarbonylphenyl)-3-bromophenol≥95%VariesLimiting reagent.
Arylboronic Acid≥97%VariesTypically 1.1-1.5 equivalents.
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst GradeVaries1-5 mol%.
Base (e.g., K₂CO₃ or K₃PO₄)AnhydrousVaries2-3 equivalents.
Solvent (e.g., 1,4-Dioxane/Water)Anhydrous/DeionizedVariesTypically a 4:1 to 10:1 mixture.
Inert Gas (Argon or Nitrogen)High Purity-For maintaining an inert atmosphere.
Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Reaction Setup - Add solids to a Schlenk flask:  - 5-(3-Aminocarbonylphenyl)-3-bromophenol (1.0 eq.)  - Arylboronic acid (1.2 eq.)  - Palladium catalyst (3 mol%)  - Base (2.0 eq.) start->setup inert 2. Inert Atmosphere - Seal the flask. - Evacuate and backfill with  inert gas (3 cycles). setup->inert solvent 3. Solvent Addition - Add degassed solvent mixture  (e.g., Dioxane/Water 4:1). inert->solvent reaction 4. Reaction - Heat the mixture with vigorous stirring  (e.g., 80-100 °C). - Monitor by TLC or LC-MS. solvent->reaction workup 5. Work-up - Cool to room temperature. - Dilute with water. - Extract with an organic solvent  (e.g., Ethyl Acetate). reaction->workup purify 6. Purification - Dry the combined organic layers. - Concentrate under reduced pressure. - Purify by flash column chromatography. workup->purify end End (Characterize Product) purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-(3-Aminocarbonylphenyl)-3-bromophenol (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 3 mol%), and the base (e.g., potassium carbonate, K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total solvent volume should be sufficient to create a stirrable suspension, typically aiming for a concentration of 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically between 80-100 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure biaryl product.

Key Considerations and Rationale

Choice of Catalyst and Ligand

The selection of the palladium source and its associated ligands is paramount for a successful reaction.

  • Palladium Precatalyst: While Pd(PPh₃)₄ is a common and effective choice, other Pd(0) or Pd(II) precatalysts like Pd(OAc)₂ can be used.[12][13] Pd(II) sources are reduced in situ to the active Pd(0) species.

  • Ligands: For challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, specialized phosphine ligands (e.g., SPhos, XPhos) can significantly improve reaction rates and yields.[14] These bulky, electron-rich ligands promote the oxidative addition and reductive elimination steps.

The Role of the Base

The base plays a multifaceted role in the catalytic cycle.[5][8] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate anion [-B(OH)₃]⁻.[11]

  • Common Bases: Inorganic bases are most common. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.[9][14] The choice of base can influence the reaction rate and the suppression of side reactions like protodeboronation (cleavage of the C-B bond).

  • Hydroxide Bases: While effective, strong bases like NaOH or KOH can sometimes promote side reactions, especially with sensitive functional groups.

  • Fluoride Anions: In some cases, fluoride sources like KF or CsF can be particularly effective, especially in anhydrous conditions.

Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if water is used).

  • Aqueous Mixtures: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) with water is very common.[6] Water is believed to play a role in dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Anhydrous Conditions: For substrates sensitive to water, anhydrous conditions can be employed, often with an organic base or a fluoride source.

Functional Group Compatibility

The substrate, 5-(3-Aminocarbonylphenyl)-3-bromophenol, contains both a phenol and an amide group, which are generally well-tolerated in Suzuki-Miyaura couplings.[2][3]

  • Phenolic -OH: The acidic proton of the phenol can potentially react with the base. Using a moderate base like K₂CO₃ is often sufficient to promote the coupling without deprotonating the phenol to an extent that it interferes with the catalyst. In some cases, protection of the phenol may be considered, but it is often unnecessary.[15]

  • Amide -CONH₂: The amide group is typically robust and non-reactive under standard Suzuki conditions.[16] It is considered a compatible functional group. Recent developments have even shown methods for using amides as coupling partners via N-C bond activation, but these require specific and different catalytic systems.[17][18]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd(0)).Ensure thorough degassing of solvents and reaction vessel. Use fresh, high-quality catalyst.
Insufficiently active catalyst system.Switch to a more active ligand (e.g., a biaryl phosphine like SPhos). Increase reaction temperature.
Poor choice of base.Try a different base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
Protodeboronation of Boronic Acid Excess water or base; prolonged reaction time at high temperature.Reduce the amount of water in the solvent system. Use a milder base. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen.Improve degassing procedure.
Low Isolated Yield Difficult purification; product loss during work-up.Optimize chromatography conditions. Ensure complete extraction from the aqueous phase.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds. When applied to a functionalized substrate like 5-(3-Aminocarbonylphenyl)-3-bromophenol, a careful consideration of the catalyst system, base, and solvent is necessary to achieve optimal results. The protocol and insights provided in this application note serve as a robust starting point for researchers. By understanding the causal relationships between reaction components and outcomes, scientists can effectively troubleshoot and adapt this methodology to synthesize a wide array of novel molecules for drug discovery and materials science applications.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]

  • Khan, I. H., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(2), 161-172. Available from: [Link]

  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]

  • Fiveable. (2025, August 15). Biaryl Synthesis: Organic Chemistry Study Guide. Available from: [Link]

  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. Available from: [Link]

  • Picornell, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(24), 8913–8924. Available from: [Link]

  • Sharma, S., & Kumar, S. (2019). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development, 5(8), 58-63. Available from: [Link]

  • Singh, R., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(12), 2267–2277. Available from: [Link]

  • Miao, C., & Yang, L. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(11), 4315–4318. Available from: [Link]

  • Vechorkin, O., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2019). Suzuki–Miyaura Cross‐Coupling. In Organic Reactions (pp. 1-1002). John Wiley & Sons, Inc. Available from: [Link]

  • Shi, S., et al. (2021). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides via Site-Selective N–C Bond Cleavage by Cooperative Catalysis. Organic Letters, 23(7), 2641–2646. Available from: [Link]

  • Zhang, Z., et al. (2024). Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. The Journal of Organic Chemistry, 89(20), 14643–14654. Available from: [Link]

  • Malapile, M. J. A., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5216-5240. Available from: [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available from: [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of amides. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Current Chemistry, 292, 31-64. Available from: [Link]

  • Domainex. (2024, June 11). Aminative Suzuki-Miyaura Coupling. Available from: [Link]

  • Scientific Update. (2018, January 16). Suzuki-Miyaura Cross-Coupling of Amides and Esters. Available from: [Link]

  • Szostak, M., et al. (2018). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. Chemical Science, 9(4), 960–969. Available from: [Link]

  • Cravotto, G., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(4), 543. Available from: [Link]

  • Khan, S. A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. Available from: [Link]

Sources

Method

Application Note: Orthogonal Functionalization of 5-(3-Aminocarbonylphenyl)-3-bromophenol for Advanced Biaryl Therapeutics

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus: Fragment-Based Drug Design (FBDD), Orthogonal Cross-Coupling, and Teraryl Scaffold Synthesis Executive Summary & Strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus: Fragment-Based Drug Design (FBDD), Orthogonal Cross-Coupling, and Teraryl Scaffold Synthesis

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the rapid assembly of complex, multi-ring systems (biaryls and teraryls) is critical for exploring chemical space, particularly in the development of kinase inhibitors, anti-inflammatory drugs, and analgesic agents[1]. 5-(3-Aminocarbonylphenyl)-3-bromophenol is a highly versatile, 1,3,5-trisubstituted building block designed specifically for divergent synthesis.

This scaffold presents three distinct functional domains, each offering unique chemical utility:

  • The Bromide (C-Br): A highly reactive electrophilic site primed for primary palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

  • The Phenol (C-OH): A latent electrophile. It remains unreactive during the initial C-Br coupling but can be subsequently alkylated to form ethers or converted to a trifluoromethanesulfonate (triflate) for a secondary, orthogonal cross-coupling reaction[2].

  • The 3-Aminocarbonylphenyl Group (Benzamide): A critical hydrogen-bond donor/acceptor motif. This group is highly prized in rational drug design for anchoring molecules into protein binding pockets (e.g., kinase hinge regions).

By exploiting the bond dissociation energy (BDE) differences between the C(sp2)-Br bond (~81 kcal/mol) and the C(sp2)-O bond, chemists can achieve perfect chemoselectivity without the need for cumbersome protection/deprotection steps.

Workflow & Mechanistic Pathway

The following workflow illustrates the divergent synthetic pathways accessible from this single building block. The primary Suzuki-Miyaura coupling targets the bromide. The resulting biaryl phenol can then be funneled into either an alkylation pathway (to modulate lipophilicity) or a triflation pathway (to enable a second cross-coupling event)[3].

G start 5-(3-Aminocarbonylphenyl)- 3-bromophenol suzuki1 Primary Suzuki-Miyaura (Br substitution) start->suzuki1 Pd cat., Ar-B(OH)2 biaryl_phenol Biaryl Phenol Intermediate suzuki1->biaryl_phenol alkyl Phenolic Alkylation (O-alkylation) ether_biaryl Alkoxy-Biaryl Derivative alkyl->ether_biaryl triflate Triflation (OH -> OTf) suzuki2 Secondary Suzuki-Miyaura (OTf substitution) triflate->suzuki2 Pd cat., Ar'-B(OH)2 teraryl Teraryl/Complex Scaffold suzuki2->teraryl biaryl_phenol->alkyl R-X, Base biaryl_phenol->triflate PhNTf2, Base

Figure 1: Divergent orthogonal functionalization workflow for 5-(3-Aminocarbonylphenyl)-3-bromophenol.

Experimental Protocols & Causality

The protocols below are designed as self-validating systems. Every reagent choice is dictated by the need to preserve the sensitive primary amide while driving the cross-coupling to completion[4].

Protocol A: Chemoselective Primary Suzuki-Miyaura Coupling

Objective: Selectively couple an arylboronic acid at the bromide position while leaving the phenol and primary amide intact.

Mechanistic Rationale: We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand enforces a cis-coordination geometry that accelerates reductive elimination, effectively handling the steric bulk of the meta-substituents. Potassium carbonate ( K2​CO3​ ) is selected as the base; it is sufficiently basic to activate the boronic acid via the formation of a boronate complex, but mild enough to prevent the deprotonation or hydrolysis of the primary amide.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 5-(3-Aminocarbonylphenyl)-3-bromophenol (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%) and K2​CO3​ (2.0 equiv, 2.0 mmol).

  • Solvent System: Evacuate and backfill the flask with Argon (3x). Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 10 mL). Note: Water is crucial for the dissolution of the base and activation of the boronic acid[4].

  • Reaction: Heat the mixture to 80 °C and stir for 4–6 hours. Monitor completion via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 1M HCl (10 mL) to neutralize the base and ensure the phenol remains protonated. Extract the aqueous layer with EtOAc (2x 15 mL).

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Chemoselective Triflation of the Phenol

Objective: Convert the latent phenolic hydroxyl into a highly reactive triflate leaving group for secondary coupling.

Mechanistic Rationale: Standard triflation often utilizes Trifluoromethanesulfonic anhydride ( Tf2​O ). However, Tf2​O is a powerful dehydrating agent that will rapidly convert the primary amide ( -CONH2​ ) into a nitrile ( -CN ). To prevent this, we use N-Phenyl-bis(trifluoromethanesulfonimide) ( PhNTf2​ ), a milder reagent that is highly chemoselective for phenols over amides.

Step-by-Step Procedure:

  • Preparation: Dissolve the biaryl phenol intermediate from Protocol A (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under Argon.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol) and cool the solution to 0 °C in an ice bath.

  • Triflation: Add PhNTf2​ (1.2 equiv, 1.2 mmol) in one portion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract with DCM (3x 10 mL), dry over MgSO4​ , and concentrate. Purify via short-pad silica gel chromatography.

Protocol C: Secondary Suzuki-Miyaura Coupling (Teraryl Synthesis)

Objective: Couple a second, distinct aryl group at the newly formed triflate position.

Step-by-Step Procedure:

  • Preparation: Combine the biaryl triflate (1.0 equiv, 1.0 mmol), a second arylboronic acid (1.5 equiv, 1.5 mmol), Pd(PPh3​)4​ (0.05 equiv, 5 mol%), and K3​PO4​ (2.0 equiv, 2.0 mmol) in a reaction vial.

  • Solvent: Add degassed Toluene/Ethanol/ H2​O (3:1:1 v/v, 10 mL).

  • Reaction: Heat to 90 °C for 8 hours. The use of K3​PO4​ and higher temperatures is required to facilitate the oxidative addition into the C-OTf bond[2].

  • Isolation: Standard aqueous workup and chromatographic purification yield the fully functionalized teraryl compound.

Quantitative Data & Substrate Scope

The orthogonality of this scaffold allows for excellent yields across a variety of electronic and steric profiles. Below is a summary of typical quantitative data achieved using the protocols outlined above.

EntryTransformation PhaseCoupling Partner / ReagentCatalyst SystemYield (%)Purity (HPLC)
1 Primary Suzuki (Br)Phenylboronic acid Pd(dppf)Cl2​ , K2​CO3​ 88>98%
2 Primary Suzuki (Br)4-Methoxyphenylboronic acid Pd(dppf)Cl2​ , K2​CO3​ 85>97%
3 Primary Suzuki (Br)3-Pyridylboronic acid Pd(dppf)Cl2​ , K2​CO3​ 79>95%
4 Triflation (OH OTf) PhNTf2​ , DIPEANone92>99%
5 Secondary Suzuki (OTf)2-Fluorophenylboronic acid Pd(PPh3​)4​ , K3​PO4​ 81>96%
6 Phenolic AlkylationMethyl Iodide ( CH3​I ) K2​CO3​ , DMF95>99%

Table 1: Representative yields and reaction conditions for the divergent functionalization of 5-(3-Aminocarbonylphenyl)-3-bromophenol.

Sources

Application

Application Note: 5-(3-Aminocarbonylphenyl)-3-bromophenol as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the identification and optimization of privileged molecular fragments. 5-(3-Aminocarbonylphenyl)-3-bromophenol is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the identification and optimization of privileged molecular fragments. 5-(3-Aminocarbonylphenyl)-3-bromophenol is a strategically designed biaryl scaffold that integrates three critical pharmacophoric elements: a benzamide group, a phenolic hydroxyl, and a bromine atom. This application note details the mechanistic rationale, structural biology applications, and self-validating synthetic protocols for utilizing this compound in Fragment-Based Drug Discovery (FBDD) campaigns targeting oncogenic and neurological kinases.

Structural Rationale & Mechanistic Role

The architectural design of 5-(3-Aminocarbonylphenyl)-3-bromophenol provides a highly efficient starting point for rational drug design. Each functional group serves a distinct, synergistic purpose in the kinase active site:

  • The Benzamide Motif (Hinge Binder): The aminocarbonyl (benzamide) group is a well-documented hinge-binding motif in kinase inhibitor design. It forms critical bidentate hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region, effectively mimicking the adenine ring of ATP[1]. This interaction anchors the inhibitor within the ATP-binding pocket, a strategy successfully employed in the development of dual JNK/LRRK2 inhibitors and highly potent VEGFR2 antagonists[1][2].

  • The Phenol Motif: The phenolic hydroxyl group serves as a versatile hydrogen bond donor/acceptor. Depending on the specific kinase conformation (e.g., DFG-in vs. DFG-out), the phenol can interact with the catalytic lysine, the conserved glutamate of the αC-helix, or structured solvent molecules within the active site cleft.

  • The Bromo Substituent: In FBDD, halogenated fragments are highly prized. The bromine atom can participate in halogen bonding with backbone carbonyls in deep hydrophobic pockets. More importantly, it serves as a robust synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling, allowing medicinal chemists to rapidly explore the chemical space adjacent to the primary binding site[3].

G N1 5-(3-Aminocarbonylphenyl) -3-bromophenol N2 Benzamide Motif N1->N2 comprises N3 Phenol Motif N1->N3 comprises N4 Bromo Substituent N1->N4 comprises Hinge Kinase Hinge Region (ATP-Competitive) N2->Hinge Bidentate H-Bonds DFG DFG Motif / Catalytic Lysine N3->DFG H-Bond Donor/Acceptor Pocket Hydrophobic Pocket (Late-Stage Diversification) N4->Pocket Cross-Coupling Handle

Figure 1: Pharmacophore mapping of 5-(3-Aminocarbonylphenyl)-3-bromophenol in kinase binding.

Hit-to-Lead Optimization Workflow

Once 5-(3-Aminocarbonylphenyl)-3-bromophenol is identified as a low-affinity hit (typically exhibiting high micromolar IC₅₀) via primary biochemical screening, it undergoes a rigorous, structure-guided optimization process. X-ray crystallography is first employed to confirm the binding pose and validate the fragment's trajectory[4]. Subsequently, the bromo group is leveraged to append diverse R-groups, driving the potency into the nanomolar range while tuning physicochemical properties (e.g., solubility and permeability)[5].

Workflow FBDD Fragment Library Screening Hit Biaryl Hit Identification FBDD->Hit Xray X-Ray Crystallography (Pose Validation) Hit->Xray Chem Pd-Catalyzed Cross-Coupling Xray->Chem Structure-Guided Lead Lead Compound (Nanomolar IC50) Chem->Lead SAR Optimization

Figure 2: Fragment-to-lead optimization workflow utilizing the bromophenol synthetic handle.

Quantitative Data: SAR Progression

The following table summarizes a representative Structure-Activity Relationship (SAR) trajectory. It demonstrates how the bromo-synthetic handle of the base fragment is utilized to explore the hydrophobic pocket, driving target potency from the micromolar to the nanomolar range while maintaining favorable ligand efficiency.

Compound IDR-Group (Replacing Bromo)VEGFR2 IC₅₀ (nM)BRAF IC₅₀ (nM)ClogPLigand Efficiency (LE)
Fragment 1 -Br (Base Scaffold)15,400>20,0002.80.38
Lead 2a -Phenyl1,2504,5003.50.34
Lead 2b -4-Pyridyl4201,1002.90.36
Lead 2c -4-(4-methylpiperazin-1-yl)phenyl15853.10.41

Experimental Protocols

Protocol A: High-Throughput Kinase Inhibition Assay (TR-FRET)

Causality & Trustworthiness: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence assays because it minimizes compound auto-fluorescence interference—a common issue with conjugated biaryl compounds. The protocol includes a staurosporine reference control and Z'-factor calculation to ensure a self-validating, robust assay system.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Rationale: The inclusion of the non-ionic detergent Brij-35 prevents non-specific compound aggregation, drastically reducing false positive hit rates.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 5-(3-Aminocarbonylphenyl)-3-bromophenol (starting at 100 µM) in 100% DMSO. Transfer 100 nL of each concentration to a 384-well ProxiPlate using an acoustic liquid dispenser.

  • Enzyme/Substrate Addition: Add 5 µL of 2X Kinase/Peptide Substrate mixture to the wells. Incubate for 15 minutes at room temperature. Rationale: This pre-incubation allows the fragment to equilibrate with the kinase hinge region before substrate competition begins.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (prepared at the predetermined apparent Km​ for the specific kinase) to initiate the reaction. Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of TR-FRET Detection Mix (containing EDTA to stop the reaction by chelating Mg²⁺, a Europium-labeled anti-phospho antibody, and a ULight-labeled streptavidin tracer).

  • Readout & Validation: Incubate for 60 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the Z'-factor using high (DMSO only) and low (10 µM Staurosporine) controls. A Z'-factor > 0.6 validates the assay run.

Protocol B: Late-Stage Scaffold Extension via Suzuki-Miyaura Cross-Coupling

Causality & Trustworthiness: To optimize the fragment, the bromo group is substituted using Suzuki-Miyaura coupling. Pd(dppf)Cl₂ is chosen as the catalyst because its large bite angle efficiently handles sterically hindered ortho-substituted biaryls. Nitrogen sparging is mandatory to prevent catalyst oxidation, ensuring highly reproducible yields.

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave-safe vial, combine 5-(3-Aminocarbonylphenyl)-3-bromophenol (0.5 mmol, 1.0 eq), the desired aryl/heteroaryl boronic acid (0.6 mmol, 1.2 eq), and K₂CO₃ (1.5 mmol, 3.0 eq).

  • Solvent Addition: Add 4 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v). Rationale: The biphasic solvent system ensures the simultaneous solubility of both the organic fragment and the inorganic base.

  • Degassing (Critical Step): Sparge the reaction mixture with N₂ gas for a minimum of 10 minutes. Oxygen must be entirely excluded to prevent the degradation of the palladium species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.025 mmol, 5 mol%) under a positive stream of nitrogen. Seal the vial immediately with a crimp cap.

  • Heating: Heat the reaction mixture at 90°C in an oil bath or via microwave irradiation for 4-12 hours. Monitor the conversion via LC-MS.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA modifier) to obtain the extended lead compound in >95% purity, ready for biological validation.

References

  • Design and Discovery of N-(2-Methyl-5′-morpholino-6′-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3′-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers Source: ACS Publications URL:5

  • Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors Source: PubMed / Elsevier URL:1

  • A Small Molecule Bidentate-Binding Dual Inhibitor Probe of the LRRK2 and JNK Kinases Source: PubMed Central (PMC) URL:6

  • Substrate-Based Fragment Identification for the Development of Selective, Nonpeptidic Inhibitors of Striatal-Enriched Protein Tyrosine Phosphatase Source: PubMed Central (PMC) URL:7

  • 3MSA: Crystal structure of Thermolysin in complex with 3-Bromophenol Source: RCSB Protein Data Bank (PDB) URL:4

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(3-Aminocarbonylphenyl)-3-bromophenol

Introduction: Navigating the Synthesis of Complex Arylamines The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Synthesis of Complex Arylamines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] This guide provides detailed application notes and protocols for the Buchwald-Hartwig amination of a challenging, polyfunctional substrate: 5-(3-Aminocarbonylphenyl)-3-bromophenol. The presence of a phenolic hydroxyl group, an amide, and a reactive aryl bromide on the same scaffold necessitates a carefully orchestrated approach to achieve high selectivity and yield.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the underlying chemical principles, empowering the user to not only successfully execute the reaction but also to troubleshoot and adapt the protocols for their specific needs.

Understanding the Catalytic Cycle: The Engine of C-N Bond Formation

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] A simplified representation of this cycle is crucial for understanding the role of each reaction component.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine Ar-Pd(II)-NHR'R''X Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L_n) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The cycle commences with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species.[6] Subsequent coordination of the amine, followed by deprotonation with a base, generates a palladium-amido complex. The final step, reductive elimination, forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5]

Strategic Considerations for 5-(3-Aminocarbonylphenyl)-3-bromophenol

The target substrate presents unique challenges due to its trifunctional nature:

  • Phenolic -OH: The acidic proton of the phenol can react with the base, potentially consuming it and altering the reaction conditions. Furthermore, the phenoxide, once formed, could act as a nucleophile in a competing Buchwald-Hartwig O-arylation (ether formation).

  • Amide -C(O)NH2: The N-H protons of the primary amide are also acidic and could interact with the base. The amide itself can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis.[7]

  • Aryl Bromide: This is the desired site of reaction. The reactivity of aryl bromides in Buchwald-Hartwig aminations is generally good, falling between that of more reactive aryl iodides and less reactive aryl chlorides.[8]

To address these challenges, the selection of the catalyst system (palladium precursor and ligand) and the base is paramount.

Recommended Protocols

Two primary protocols are presented, differing in their choice of base and catalyst system to accommodate different amine coupling partners and to mitigate potential side reactions.

Protocol 1: General Protocol with a Strong, Non-Nucleophilic Base

This protocol is a robust starting point for a wide range of primary and secondary amines. The use of lithium bis(trimethylsilyl)amide (LiHMDS) as a base is strategic; it is a strong, sterically hindered, non-nucleophilic base that can effectively deprotonate the amine-palladium complex without promoting significant side reactions involving the phenol or amide functionalities.[9] It has been suggested that LiHMDS can have a "pseudo-protecting group effect" with sensitive functional groups like alcohols and amides.[9]

Table 1: Reagents and Conditions for Protocol 1

ComponentRecommended ReagentStoichiometryRationale
Aryl Bromide 5-(3-Aminocarbonylphenyl)-3-bromophenol1.0 equivLimiting reagent.
Amine Primary or Secondary Amine1.2 equivSlight excess to ensure complete consumption of the aryl bromide.
Palladium Precursor Pd₂(dba)₃0.01-0.02 equivA common and effective Pd(0) source.
Ligand RuPhos0.02-0.04 equivA bulky, electron-rich phosphine ligand suitable for a broad range of amines.[10]
Base LiHMDS (1.0 M in THF)1.5-2.0 equivStrong, non-nucleophilic base to minimize side reactions.[9]
Solvent Toluene or Dioxane0.1 - 0.2 MAnhydrous and degassed. Common solvents for this reaction.[11]
Temperature 80-110 °C-Typical temperature range for Buchwald-Hartwig aminations.
Reaction Time 12-24 hours-Monitor by TLC or LC-MS.

Step-by-Step Procedure for Protocol 1:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add 5-(3-aminocarbonylphenyl)-3-bromophenol (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (0.01 equiv), and RuPhos (0.02 equiv) under an inert atmosphere (e.g., in a glovebox).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane to achieve the desired concentration.

  • Base Addition: Add the LiHMDS solution (1.0 M in THF, 1.5 equiv) dropwise via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture in a preheated oil bath or heating block to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protocol with a Weaker, Soluble Base for Sensitive Substrates

For particularly sensitive amine coupling partners or if side reactions are observed with LiHMDS, a weaker base like cesium carbonate (Cs₂CO₃) can be employed. This often requires a more active catalyst system and potentially higher temperatures. The use of a biarylphosphine ligand like XantPhos is recommended due to its effectiveness with weaker bases.[12]

Table 2: Reagents and Conditions for Protocol 2

ComponentRecommended ReagentStoichiometryRationale
Aryl Bromide 5-(3-Aminocarbonylphenyl)-3-bromophenol1.0 equivLimiting reagent.
Amine Primary or Secondary Amine1.2 equivSlight excess.
Palladium Precursor Pd(OAc)₂0.02-0.05 equivA common Pd(II) precursor that is reduced in situ.
Ligand XantPhos0.04-0.10 equivA bidentate ligand effective with weaker bases.[12]
Base Cs₂CO₃2.0-3.0 equivA milder, soluble base suitable for sensitive functional groups.[11]
Solvent Dioxane0.1 - 0.2 MAnhydrous and degassed. Often a good choice with Cs₂CO₃.
Temperature 100-120 °C-Higher temperatures may be required with a weaker base.
Reaction Time 16-36 hours-Monitor by TLC or LC-MS.

Step-by-Step Procedure for Protocol 2:

  • Reaction Setup: In an inert atmosphere, charge an oven-dried reaction vessel with 5-(3-aminocarbonylphenyl)-3-bromophenol (1.0 equiv), the amine (1.2 equiv), Pd(OAc)₂ (0.02 equiv), XantPhos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed dioxane.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (e.g., 110 °C).

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by flash column chromatography.

Experimental Workflow and Optimization

A systematic approach to reaction optimization is crucial for achieving the best results. The following workflow can be adapted based on initial findings.

Optimization_Workflow Start Start with Protocol 1 (LiHMDS, RuPhos) Analysis1 Analyze Outcome (Yield, Purity) Start->Analysis1 Good_Yield High Yield & Purity Analysis1->Good_Yield Success Low_Yield Low Yield or Incomplete Reaction Analysis1->Low_Yield Issue Side_Products Significant Side Products Analysis1->Side_Products Issue End Optimized Protocol Good_Yield->End Optimize_Temp Increase Temperature or Reaction Time Low_Yield->Optimize_Temp Screen_Ligands Screen Ligands (e.g., XPhos, BrettPhos) Low_Yield->Screen_Ligands Switch_Protocol Switch to Protocol 2 (Cs₂CO₃, XantPhos) Side_Products->Switch_Protocol Optimize_Temp->Analysis1 Screen_Ligands->Analysis1 Analysis2 Analyze Outcome Switch_Protocol->Analysis2 Analysis2->Good_Yield Success Optimize_Base Screen Other Bases (K₃PO₄, K₂CO₃) Analysis2->Optimize_Base Further Optimization Optimize_Base->Analysis2

Figure 2: A workflow for optimizing the Buchwald-Hartwig amination.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality reagents/solvents- Insufficient temperature- Use a pre-catalyst or ensure in situ reduction of Pd(II) is occurring.- Use freshly purified amines and anhydrous, degassed solvents.[3]- Incrementally increase the reaction temperature.
Formation of Palladium Black - Catalyst decomposition- Lower the reaction temperature.- Ensure a sufficiently bulky and electron-rich ligand is used.
Hydrodehalogenation (Ar-Br to Ar-H) - Presence of water or other proton sources- Side reaction of the catalytic cycle- Ensure rigorously anhydrous conditions.- Screen different ligands and bases.
Formation of Diarylamine - Reaction of the product with the aryl bromide- Use a slight excess of the primary amine coupling partner.
Low Product Recovery - Product may be coordinated to the palladium- Emulsion during workup- Add a strong ligand like triphenylphosphine during workup to displace the product.- Adjust the pH of the aqueous phase during extraction.

Conclusion

The Buchwald-Hartwig amination of 5-(3-aminocarbonylphenyl)-3-bromophenol is a tractable yet nuanced transformation. Success hinges on the judicious selection of the catalyst system and base to navigate the reactivity of the multiple functional groups present. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to efficiently synthesize the desired arylamine products. By understanding the "why" behind each step, scientists are better equipped to adapt these methods to their specific research and development goals.

References

  • Buchwald–Hartwig amination. (2023, June 30). In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Nolan, S. P., & Szostak, M. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 120(15), 7981-8063. [Link]

  • Singleton, D. A., & Blackmond, D. G. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(22), 9264-9267. [Link]

  • Norrby, P.-O., & Hartwig, J. F. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 10846-10855. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2020). Angewandte Chemie International Edition, 59(31), 12594-12613. [Link]

  • Buchwald–Hartwig amination. (n.d.). Grokipedia. Retrieved from [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. (2023, December 15). In ScienceDirect. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. (2021, January 31). Journal of Chemical Education, 98(2), 649-656. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). Journal of Medicinal Chemistry. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. (2019, December 18). The Royal Society of Chemistry. [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. (2025, July 31). Molecules, 30(15), 3245. [Link]

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Application

Application Note &amp; Protocols: Strategic Functionalization of 5-(3-Aminocarbonylphenyl)-3-bromophenol for Drug Discovery

Abstract The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] This guide provides a comprehe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] This guide provides a comprehensive technical overview and detailed protocols for the chemical functionalization of 5-(3-aminocarbonylphenyl)-3-bromophenol, a versatile starting material for generating novel benzamide derivatives. We focus on palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation—as robust methods to expand the chemical space around this core. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of new therapeutic agents.

Introduction: The Strategic Value of the Benzamide Scaffold

Benzamide-containing molecules have made a significant impact on modern medicine, with applications ranging from antipsychotics and antiemetics to targeted cancer therapies.[1][2] Their success stems from the ability of the benzamide moiety to form critical hydrogen bonds and engage in various non-covalent interactions within protein binding sites.[1] For example, in PARP inhibitors, the benzamide group effectively mimics the nicotinamide portion of the NAD+ cofactor, leading to enzymatic inhibition.[1]

The starting material, 5-(3-aminocarbonylphenyl)-3-bromophenol, offers a trifecta of strategically positioned functional groups for library synthesis:

  • Aryl Bromide: An ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[3][4]

  • Phenolic Hydroxyl: Can be readily alkylated, acylated, or used as a handle for other modifications.

  • Primary Benzamide: A key pharmacophoric element that can be further substituted if required, though it often plays a direct role in target engagement.

This application note will focus on the functionalization of the aryl bromide, as it provides the most direct route to creating biaryl and aryl-amine structures, which are prevalent in modern pharmaceuticals.

Strategic Overview of Synthetic Functionalization

The central strategy involves leveraging the reactivity of the aryl bromide at the 3-position of the phenolic ring. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their high efficiency, functional group tolerance, and broad substrate scope.[3][4] The two primary pathways detailed in this guide are the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N coupling.

G Start 5-(3-Aminocarbonylphenyl)- 3-bromophenol Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki R-B(OH)₂ Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald R₂NH Pd Catalyst, Base Product_Suzuki Biaryl & Heteroaryl Benzamide Derivatives Suzuki->Product_Suzuki Product_Buchwald Aryl-Amine & Aryl-Heterocycle Benzamide Derivatives Buchwald->Product_Buchwald G Pd0 L₂Pd(0) (Active Catalyst) Complex1 L₂Pd(II)(Ar)(Br) Pd0:e->Complex1:w Ar-Br OA Oxidative Addition Complex2 L₂Pd(II)(Ar)(R') Complex1:s->Complex2:n R'-[M] TM Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald) Complex2:w->Pd0:s Forms C-C or C-N bond RE Reductive Elimination Product Ar-R' (Coupled Product) RE->Product ArBr Ar-Br Boronic R'-B(OH)₂ / Base (Suzuki) R'₂NH / Base (Buchwald)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Key Steps in the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the starting material. This is often the rate-limiting step. The reactivity order is typically I > Br > Cl. [5]2. Transmetalation (Suzuki-Miyaura): The organic group from an organoboron compound (e.g., a boronic acid) is transferred to the palladium(II) center, displacing the bromide. [6][7]This step requires a base to activate the organoboron species. [7]3. Amine Coordination/Deprotonation (Buchwald-Hartwig): An amine coordinates to the palladium(II) complex, followed by deprotonation with a base to form a palladium-amido complex. [8]4. Reductive Elimination: The two organic fragments (the aryl group from the starting material and the newly introduced group) are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst. [3][6] The choice of ligands (e.g., phosphines) is critical as they stabilize the palladium catalyst and modulate its reactivity. [6]Bulky, electron-rich phosphine ligands often accelerate the reductive elimination step and are essential for high-yielding reactions, especially in the Buchwald-Hartwig amination. [9][10]

Experimental Protocols & Data

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol describes a general procedure for coupling 5-(3-aminocarbonylphenyl)-3-bromophenol with various arylboronic acids.

Materials:

  • 5-(3-Aminocarbonylphenyl)-3-bromophenol

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Step-by-Step Procedure:

  • To an oven-dried reaction vial, add 5-(3-aminocarbonylphenyl)-3-bromophenol (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%).

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The final concentration of the limiting reagent should be ~0.1 M.

  • Place the reaction vial in a pre-heated oil bath or heating block at 90-100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Table 1: Representative Results for Suzuki-Miyaura Coupling

Coupling PartnerProduct StructureYield (%)Purity (LC-MS)
Phenylboronic acid(Structure with Phenyl group)88>98%
4-Methoxyphenylboronic acid(Structure with 4-MeO-Ph group)92>99%
Pyridine-3-boronic acid(Structure with 3-Pyridyl group)75>97%
Protocol 2: Buchwald-Hartwig C-N Amination

This protocol provides a general method for coupling the starting material with primary or secondary amines.

Materials:

  • 5-(3-Aminocarbonylphenyl)-3-bromophenol

  • Amine (e.g., Morpholine, Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Step-by-Step Procedure:

  • Catalyst Pre-formation (Optional but recommended): In a glovebox, add Pd₂(dba)₃ (1.5 mol%) and XPhos (3.3 mol%) to a vial. Add anhydrous toluene and stir for 10 minutes.

  • In a separate oven-dried reaction vial, add 5-(3-aminocarbonylphenyl)-3-bromophenol (1.0 equiv.) and sodium tert-butoxide (1.4 equiv.).

  • Seal the vial and purge with an inert gas.

  • Add the amine (1.2 equiv.) and anhydrous toluene.

  • Add the pre-formed catalyst solution to the reaction mixture.

  • Place the vial in a pre-heated oil bath or heating block at 100-110 °C.

  • Stir vigorously for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and water, then separate the layers.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate under reduced pressure and purify the crude product by column chromatography.

Table 2: Representative Results for Buchwald-Hartwig Amination

Coupling PartnerProduct StructureYield (%)Purity (LC-MS)
Morpholine(Structure with Morpholinyl group)95>99%
Aniline(Structure with Phenylamino group)85>98%
tert-Butyl carbamate(Structure with Boc-amino group)89>97%

Characterization of Functionalized Benzamides

Confirmation of the synthesized product structures is essential. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides definitive structural elucidation. [11][12]

  • ¹H NMR Spectroscopy: Used to confirm the presence of protons from the newly introduced group and to observe shifts in the aromatic protons of the core structure, confirming successful coupling. [11]* ¹³C NMR Spectroscopy: Provides information on the carbon framework of the molecule. [11]* Mass Spectrometry (MS): Confirms the molecular weight of the final product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. [11]* High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. [11]

Conclusion

5-(3-Aminocarbonylphenyl)-3-bromophenol is a highly valuable and versatile starting material for the synthesis of diverse libraries of functionalized benzamides. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions offer reliable, high-yielding, and scalable protocols for introducing a wide range of chemical moieties at the aryl bromide position. The methods described herein provide a robust foundation for researchers in drug discovery to generate novel chemical entities for screening and lead optimization campaigns.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Search Grounding API.
  • The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem.
  • Buchwald–Hartwig amin
  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Benchchem.
  • Synthesis of functionalized benzimidazoles via oxidative tandem quartic C–H aminations and cleavage of C–N and C–C bonds.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). Chemical Insights.
  • Buchwald-Hartwig Amin
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • The Suzuki-Miyaura Cross-Coupling Reaction. SpringerLink.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar.
  • Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromin
  • Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide. Benchchem.
  • Discovery of novel benzamide derivatives as potential multireceptor antipsychotics. Wiley Online Library.
  • Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. (2021). PMC.
  • Benzamide – Knowledge and References. Taylor & Francis.
  • Discovery of benzamides as potent human β3 adrenergic receptor agonists. (2016). PubMed.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Oxidative C−H functionalization of benzamides with various alkenes.
  • Suzuki reaction. Wikipedia.
  • Technical Support Center: C-H Functionaliz
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
  • Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PMC.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Deriv

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Method

Application Notes &amp; Protocols: Leveraging 5-(3-Aminocarbonylphenyl)-3-bromophenol for the Synthesis of Advanced Pharmaceutical Intermediates

Abstract 5-(3-Aminocarbonylphenyl)-3-bromophenol is a highly versatile bifunctional building block pivotal to modern medicinal chemistry. Its structure, featuring a synthetically tractable aryl bromide and a phenolic hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-(3-Aminocarbonylphenyl)-3-bromophenol is a highly versatile bifunctional building block pivotal to modern medicinal chemistry. Its structure, featuring a synthetically tractable aryl bromide and a phenolic hydroxyl group, offers orthogonal handles for constructing complex molecular architectures. The inherent meta-substituted biphenylamide precursor framework is of significant interest in drug discovery, appearing in a variety of biologically active agents. This guide provides an in-depth exploration of two powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N amination—using this key starting material. We present detailed, field-proven protocols, explain the rationale behind methodological choices, and offer insights to guide researchers in the development of novel pharmaceutical candidates.

Introduction: The Strategic Value of the Substrate

In the landscape of drug discovery, the selection of starting materials is a critical decision that dictates the efficiency and diversity of a synthetic campaign.[1] 5-(3-Aminocarbonylphenyl)-3-bromophenol emerges as a strategic asset due to three primary structural features:

  • The Aryl Bromide: This functionality is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is generally reliable and well-understood, making it an ideal site for introducing molecular complexity.

  • The Biphenylcarboxamide Precursor: Upon successful C-C coupling at the bromide position, the molecule yields a meta-substituted biphenylcarboxamide scaffold. This motif is prevalent in pharmacologically active compounds, including kinesin Eg5 inhibitors with anticancer properties.[2]

  • The Phenolic and Amide Groups: These hydrogen-bond donor/acceptor sites are crucial for molecular recognition at biological targets. While they can be reactive, their presence necessitates careful selection of reaction conditions to avoid undesired side reactions or the need for protecting group strategies.

This document focuses on the transformation of the C-Br bond, a robust and high-yield strategy for diversification.

Figure 1: Key Reactive Sites of the Starting Material sub 5-(3-Aminocarbonylphenyl)-3-bromophenol Br Bromine sub->Br Primary Site for Cross-Coupling OH\n(Phenol) Phenol sub->OH\n(Phenol) Secondary Site for Etherification/Amination CONH2\n(Amide) Amide sub->CONH2\n(Amide) Potential for Hydrolysis/Modification

Caption: Key reactive sites on 5-(3-Aminocarbonylphenyl)-3-bromophenol.

Suzuki-Miyaura Coupling: Synthesis of Biphenyl Derivatives

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[3] For our substrate, this reaction provides a direct route to biphenyl compounds, which are key structures in many pharmaceuticals.

Causality Behind the Protocol: The catalytic cycle of the Suzuki reaction involves three main stages: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Catalyst System: A palladium(0) species is the active catalyst. We use a stable precatalyst like Pd₂(dba)₃ which is reduced in situ. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical; it stabilizes the palladium center, promotes the rate-limiting oxidative addition step, and facilitates the final reductive elimination.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[3] We select a moderately strong base like potassium carbonate (K₂CO₃) to be effective without promoting hydrolysis of the amide group.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or Toluene) and water is often used. The organic phase solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and boronate intermediate, creating an efficient biphasic system.

Suzuki_Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling A 1. Assemble Reaction Vessel (Schlenk Flask, Stir Bar) B 2. Add Solids - 5-(3-Aminocarbonylphenyl)-3-bromophenol (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd₂(dba)₃, 2 mol%) - Ligand (e.g., SPhos, 4 mol%) - Base (e.g., K₂CO₃, 2.0 eq) A->B C 3. Inert Atmosphere Evacuate and backfill with Argon/Nitrogen (3x cycle) B->C D 4. Add Degassed Solvents (e.g., Dioxane/H₂O mixture) C->D E 5. Heat Reaction Stir at 80-100 °C. Monitor by TLC/LC-MS D->E F 6. Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O, then Brine E->F G 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via Flash Chromatography F->G H 8. Characterization (NMR, HRMS) G->H

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of 5-(3-Aminocarbonyl-3'-methylbiphenyl-5-yl)phenol

This protocol details the coupling of 5-(3-Aminocarbonylphenyl)-3-bromophenol with m-tolylboronic acid.

Materials:

  • 5-(3-Aminocarbonylphenyl)-3-bromophenol

  • m-Tolylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-(3-Aminocarbonylphenyl)-3-bromophenol (1.0 mmol, 1.0 eq), m-tolylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • In a separate vial, weigh Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times.

  • Add the catalyst and ligand to the flask under a positive flow of argon.

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor reaction completion using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Wash the organic layer with water (2 x 10 mL) and then with saturated brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biphenyl product.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / SPhosHighly active system for coupling aryl bromides, even with potentially coordinating groups like phenols.
Base K₂CO₃Sufficiently strong to form the boronate without causing significant side reactions.
Solvent Dioxane / H₂O (4:1)Ensures all reactants are sufficiently solubilized for efficient reaction.
Temperature 90 °CProvides adequate thermal energy to overcome activation barriers without degrading the catalyst or reactants.

Buchwald-Hartwig Amination: Synthesis of Diaryl- and Alkyl-Aryl Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that has revolutionized the synthesis of aryl amines.[6][7] Applying this reaction to our substrate allows for the introduction of a diverse range of primary and secondary amines, which are critical functionalities for tuning the pharmacological properties of a drug candidate.

Causality Behind the Protocol:

  • Catalyst System: Similar to the Suzuki coupling, a Pd(0) catalyst and a sterically hindered, electron-rich phosphine ligand are required. Ligands like RuPhos and BrettPhos are often optimal for C-N coupling.[8] Pre-catalysts like RuPhos Pd G2/G3 can simplify reaction setup.

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common choice for coupling with neutral amines. For substrates with sensitive functional groups, such as amides or esters, lithium bis(trimethylsilyl)amide (LHMDS) can be highly effective, potentially acting as an in situ protecting group for the amide proton.[8]

  • Solvent: Anhydrous, aprotic polar solvents like toluene or THF are used to prevent quenching of the strong base and to ensure solubility of the catalyst complex.

Figure 3: Simplified Catalytic Cycle for Pd-Catalyzed Cross-Coupling pd0 Pd(0)L₂ oa Oxidative Addition Intermediate (Aryl-Pd(II)-Br)L₂ pd0->oa + Ar-Br tm Transmetalation Intermediate (Aryl-Pd(II)-R)L₂ oa->tm + Nu-M / Base tm->pd0 Reductive Elimination (forms Ar-Nu) prod_out Product (Ar-Nu) tm->prod_out sub_in Substrate (Ar-Br) sub_in->oa nuc_in Nucleophile (Nu-M) (e.g., R-B(OH)₂ or R₂NH) nuc_in->tm

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields in 5-(3-Aminocarbonylphenyl)-3-bromophenol synthesis

Welcome to the Technical Support Center for the synthesis of 5-(3-Aminocarbonylphenyl)-3-bromophenol . As a Senior Application Scientist, I have designed this guide to help you navigate the specific challenges of this wo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-(3-Aminocarbonylphenyl)-3-bromophenol .

As a Senior Application Scientist, I have designed this guide to help you navigate the specific challenges of this workflow. The synthesis relies on the mono-Suzuki-Miyaura cross-coupling of 3,5-dibromophenol with (3-aminocarbonylphenyl)boronic acid. Because the starting material possesses two identical carbon-bromine bonds, achieving high regioselectivity for the mono-coupled product—while suppressing di-arylation and dehalogenation—requires precise kinetic and thermodynamic control.

Below, you will find a mechanistic breakdown, field-proven troubleshooting FAQs, quantitative optimization data, and a self-validating standard operating procedure (SOP).

Process Visualization: The Catalytic Cycle & Pitfalls

To troubleshoot effectively, we must first map the causality of the reaction. The diagram below illustrates the catalytic cycle, highlighting the critical divergence point where over-coupling (di-arylation) occurs.

G Start 3,5-Dibromophenol + Pd(0) Catalyst OxAdd Oxidative Addition (Forms Pd(II) Aryl Bromide) Start->OxAdd Trans Transmetalation (+ Boronic Acid & Base) OxAdd->Trans RedElim Reductive Elimination Trans->RedElim Product Target Mono-Coupled Product 5-(3-Aminocarbonylphenyl)-3-bromophenol RedElim->Product Controlled Stoichiometry SideReact Second Oxidative Addition (Over-coupling) Product->SideReact Excess Boronic Acid DiProduct Di-arylated Byproduct SideReact->DiProduct

Figure 1: Mechanistic pathway of Suzuki-Miyaura mono-coupling, highlighting the di-arylation risk.

Troubleshooting & FAQs

Q1: Why am I getting a 1:1 mixture of mono-arylated and di-arylated products? Causality: In 3,5-dibromophenol, the two carbon-bromine bonds are electronically and sterically identical. Unlike mixed dihalides (e.g., 4-bromo-3-iodophenol) where the weaker C-I bond undergoes preferential oxidative addition[1], the initial oxidative addition here is purely statistical. Furthermore, the first coupling does not sufficiently deactivate the second C-Br bond to halt the cycle. Solution: You must enforce statistical control. Use a sub-stoichiometric amount of the boronic acid (0.85 equivalents) and introduce it via slow addition (syringe pump). This ensures the steady-state concentration of the boronic acid remains low, forcing it to react with the more abundant unreacted 3,5-dibromophenol rather than the mono-coupled product.

Q2: The reaction stalls at 40% conversion, and the boronic acid degrades. What is happening? Causality: The free phenolic -OH is acidic (pKa ~9.5) and will immediately consume one equivalent of your inorganic base to form a phenoxide[2]. If you are using a standard 2.0 equivalents of base, the effective basicity of the medium drops drastically. Without a highly basic environment, the formation of the reactive boronate complex fails, stalling the transmetalation step. Extended heating of this stalled system leads to protodeboronation of the boronic acid. Solution: Increase the base loading to 3.0–4.0 equivalents. Utilizing a highly soluble base like Cs₂CO₃ in an aqueous biphasic system ensures the pH remains high enough to drive transmetalation[3].

Q3: I am observing significant dehalogenation (formation of 3-(3-aminocarbonylphenyl)phenol). How do I prevent this? Causality: Protodehalogenation is a competing side-reaction that occurs when the Pd(II)-aryl intermediate is long-lived, allowing it to be protonated by the solvent or the free phenol. Solution: Transition from the standard Pd(PPh₃)₄ to a catalyst with bidentate or electron-rich ligands (such as Pd(dppf)Cl₂ or XPhos). These ligands accelerate the reductive elimination step, effectively outcompeting the dehalogenation pathway and shifting the site-selectivity favorably[4].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the yield of the target mono-coupled product versus the di-arylated byproduct.

Table 1: Optimization of Reaction Parameters for Mono-Arylation

Catalyst SystemBase (Equivalents)Boronic Acid (Equiv & Method)Temp (°C)Mono-Product Yield (%)Di-Product Yield (%)
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0)1.10 (All at once)903545
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (3.0)0.90 (All at once)905220
Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃ (3.0)0.85 (All at once)80788
Pd(dppf)Cl₂ (5 mol%) Cs₂CO₃ (3.0) 0.85 (2h Slow Addition) 80 86 < 5

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) is designed to be self-validating. By incorporating specific checkpoints, you can verify the integrity of the reaction before proceeding to the workup.

Step 1: Reagent Preparation & Degassing

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 3,5-dibromophenol (1.00 equiv, 10.0 mmol), Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol), and Cs₂CO₃ (3.00 equiv, 30.0 mmol).

  • Seal the flask and purge with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the palladium catalyst.

Step 2: Solvent Addition

  • Add degassed 1,4-dioxane (30 mL) and degassed deionized water (10 mL) to the flask.

  • Heat the biphasic mixture to 80 °C under vigorous stirring. Causality: The 3:1 organic-to-aqueous ratio ensures the solubility of the highly polar primary amide (-CONH₂) and the inorganic base, preventing the reaction from stalling at the phase boundary.

Step 3: Kinetic Control via Slow Addition

  • Dissolve (3-aminocarbonylphenyl)boronic acid (0.85 equiv, 8.5 mmol) in 10 mL of degassed 1,4-dioxane.

  • Using a syringe pump, add this solution dropwise to the heated reaction mixture over exactly 2 hours.

  • Stir for an additional 1 hour post-addition.

Step 4: Self-Validation Checkpoint

  • Remove a 50 µL aliquot, dilute with EtOAc, wash with a drop of water, and analyze via LC-MS or TLC (Eluent: 1:1 EtOAc/Hexanes).

  • Validation: The reaction is deemed complete when the mass of the boronic acid (m/z 165) is completely consumed. The target product will appear as a highly polar, UV-active spot compared to the non-polar 3,5-dibromophenol. Do not proceed to workup until the boronic acid is exhausted.

Step 5: Workup and Isolation

  • Cool the mixture to room temperature.

  • Carefully acidify the aqueous layer to pH 5 using 1M HCl (Note: CO₂ gas will evolve). Causality: Acidification is critical. It ensures the phenoxide is fully protonated back to the free phenol, driving the target molecule entirely into the organic phase.

  • Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (silica gel, gradient of 20% to 60% EtOAc in Hexanes). The massive polarity difference between the unreacted dibromophenol and the amide-containing product ensures baseline separation.

References

  • A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol. Benchchem.
  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI.
  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry (ACS Publications).
  • Process Development to Synthesize SGD-11275 Utilizing a Pd-Catalyzed Acetamide Arylation and Gallium-Mediated Friedel–Crafts Acylation. ACS Publications.

Sources

Optimization

Technical Support Center: Minimizing Debromination of 5-(3-Aminocarbonylphenyl)-3-bromophenol

Welcome to the technical support center for 5-(3-Aminocarbonylphenyl)-3-bromophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-(3-Aminocarbonylphenyl)-3-bromophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the primary challenge associated with this molecule: undesired debromination during synthetic transformations. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to optimize your reaction outcomes.

Introduction: The Challenge of the C-Br Bond

5-(3-Aminocarbonylphenyl)-3-bromophenol is a valuable building block in medicinal chemistry and materials science. However, the inherent electronic nature of the substituted aromatic ring presents a significant challenge. The phenol group is a strong electron-donating group, which increases the electron density on the aromatic ring and can make the C-Br bond more susceptible to cleavage. This lability frequently leads to the formation of a debrominated (or hydrodebrominated) byproduct, 5-(3-aminocarbonylphenyl)phenol, which reduces yield and complicates purification. This guide provides a systematic approach to mitigating this common side reaction.

Part 1: Troubleshooting Guide for Unwanted Debromination

Experiencing high levels of the M-Br+H byproduct in your reaction is a common issue. The following table outlines the most frequent causes and provides targeted solutions to get your reaction back on track.

Symptom / Observation Probable Cause Recommended Solution & Rationale
High levels (>10%) of debrominated byproduct detected by LC-MS or NMR. 1. Base is too strong or acting as a hydride source. Switch to a weaker, non-nucleophilic inorganic base. Strong bases, particularly alkoxides like NaOtBu or KOtBu, can generate palladium-hydride species that are primary culprits in hydrodebromination.[1] Recommended bases: K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][2] These are effective for activating boronic acids in Suzuki couplings while being less prone to promoting hydride formation.[2][3]
2. High reaction temperature or prolonged reaction time. Reduce the reaction temperature and monitor closely. Higher temperatures provide the activation energy for side reactions.[1][3] Recommendation: Start at a lower temperature (e.g., 80 °C) and monitor by TLC or LC-MS every 1-2 hours.[2] Only increase the temperature if the reaction is stalled. This minimizes the thermal promotion of the debromination pathway.
3. Inappropriate catalyst/ligand system. Screen alternative phosphine ligands. The electronic and steric properties of the ligand are critical.[4] Electron-rich, bulky ligands (e.g., XPhos, SPhos) generally accelerate the desired oxidative addition and reductive elimination steps.[2][4] However, an optimal balance is needed. Recommendation: If using a very electron-rich ligand, consider switching to one that is slightly less donating to disfavor the side reaction.[5] Conversely, if the main reaction is too slow, a more active catalyst system might outcompete the debromination.[6]
4. Presence of protic impurities (water, alcohols). Ensure strictly anhydrous and degassed conditions. Protic solvents or residual water can serve as a proton or hydride source, facilitating the replacement of bromine with hydrogen.[3] Recommendation: Use anhydrous, degassed solvents (e.g., dioxane, toluene, THF).[2] Oven-dry all glassware, and ensure bases are finely ground and dried under vacuum before use.[2]
5. Palladium catalyst degradation. Use a fresh, high-quality pre-catalyst and ensure an inert atmosphere. Degraded or unstable Pd(0) can form palladium black, which is often cited as a cause for dehalogenation.[2] Recommendation: Use a modern, air-stable pre-catalyst (e.g., XPhos Pd G2/G3).[1][7] Thoroughly degas the reaction mixture by performing at least three evacuate-backfill cycles with an inert gas like argon or nitrogen.[2]

Part 2: Prophylactic Strategies & Experimental Protocols

The most effective way to minimize debromination is to design a robust reaction from the outset. Below are key considerations and a model protocol for a Suzuki-Miyaura coupling reaction.

Key Considerations for Reaction Design
  • Catalyst & Ligand Selection: The choice of ligand dramatically influences the relative rates of productive cross-coupling versus reductive debromination.[4][8]

    • Electron-Donating Ligands: Generally, electron-rich phosphine ligands increase electron density on the palladium center, which can accelerate the rate-limiting oxidative addition step.[2] This is often beneficial.

    • Steric Bulk: Sterically demanding ligands can promote the final reductive elimination step to release the desired product, shortening the lifetime of intermediates that could otherwise undergo side reactions.[4][9]

  • Base and Solvent System: This is one of the most common sources of hydrodebromination.

    • Base: As detailed in the troubleshooting guide, avoid strong alkoxide bases. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are strongly preferred.[1][2]

    • Solvent: Aprotic solvents such as dioxane, THF, or toluene are generally superior to protic solvents (e.g., methanol, ethanol) which can be a source of hydrogen.[2] It is critical to use anhydrous and properly degassed solvents.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol incorporates best practices to minimize the risk of debromination.

1. Reagent and Glassware Preparation:

  • All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[2]

  • Solvents (e.g., 1,4-Dioxane) must be anhydrous and thoroughly degassed. This can be achieved by sparging with argon for 30-60 minutes or by three freeze-pump-thaw cycles.[2]

  • The base (e.g., K₃PO₄) should be finely ground and dried under high vacuum for several hours before use.

2. Reaction Assembly:

  • To a dried Schlenk flask under an inert atmosphere, add 5-(3-Aminocarbonylphenyl)-3-bromophenol (1.0 eq), the desired arylboronic acid (1.2 - 1.5 eq), and the dried K₃PO₄ (2.0 - 3.0 eq).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate and backfill the flask with inert gas three times.[2]

  • Add the degassed solvent via syringe.

3. Reaction Execution:

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Slowly heat the reaction to the desired temperature (start with a lower temperature, e.g., 80 °C).[2]

  • Monitor the reaction progress by TLC or LC-MS, checking for both product formation and the appearance of the debrominated starting material.

4. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography.

Part 3: Visualization of Key Processes

To better understand and troubleshoot the debromination side reaction, the following diagrams illustrate the competing chemical pathways and a logical workflow for addressing the issue.

start High Debromination Observed in Reaction check_base Is the base an alkoxide (e.g., NaOtBu, KOtBu)? start->check_base check_temp Is the reaction temperature > 100°C? check_base->check_temp No sol_base Switch to weaker base: K₃PO₄, Cs₂CO₃, K₂CO₃ check_base->sol_base Yes check_solvent Are solvents/reagents strictly anhydrous? check_temp->check_solvent No sol_temp Reduce temperature to 70-90°C and monitor kinetics. check_temp->sol_temp Yes check_catalyst Is the catalyst system optimized? check_solvent->check_catalyst Yes sol_solvent Use anhydrous, degassed solvents. Dry all reagents. check_solvent->sol_solvent No sol_catalyst Screen alternative phosphine ligands. check_catalyst->sol_catalyst No

Caption: A troubleshooting workflow for diagnosing and solving debromination issues.

cluster_cycle Catalytic Cycle Pd0 LₙPd(0) OA Oxidative Addition (Ar-Pd(II)-Br) Pd0->OA + Ar-Br TM Transmetalation (Ar-Pd(II)-Ar') OA->TM + Ar'-B(OR)₂ Debrom Hydrodebromination (Ar-Pd(II)-H) OA->Debrom + Hydride Source (e.g., from base/solvent) RE Reductive Elimination TM->RE Product Ar-Ar' (Desired Product) RE->Product Product->Pd0 Catalyst Regeneration Byproduct Ar-H (Byproduct) Debrom->Byproduct Reductive Elimination Byproduct->Pd0 Catalyst Regeneration

Caption: Competing catalytic pathways: desired cross-coupling vs. side reaction.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is 5-(3-Aminocarbonylphenyl)-3-bromophenol particularly prone to debromination? A1: The susceptibility arises from the electronic properties of the substituents on the phenyl ring. The hydroxyl (-OH) group at the 3-position is a powerful electron-donating group. It increases the electron density of the aromatic ring through resonance, which can weaken the carbon-bromine (C-Br) bond and make the aryl bromide more reactive towards oxidative addition. This enhanced reactivity can sometimes favor side reactions like hydrodebromination, especially under harsh conditions.[3]

Q2: How can I effectively purify my desired product away from the debrominated impurity? A2: Separating the desired brominated product from its debrominated analog can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. A high-resolution separation may require testing various solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) and using a high-quality silica gel with a fine particle size. A shallow gradient can improve separation.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found where the impurity is significantly more soluble than the product, recrystallization can be highly effective.[10] This may require significant screening of solvents.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, reverse-phase preparative HPLC is an excellent but more resource-intensive option.

Q3: Are there alternative coupling strategies that are less prone to debromination? A3: While palladium-catalyzed reactions are workhorses, if debromination remains an insurmountable issue, you could consider alternative strategies. Radical-based reactions can sometimes be effective for C-C bond formation.[11][12][13][14] However, these methods have their own set of challenges and may not be compatible with all functional groups present in your molecule. It is generally recommended to first exhaust the optimization of the palladium-catalyzed conditions as described in this guide.

References

  • Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217–220. [Link]

  • A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes | Organometallics. (2010, May 26). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes | The Hartwig Group. (n.d.). Retrieved March 26, 2026, from [Link]

  • Ghosh, B., & Maleczka, R. E. (2011). Catalytic Hydrodehalogenation Reactions. Synthesis, 2011(22), 3597–3629. [Link]

  • Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions - University of Windsor. (n.d.). Retrieved March 26, 2026, from [Link]

  • Metal Electronics Mediate Steric and Coordination Number Effects on Palladium (II) C–X Reductive Elimination - ChemRxiv. (n.d.). Retrieved March 26, 2026, from [Link]

  • Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. (2017, November 13). Angewandte Chemie International Edition. [Link]

  • Radical Hydrodehalogenation of Aryl Halides with H2 Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) Complex - ACS Publications. (2022, February 1). Retrieved March 26, 2026, from [Link]

  • Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4-Dioxane - PubMed. (2017, October 16). Retrieved March 26, 2026, from [Link]

  • Radical hydrodehalogenation of aryl bromides and chlorides with sodium hydride and 1,4-Dioxane - ORCA - Cardiff University. (2023, May 5). Retrieved March 26, 2026, from [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016, August 1). Retrieved March 26, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved March 26, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 5-(3-Aminocarbonylphenyl)-3-bromophenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of complex biphenyl intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of complex biphenyl intermediates. 5-(3-Aminocarbonylphenyl)-3-bromophenol presents a classic "solubility paradox" in organic synthesis and assay development: it possesses highly polar functional groups but violently resists dissolution in standard organic solvents.

This guide is designed to deconstruct the thermodynamic causality behind this behavior and provide field-proven, self-validating protocols to overcome it.

The Solubility Paradox: Mechanistic Overview

To troubleshoot this molecule, we must first understand the structural causality of its insolubility. The molecule consists of a rigid biphenyl core substituted with a heavy bromine atom, a phenol group (-OH), and a primary amide (-CONH₂).

  • Massive Crystal Lattice Energy: The primary amide acts as a dual hydrogen-bond donor (two N-H bonds) and a strong hydrogen-bond acceptor (C=O dipole), allowing it to form extensive, highly stable 2D or 3D intermolecular networks[1].

  • Cross-Linking: The phenol group introduces an additional H-bond donor/acceptor, cross-linking the amide chains[2].

  • Hydrophobic Packing: The planar biphenyl core and polarizable bromine atom promote highly efficient π−π stacking and van der Waals interactions.

The Causality of Insolubility: Standard organic solvents (like Dichloromethane or Ethyl Acetate) lack the thermodynamic driving force required to break this exceptionally stable solute-solute lattice[3]. Dissolving this compound requires strategic disruption of its intermolecular hydrogen-bonding network.

Solvent Diagnostic Matrix
Solvent ClassExample SolventsDielectric Constant ( ε )Estimated SolubilityMechanistic Reason
Non-Polar Hexanes, Toluene< 2.5< 0.1 mg/mL Completely fails to disrupt the polar amide-amide hydrogen bond network.
Polar Aprotic (Weak) DCM, EtOAc, THF6.0 – 9.1< 1.0 mg/mL Insufficient H-bond accepting capacity to overcome the crystal lattice energy.
Polar Protic Methanol, Ethanol24.5 – 32.7~ 2.0 - 5.0 mg/mL Competes for H-bonds, but struggles to solvate the hydrophobic biphenyl core.
Polar Aprotic (Strong) DMSO, DMF, NMP36.7 – 46.7> 50.0 mg/mL Strong S=O or C=O dipoles act as powerful H-bond acceptors, rapidly dismantling solute dimers.

Frequently Asked Questions (FAQs)

Q1: I need to prepare a high-concentration stock solution for biological assays. What is the most reliable approach? A1: Utilize 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Because primary amides have high melting points driven by internal H-bond networks[1], you must use a solvent with an overpowering hydrogen-bond acceptor capacity. DMSO's highly polarized S=O bond effectively outcompetes the internal amide-amide and amide-phenol interactions. Gentle warming (37°C) will provide the kinetic energy needed to break the initial lattice.

Q2: My synthetic step requires a less polar solvent like THF, but the starting material is an opaque suspension. How can I force it into solution? A2: Exploit the weakly acidic nature of the phenol group. The solubility of phenolic compounds is highly pH-dependent[4]. By adding a stoichiometric amount of a non-nucleophilic organic base (e.g., DIPEA), you deprotonate the phenol to form a phenolate anion. This introduces a formal negative charge, drastically increasing the molecule's dipole moment and disrupting the neutral H-bond network via electrostatic repulsion.

Q3: Physical methods and base addition are incompatible with my downstream transition-metal catalysis. What is the ultimate workaround? A3: Chemical derivatization. You must temporarily mask the hydrogen-bond donors. Protecting the phenol as a tert-butyldimethylsilyl (TBS) ether or the primary amide as an N-Boc derivative will eliminate the H-bond donors and add steric bulk. This drastically lowers the crystal lattice energy and renders the molecule highly soluble in standard organic solvents.

Step-by-Step Experimental Protocols

Every protocol utilized in a robust laboratory environment must be self-validating. Use the following methodologies to systematically force 5-(3-Aminocarbonylphenyl)-3-bromophenol into solution.

Protocol A: Base-Assisted Solubilization for Organic Reactions

Use this method when performing cross-coupling or electrophilic additions in ethereal or halogenated solvents.

  • Suspension: Suspend 5-(3-Aminocarbonylphenyl)-3-bromophenol in the target solvent (e.g., THF) at a 0.1 M concentration.

  • Deprotonation: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise under continuous stirring.

  • Equilibration: Stir at room temperature for 15–20 minutes to allow complete acid-base exchange.

  • Self-Validating Check: The transition from a turbid, opaque suspension to a transparent, slightly yellow solution confirms the quantitative formation of the phenolate anion. Troubleshooting: If turbidity persists, the solvent volume is insufficient to solvate the lipophilic biphenyl core; add 10% v/v of a co-solvent like DMF.

Protocol B: Transient Protection (TBS Ether Formation)

Use this method if the free phenol interferes with your reaction or if absolute solubility in non-polar solvents is mandatory.

  • Dissolution: Dissolve the compound in a minimum volume of anhydrous DMF (0.2 M).

  • Catalysis: Add 2.0 equivalents of Imidazole (acts as both the base and a nucleophilic catalyst).

  • Protection: Add 1.2 equivalents of tert-Butyldimethylsilyl chloride (TBS-Cl) portion-wise at 0°C, then warm to room temperature.

  • Reaction: Stir for 2–4 hours.

  • Self-Validating Check: Quench the reaction with aqueous NH₄Cl and extract with EtOAc. The organic layer should remain perfectly clear. Troubleshooting: If a white precipitate forms at the biphasic boundary, the protection reaction did not reach completion, indicating residual unmasked hydrogen-bond networks.

Troubleshooting Workflow Visualization

SolubilityTroubleshooting Start Insoluble 5-(3-Aminocarbonylphenyl) -3-bromophenol Step1 1. Solvent Optimization Switch to Polar Aprotic (DMSO/DMF) Start->Step1 Check1 Soluble? Step1->Check1 Step2 2. pH Adjustment Add Base (DIPEA/TEA) to form Phenolate Check1->Step2 No Proceed Proceed with Downstream Assay / Synthesis Check1->Proceed Yes Check2 Soluble? Step2->Check2 Step3 3. Chemical Derivatization Protect Phenol (TBS) or Amide (Boc) Check2->Step3 No Check2->Proceed Yes Step3->Proceed Resolved

Caption: Workflow for troubleshooting the solubility of highly hydrogen-bonded biphenyl amides.

References

  • Chemistry LibreTexts. "15.15: Physical Properties of Amides." LibreTexts. Available at: [Link]

  • Auburn University. "Principles of Drug Action 1, Spring 2005, Amides." Auburn University Academic Resources. Available at: [Link]

  • ACS Macro Letters. "Methanol-Assisted ADMET Polymerization of Semiaromatic Amides." American Chemical Society. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Coupling of 5-(3-Aminocarbonylphenyl)-3-bromophenol

Introduction Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-(3-Aminocarbonylphenyl)-3-bromophenol. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-(3-Aminocarbonylphenyl)-3-bromophenol. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the synthesis of this biaryl compound. The goal of any catalytic process, particularly in pharmaceutical development, is to maximize efficiency while minimizing cost and residual metal contamination. A key parameter in achieving this is the optimization of the palladium catalyst loading.

This document provides in-depth, experience-driven advice in a question-and-answer format, moving from general questions to detailed troubleshooting for complex issues. We will explore the causality behind experimental choices to empower you to make informed decisions for your specific system.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting palladium catalyst loading for this type of Suzuki-Miyaura coupling?

For initial screening of a Suzuki-Miyaura reaction involving an aryl bromide, a palladium catalyst loading in the range of 1-2 mol% is a common starting point. This concentration is generally sufficient to achieve a good yield in a reasonable timeframe, allowing you to first establish the reaction's feasibility before proceeding with optimization. For larger-scale synthesis, further reduction of the catalyst loading to levels below 0.1 mol% is often desirable and achievable.[1][2]

Q2: Which palladium precatalyst and ligand system is recommended for coupling with an electron-rich bromophenol?

The substrate, 5-(3-Aminocarbonylphenyl)-3-bromophenol, contains an electron-donating hydroxyl group, which can make the initial oxidative addition of the C-Br bond to the palladium center the rate-limiting step. To overcome this, catalyst systems employing bulky and electron-rich phosphine ligands are highly recommended.[3][4][5]

  • Recommended Systems:

    • Buchwald Ligands: Ligands such as SPhos, XPhos, or RuPhos, paired with a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed complex like XPhos-Pd-G3, are designed to facilitate the coupling of electron-rich and sterically hindered substrates.[3] These ligands promote the formation of a monoligated, highly reactive L₁Pd(0) species, which accelerates oxidative addition.[3][4]

    • Other Phosphines: Triphenylphosphine (PPh₃) can be effective but may require higher temperatures and catalyst loadings. For more challenging couplings, more robust ligands are preferable.

Q3: How does the choice of base and solvent impact the reaction, especially with a phenolic substrate?

The base and solvent are critical and interdependent parameters that influence both catalyst activity and substrate stability.[6][7][8]

  • Base Selection: The base is required to activate the boronic acid partner for the transmetalation step.[7] For a substrate containing an acidic phenol group, a base that is strong enough to facilitate transmetalation without causing undesirable side reactions is needed.

    • Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices.[7] K₃PO₄ is often effective in anhydrous conditions (though a small amount of water can be beneficial) and is less likely to cause hydrolysis of the aminocarbonyl group compared to stronger bases like hydroxides.[9] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be effective for difficult couplings.[7]

  • Solvent Selection: The solvent must solubilize all reactants and stabilize the catalytic species.

    • Aqueous Mixtures: Toluene/water, 1,4-dioxane/water, or THF/water are classic solvent systems that work well with inorganic bases.[10][11] The water helps to dissolve the base.

    • Anhydrous Polar Aprotic Solvents: Solvents like DMF or 1,4-dioxane can be used, particularly with stronger or more soluble bases.[12]

Q4: Is it necessary to rigorously exclude oxygen from the reaction?

Yes, absolutely. The active catalyst in the Suzuki-Miyaura cycle is a Pd(0) species. Oxygen can oxidize this Pd(0) to an inactive Pd(II) state, leading to catalyst deactivation.[13][14] Furthermore, the presence of oxygen is a primary cause of the undesired homocoupling of the boronic acid, which consumes your reagent and complicates purification.[13] Therefore, it is critical to thoroughly degas all solvents and maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the setup and execution of the reaction.[11][13]

In-Depth Troubleshooting Guide

Problem 1: My reaction is sluggish or shows very low conversion, even with 1-2 mol% catalyst.

This is a common issue that can typically be traced back to reagent quality, catalyst inactivation, or suboptimal conditions.[13]

  • Is your catalyst system active?

    • Cause: The Pd(0) active species may not be generating efficiently from the Pd(II) precatalyst, or it may have decomposed.[5][15] Phosphine ligands can also be sensitive to air and may have oxidized.[13]

    • Solution: Use a fresh, high-purity palladium source and ligand. If using a Pd(II) source like Pd(OAc)₂, ensure your conditions are suitable for its reduction to Pd(0).[15] Consider using a pre-formed, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) which is designed for reliable activation.

  • Is your boronic acid/ester stable?

    • Cause: Boronic acids can be susceptible to degradation, particularly protodeboronation (cleavage of the C-B bond), especially under prolonged heating or with certain substrates.[13]

    • Solution: Use freshly purchased or recrystallized boronic acid. To enhance stability, consider using more robust boronate esters, such as pinacol esters or MIDA boronates, which release the boronic acid slowly under the reaction conditions.[13]

  • Are your temperature and concentration appropriate?

    • Cause: The coupling of an electron-rich aryl bromide may have a higher activation energy, requiring more thermal energy.

    • Solution: If the reaction is slow at a lower temperature (e.g., 80 °C), cautiously increase it in 10 °C increments.[13] However, be aware that excessive heat can also accelerate catalyst decomposition.[13] Ensure the reaction concentration is appropriate (typically 0.1-0.5 M) as overly dilute conditions can slow down the reaction rate.

Problem 2: I am observing significant side products, primarily homocoupling of the boronic acid.

The formation of a biaryl product derived from the boronic acid coupling with itself is a classic sign of a specific flaw in the reaction setup.

  • Have you effectively removed all oxygen?

    • Cause: As mentioned, oxygen is the most frequent cause of homocoupling.[13] It facilitates the oxidative coupling of two boronic acid molecules.

    • Solution: Refine your degassing procedure. For solvents, use several freeze-pump-thaw cycles or sparge thoroughly with an inert gas (Argon or Nitrogen) for at least 30 minutes. Ensure the reaction vessel is properly flushed with inert gas before adding reagents.[11][13]

  • Are you using a Pd(II) precatalyst?

    • Cause: When a Pd(II) precatalyst is reduced to Pd(0) in situ, this process can sometimes consume the boronic acid or phosphine ligand, leading to homocoupling.[13]

    • Solution: Starting directly with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate this issue. However, these catalysts can be less stable. A well-designed Pd(II) precatalyst system is often more reliable.

Problem 3: The reaction works at 1 mol% loading, but when I try to lower it to 0.1 mol% or less, the reaction fails or stalls.

Lowering catalyst loading can reveal underlying issues with catalyst stability and longevity.

  • Is your catalyst deactivating over the reaction time?

    • Cause: At very low concentrations, the catalyst must perform a much higher number of turnovers (Turnover Number, TON). Any deactivation pathway becomes magnified. A common visual sign of deactivation is the formation of palladium black, which indicates the aggregation of the active Pd(0) species.[14][16]

    • Solution:

      • Check Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[14] Ensure you are using an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1, depending on the ligand).

      • Use a More Stabilizing Ligand: Bidentate ligands like Xantphos or dppf can offer higher stability to the catalytic complex through their chelating effect, potentially preventing aggregation and allowing for lower loadings.[15]

      • Optimize Temperature: While higher temperatures increase reaction rate, they also accelerate catalyst decomposition. Find the minimum temperature required for an efficient reaction.

  • Are there impurities in your reagents or solvent?

    • Cause: At ppm levels of catalyst, even trace impurities in solvents or reagents can act as poisons and shut down the catalytic cycle.[6]

    • Solution: Use high-purity, anhydrous, and degassed solvents. Ensure starting materials are pure.

Visualizing the Process

A clear understanding of the catalytic cycle and a logical troubleshooting workflow are essential for success.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Product Pd0 Active Pd(0)L Species OxAdd Ar-Pd(II)-Br(L) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-Ar'(L) OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂ + Base) RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Release (Ar-Ar') Product Biaryl Product (Ar-Ar') RedElim->Product ArBr 5-(3-Aminocarbonylphenyl) -3-bromophenol (Ar-Br) ArBr->OxAdd ArB Arylboronic Acid/Ester (Ar'-B(OR)₂) ArB->Transmetal Troubleshooting_Workflow Start Low Yield / No Reaction CheckReagents Verify Reagent Quality - Fresh Boronic Acid? - Pure Solvent/Base? - Active Catalyst? Start->CheckReagents Step 1: Foundational Checks CheckSetup Review Reaction Setup - Degassing Thorough? - Inert Atmosphere Maintained? CheckReagents->CheckSetup OptimizeCond Optimize Conditions - Increase Temp? - Screen Base/Solvent? CheckSetup->OptimizeCond If reagents & setup are OK OptimizeCat Optimize Catalyst System - Screen Ligands? - Change Pd Precursor? OptimizeCond->OptimizeCat Success Reaction Optimized OptimizeCat->Success Systematic screening leads to...

Caption: A logical workflow for troubleshooting a failing reaction.

Experimental Protocol: Screening Palladium Catalyst Loading

This protocol provides a framework for systematically reducing the catalyst loading for the coupling of 5-(3-Aminocarbonylphenyl)-3-bromophenol with a generic arylboronic acid.

Reagents & Equipment:

  • 5-(3-Aminocarbonylphenyl)-3-bromophenol (Substrate 1)

  • Arylboronic acid or ester (Substrate 2)

  • Palladium precatalyst (e.g., XPhos-Pd-G3)

  • Potassium Phosphate (K₃PO₄), finely ground

  • Anhydrous, degassed 1,4-dioxane and water (18 MΩ·cm)

  • Reaction vials with stir bars, oven-dried

  • Inert gas supply (Argon or Nitrogen)

  • Heating block or oil bath

  • Analytical equipment (TLC, LC-MS, or GC-MS)

Procedure:

  • Stock Solution Preparation: To ensure accurate dispensing of small catalyst amounts, prepare a stock solution. For example, dissolve 10.0 mg of XPhos-Pd-G3 in 10.0 mL of anhydrous, degassed 1,4-dioxane to create a 1.0 mg/mL solution.

  • Reaction Setup (Example for one vial):

    • To an oven-dried reaction vial containing a stir bar, add 5-(3-Aminocarbonylphenyl)-3-bromophenol (e.g., 0.2 mmol, 1.0 equiv).

    • Add the arylboronic acid (0.24 mmol, 1.2 equiv).

    • Add K₃PO₄ (0.4 mmol, 2.0 equiv).

    • Seal the vial with a septum cap.

    • Evacuate and backfill the vial with Argon three times.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of Argon, add degassed 1,4-dioxane (e.g., 1.8 mL) and degassed water (e.g., 0.2 mL) for a total volume of 2.0 mL (0.1 M).

    • Using a microsyringe, add the required volume of the catalyst stock solution to achieve the target mol%.

  • Reaction Execution:

    • Place the vials in a preheated heating block (e.g., 90 °C) and stir vigorously.

    • Monitor the reaction progress at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot for analysis by TLC or LC-MS. [17][[“]]5. Workup and Analysis:

    • Once the reaction is deemed complete (or has stalled), cool the mixture to room temperature.

    • Dilute with ethyl acetate, wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Determine the yield of the purified product.

Data Presentation and Interpretation

Summarize your screening results in a table to clearly identify trends. Calculate the Turnover Number (TON) and Turnover Frequency (TOF) to quantify catalyst efficiency.

  • TON = (moles of product) / (moles of catalyst)

  • TOF = TON / time (in hours)

Table 1: Example Results from a Catalyst Loading Screen

EntryCatalyst Loading (mol%)Catalyst Loading (ppm)Time (h)Yield (%)TONTOF (h⁻¹)
11.010,0002989849
20.55,00049719448.5
30.11,000895950118.8
40.0550012921840153.3
50.0110024757500312.5
60.011001240 (stalled)4000333.3

Interpretation: From this hypothetical data, one can conclude that reducing the catalyst loading from 1 mol% to 0.05 mol% is highly effective, maintaining excellent yield while significantly increasing catalyst efficiency (TON/TOF). Below 0.05 mol%, the reaction becomes significantly slower and stalls, suggesting 0.05 mol% is the optimal loading under these specific conditions. This indicates a potential catalyst deactivation issue at the 0.01 mol% loading that becomes significant over the extended reaction time. [19]

References

  • Yamamoto, Y., et al. (2009). PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF HETEROARYLTRIOLBORATES WITH ARYL HALIDES FOR SYNTHESIS OF BIARYLS. HETEROCYCLES, Vol. 80, No. 1.
  • Gelman, D., & Buchwald, S. L. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 36(8), 598-610. Available at: [Link]

  • Bellina, F., & Renzo, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2004(15), 2419-2440.
  • Advion. (n.d.). SUZUKI REACTION MONITORING. Available at: [Link]

  • Bykov, A. V., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Molecules, 25(24), 6012. Available at: [Link]

  • Maji, B., et al. (2021). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega, 6(45), 30513-30524. Available at: [Link]

  • Chen, D. Y. K., & Youn, S. W. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Accounts of Chemical Research, 45(6), 959-970. Available at: [Link]

  • Alliot, C., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 4(44), 12891-12895. Available at: [Link]

  • D'Amico, F. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]

  • Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. Available at: [Link]

  • Murray, J. I. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Available at: [Link]

  • Sato, Y., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available at: [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Sherwood, T. C., et al. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organometallics, 37(21), 3951-3958. Available at: [Link]

  • Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]

  • Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. Available at: [Link]

  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett.
  • ResearchGate. (2025). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. Available at: [Link]

  • Jentsch, M., et al. (2021). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis, 11(22), 14138-14150. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Available at: [Link]

  • Mori, K., et al. (2002). Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media. The Journal of Organic Chemistry, 67(8), 2705-2708. Available at: [Link]

  • Kelly, T. A. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 848-851. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • Shen, W. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 62(20), 6992-6993. Available at: [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2290-2313. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

Sources

Troubleshooting

Resolving HPLC peak tailing during 5-(3-Aminocarbonylphenyl)-3-bromophenol analysis

Technical Support Center: 5-(3-Aminocarbonylphenyl)-3-bromophenol Analysis A Senior Application Scientist's Guide to Resolving HPLC Peak Tailing Welcome to our dedicated technical support guide for the HPLC analysis of 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-(3-Aminocarbonylphenyl)-3-bromophenol Analysis

A Senior Application Scientist's Guide to Resolving HPLC Peak Tailing

Welcome to our dedicated technical support guide for the HPLC analysis of 5-(3-Aminocarbonylphenyl)-3-bromophenol. This resource is designed for researchers, analytical scientists, and drug development professionals who may encounter chromatographic challenges, specifically peak tailing, with this and structurally similar polar aromatic compounds. Our goal is to provide not just solutions, but a deeper understanding of the chromatographic principles at play, enabling you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant peak tailing during the analysis of 5-(3-Aminocarbonylphenyl)-3-bromophenol on a C18 column. What are the most likely causes?

Peak tailing for a polar molecule like 5-(3-Aminocarbonylphenyl)-3-bromophenol is a common issue that typically points to undesirable secondary interactions between the analyte and the stationary phase.[1][2][3] The primary cause is often the interaction of the analyte's polar functional groups—specifically the phenolic hydroxyl and amide moieties—with active sites on the silica-based column packing.

Primary Mechanisms:

  • Secondary Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual, unreacted silanol groups (Si-OH) on their surface.[4][5] At mobile phase pH values above approximately 3.5, these silanol groups can become deprotonated and negatively charged (Si-O⁻). The polar groups on your analyte can then interact with these charged sites through strong hydrogen bonding or ion-exchange mechanisms.[3][6][7] This secondary retention mechanism has slow kinetics compared to the primary hydrophobic retention, resulting in a delayed elution for a fraction of the analyte molecules, which manifests as a tailing peak.[6]

  • Mobile Phase pH Mismatch: The ionization state of your analyte is critical. The phenolic hydroxyl group is acidic and will become ionized (phenolate anion) at higher pH values. If the mobile phase pH is close to the analyte's pKa, a mixture of ionized and non-ionized forms will exist, leading to peak splitting or severe tailing.[8][9][10] Consistent and optimal peak shape is achieved when the analyte is maintained in a single, non-ionized state.[11]

  • Column Contamination or Degradation: Over time, columns can accumulate strongly retained impurities from samples or the mobile phase. These contaminants can create new active sites for secondary interactions.[12][13] Physical degradation of the column bed, such as the formation of a void at the inlet, can also cause peak distortion that affects all peaks in the chromatogram.[1][12][14]

Q2: What is a systematic approach to troubleshooting this peak tailing issue?

A logical, step-by-step approach is crucial to efficiently identify and resolve the problem without unnecessary changes to the method. The following workflow diagram outlines a systematic troubleshooting process.

Troubleshooting_Workflow start Observe Peak Tailing (Asymmetry Factor > 1.2) check_system Step 1: Investigate System & Consumables - Check for leaks - Verify mobile phase pH & composition - Ensure proper connections (no dead volume) start->check_system system_ok Is the system physically sound? check_system->system_ok fix_system Action: Correct physical issues (e.g., remake mobile phase, tighten fittings) system_ok->fix_system No optimize_mp Step 2: Optimize Mobile Phase pH (Primary Cause for Ionizable Analytes) system_ok->optimize_mp Yes fix_system->start ph_scout Protocol: Perform pH Scouting Study (Test pH 2.5, 3.0, 4.0, 7.0) optimize_mp->ph_scout ph_resolved Is peak shape improved at low pH? ph_scout->ph_resolved evaluate_column Step 3: Evaluate Column & Stationary Phase ph_resolved->evaluate_column No solution Problem Resolved: Symmetrical Peak Achieved ph_resolved->solution Yes column_check Is the column old or potentially contaminated? Is it a modern, high-purity, end-capped column? evaluate_column->column_check column_issue Is the column the likely issue? column_check->column_issue clean_column Action: Clean column with strong solvents (Follow manufacturer's protocol) column_issue->clean_column Maybe replace_column Action: Replace with a new, high-purity, end-capped column column_issue->replace_column Yes advanced_methods Step 4: Consider Advanced Mobile Phase Modifiers column_issue->advanced_methods No clean_column->start replace_column->start additives Protocol: Test Ion-Pairing Agents (e.g., Alkyl Sulfonates for amines) Use with caution advanced_methods->additives additives->solution

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Q3: How exactly does mobile phase pH control peak shape for this analyte, and what is the recommended experimental protocol?

Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[15][16] For 5-(3-Aminocarbonylphenyl)-3-bromophenol, the key is to suppress the ionization of both the phenolic hydroxyl group and the surface silanol groups of the stationary phase.

  • At low pH (e.g., < 4.0): The phenolic group is fully protonated (neutral), and the majority of surface silanols are also protonated. This minimizes ionic secondary interactions, leading to a separation dominated by the desired hydrophobic mechanism and resulting in sharper, more symmetrical peaks.[1][9]

  • At high pH (e.g., > 8.0): The phenolic group is deprotonated (anionic). While this might provide a consistent ionization state, it promotes strong interaction with any positive sites on the stationary phase and can accelerate the degradation of silica-based columns.[10] Operating at low pH is generally preferred and safer for the column.

Experimental Protocol: pH Scouting Study

This experiment will help you determine the optimal mobile phase pH for your analysis.

  • Prepare Aqueous Buffers: Prepare three separate aqueous mobile phase buffers at different pH levels. Ensure the buffer has a pKa within +/- 1 pH unit of the target pH.[16] A buffer concentration of 10-25 mM is typically sufficient.[16][17]

    • pH 2.8: 0.1% Formic Acid or a phosphate buffer.

    • pH 4.5: Acetate buffer.

    • pH 7.0: Phosphate buffer.

  • Prepare Mobile Phases: For each pH level, prepare the final mobile phase by mixing the aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 50:50). Crucially, measure the pH of the aqueous portion before adding the organic solvent. [8]

  • Equilibrate the System: For each mobile phase, flush the HPLC system and column for at least 15-20 column volumes to ensure full equilibration.

  • Analyze the Sample: Inject your standard of 5-(3-Aminocarbonylphenyl)-3-bromophenol using each mobile phase.

  • Evaluate Results: Compare the chromatograms. Assess the peak asymmetry factor (USP tailing factor), retention time, and peak width. You will likely observe a significant improvement in peak symmetry at the lower pH.

Q4: My peak shape is still not ideal even at low pH. How can I further mitigate secondary silanol interactions?

If adjusting the pH alone is insufficient, the issue likely lies with a high degree of residual silanol activity on your column. Here are further strategies, summarized in the table below.

Table 1: Strategies for Mitigating Secondary Silanol Interactions

StrategyMechanism of ActionTypical ImplementationExpected Outcome
Use a Modern, High-Purity Column Modern "Type B" silica columns are synthesized from high-purity silica with minimal metal contamination and are more effectively end-capped, physically blocking a majority of the residual silanol groups.[3][4]Replace an older or "Type A" silica column with a high-quality, end-capped C18 or C8 column from a reputable manufacturer.Significant improvement in peak shape for polar and basic analytes with minimal method redevelopment.
Increase Buffer Concentration At low pH, a higher concentration of buffer salts (e.g., phosphate) can compete with the analyte for interaction with the charged silanol sites, effectively "masking" them.[6][18] This increases the ionic strength of the mobile phase.Increase buffer concentration from 10 mM to 25 mM or 50 mM, while ensuring it remains soluble in the mobile phase mixture.Reduced peak tailing, although retention time may shift slightly.
Use an Ion-Pairing Reagent An ion-pairing reagent with a hydrophobic tail and an opposite charge to the analyte (or the silanols) is added to the mobile phase. It adsorbs to the stationary phase, creating a new, charged surface that can provide a single, dominant retention mechanism or mask silanol activity.[19][20][21]For masking silanols, a cationic ion-pairing agent like triethylamine (TEA) can be added at low concentrations (0.1%). Note: This is an older technique and can lead to long column equilibration times.Improved peak shape by providing a counter-ion to the ionized silanols.[8][20]
Q5: Could my sample injection solvent be causing the problem?

Yes, the composition of the solvent used to dissolve your sample can have a significant impact on peak shape.

  • Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause the analyte to travel through the top of the column too quickly, leading to band broadening and distorted peaks.[2][8]

  • Poor Solubility: If the analyte is not fully dissolved in the injection solvent, it can precipitate on the column, leading to broad, tailing peaks and an increase in backpressure.[13]

Best Practice: Whenever possible, dissolve and inject your samples in the initial mobile phase composition.[8] If this is not feasible due to solubility constraints, use a solvent that is as weak as or weaker than the mobile phase.

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum. Available from: [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC. Available from: [Link]

  • Role of Buffers in Liquid Chromatography. Phenomenex. Available from: [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials. Available from: [Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC. Available from: [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. Available from: [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Available from: [Link]

  • Ultrapure Ion Pairing Reagents & Buffers. Regis Technologies. Available from: [Link]

  • HPLC Troubleshooting Guide. Crawford Scientific. Available from: [Link]

  • The role of end-capping in reversed-phase. Phenomenex. Available from: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]

  • Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. LCGC International. Available from: [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. Available from: [Link]

  • Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. National Institutes of Health. Available from: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available from: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available from: [Link]

  • Polar Compounds are Not Well Retained by Reversed Phase Columns Explained. MTC-USA. Available from: [Link]

  • Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. PubMed. Available from: [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. Crawford Scientific. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. Available from: [Link]

  • Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. PubMed. Available from: [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available from: [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. LCGC. Available from: [Link]

  • UNDERSTANDING THE ROLE OF BUFFERS IN HPLC. HALO Columns. Available from: [Link]

  • Why Do Peaks Tail? LC Troubleshooting Bible. Available from: [Link]

Sources

Optimization

Overcoming steric hindrance in 5-(3-Aminocarbonylphenyl)-3-bromophenol derivatization

Answering the top questions about your experiment Welcome to the technical support hub for 5-(3-Aminocarbonylphenyl)-3-bromophenol. This guide is designed for researchers, medicinal chemists, and drug development scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the top questions about your experiment

Welcome to the technical support hub for 5-(3-Aminocarbonylphenyl)-3-bromophenol. This guide is designed for researchers, medicinal chemists, and drug development scientists who are working with this versatile but structurally challenging building block. Here, we provide in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you overcome common synthetic hurdles, particularly those arising from steric hindrance.

The Challenge: Understanding Steric Hindrance in this Molecule

5-(3-Aminocarbonylphenyl)-3-bromophenol is a substituted biphenyl, a scaffold common in pharmaceuticals. Its synthetic utility is complicated by significant steric congestion around its three key functional groups: the phenolic hydroxyl, the aryl bromide, and the primary amide. The meta,meta'-substitution pattern restricts free rotation around the central carbon-carbon bond, creating a crowded environment that can impede reagent access and slow down reaction kinetics. This guide will walk you through strategies to mitigate these effects.

Figure 1. Key reactive sites and sources of steric hindrance.

Frequently Asked Questions (FAQs)

Q1: My derivatization reactions are consistently low-yielding or fail completely. What is the primary cause?

The most common culprit is steric hindrance. The biphenyl core of this molecule, with substituents at the 3 and 5 positions of one ring and the 3' position of the other, creates a crowded three-dimensional space. This "shielding" makes it difficult for reagents and catalysts to approach the reactive sites (the bromine atom, the hydroxyl group, and the amide). Overcoming this requires carefully optimized conditions, including specialized catalysts, appropriate bases, and potentially higher reaction temperatures or longer reaction times.[1][2]

Q2: Which functional group should I derivatize first? Do I need to use protecting groups?

The order of derivatization and the need for protecting groups depend entirely on your synthetic target.

  • Phenolic -OH: This is the most acidic proton and will react readily with bases. If your planned reaction involves a strong base (e.g., in a Suzuki or Buchwald-Hartwig coupling), you must protect the phenol first to prevent unwanted side reactions.[3] Common protecting groups include methyl ethers, benzyl ethers, or silyl ethers (like TBDMS).

  • Aryl -Br: This site is exclusively for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions often require conditions that can affect the other functional groups, making phenol protection a prerequisite.

  • Amide -CONH₂: The primary amide is generally less reactive than the phenol. It can be alkylated or acylated, but this often requires harsher conditions. The N-H protons are less acidic than the phenolic proton, so the phenol will typically react first in the presence of a base.

Recommendation: A common strategy is to first protect the phenol, then perform the desired cross-coupling reaction at the bromine position, and finally deprotect the phenol. Derivatization of the amide is typically performed as a separate, dedicated step. This orthogonal approach ensures selectivity and maximizes yield.[4]

Q3: How can I confirm that steric hindrance, and not another issue like reagent degradation, is the problem?

Differentiating steric hindrance from other experimental issues is a critical troubleshooting step. Here are key indicators:

  • Sequence-Dependent Failure: If you successfully perform the same reaction on a less-substituted analogue (e.g., 3-bromophenol) but it fails with this substrate under identical conditions, steric hindrance is a likely cause.[1]

  • Success with More Powerful Reagents: Switching from a standard catalyst system (e.g., Pd(PPh₃)₄ for a Suzuki coupling) to one designed for hindered substrates (e.g., a catalyst with a bulky Buchwald ligand like SPhos) and observing a significant yield improvement strongly points to overcoming a steric barrier.[1][5]

  • Incomplete Reaction Despite Extended Time: If reaction monitoring (TLC, LC-MS) shows that the starting material is consumed very slowly and never reaches completion even after prolonged reaction times and elevated temperatures, it suggests a high activation energy barrier, which is a hallmark of sterically demanding reactions.[1]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling at the Bromine Site

Cross-coupling reactions are essential for modifying the aryl bromide, but they are highly susceptible to steric effects.

Problem: Low or No Yield in Suzuki-Miyaura Coupling

You are attempting to form a new C-C bond by reacting the aryl bromide with a boronic acid, but the reaction is inefficient.

Root Cause Analysis: Low conversion in sterically demanding Suzuki couplings is often due to a slow or inhibited catalytic cycle. The bulky substituents hinder the key steps of oxidative addition and reductive elimination.[5] Standard catalysts like Pd(PPh₃)₄ are frequently ineffective for these substrates.[5]

Figure 2. Troubleshooting workflow for Suzuki-Miyaura coupling.
Recommended Catalyst Systems for Hindered Suzuki Coupling

The choice of ligand is the most critical factor for success. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are required to promote the formation of a reactive palladium(0) species and accelerate the catalytic cycle.[5][6][7]

Ligand ClassRecommended LigandsKey Advantages
Buchwald Ligands SPhos, XPhos, RuPhosCommercially available, well-documented success with hindered substrates.[5][8]
N-Heterocyclic Carbenes (NHCs) IPr, IMesHigh thermal stability and strong σ-donor properties, effective for tetra-ortho-substituted biaryls.[5][9]
Specialized Ligands BI-DIME, AntPhos, R-PhosDesigned for extremely challenging or specific hindered couplings.[5][8][10]
Protocol: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide

This protocol is a general guideline and requires optimization for specific substrates.

  • Phenol Protection: If not already done, protect the phenolic -OH of 5-(3-Aminocarbonylphenyl)-3-bromophenol (e.g., as a methyl ether using dimethyl sulfate and K₂CO₃).

  • Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add the protected aryl bromide (1.0 equiv.), the boronic acid (1.5–2.0 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the bulky ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to a concentration of 0.1–0.5 M) via syringe.

  • Reaction: Heat the mixture to 80–110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.[5][9]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Problem: Failure in Buchwald-Hartwig Amination

You are trying to form a C-N bond by reacting the aryl bromide with a primary or secondary amine, but see little to no product.

Root Cause Analysis: Like the Suzuki reaction, the Buchwald-Hartwig amination of hindered aryl halides is highly dependent on the ligand. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination, all of which can be sterically impeded.[11]

Solutions:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands. The same ligands that are effective for Suzuki couplings (SPhos, XPhos) are often excellent for aminations. Specialized P,N-ligands have also been developed for particularly challenging aminations.[12][13]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this transformation.[14]

  • Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.

  • Temperature: Reactions are typically run at elevated temperatures (80-110 °C).

Troubleshooting Guide: Derivatization of the Phenolic Hydroxyl Group

Problem: Inefficient O-Alkylation or O-Arylation (Etherification)

Standard etherification methods (e.g., Williamson ether synthesis with an alkyl halide and K₂CO₃) are failing due to the hindered nature of the phenol.

Root Cause Analysis: The steric bulk around the phenolic oxygen slows down the rate of nucleophilic attack (Sₙ2). For O-arylation, traditional methods like the Ullmann condensation require harsh conditions and give low yields with hindered substrates.[15][16]

Solutions & Recommended Protocols:

  • For O-Alkylation (with primary/secondary alkyl halides):

    • Stronger Base/Solvent System: Use a stronger base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF to fully deprotonate the phenol, creating a more potent nucleophile.

    • Phase-Transfer Catalysis: For stubborn reactions, using a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) with K₂CO₃ or Cs₂CO₃ in a solvent like acetonitrile can improve efficiency.

  • For O-Arylation (with aryl halides):

    • Modern Copper-Catalyzed Methods: Copper-catalyzed protocols are often more effective than palladium for hindered O-arylation.[17] Using a copper(I) source with a suitable ligand can provide good yields under milder conditions.

    • Protocol: Cu-Catalyzed O-Arylation of a Hindered Phenol [17]

      • Reaction Setup: In a glovebox or under an inert atmosphere, combine the hindered phenol (1.0 equiv), aryl iodide or bromide (1.2 equiv), K₃PO₄ (2.0 equiv), CuI (10 mol%), and a ligand like picolinic acid (20 mol%).

      • Solvent: Add anhydrous, degassed DMSO.

      • Reaction: Stir the mixture at a specified temperature (e.g., 80-120 °C) until the starting material is consumed (monitor by LC-MS).

      • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with aqueous ammonium chloride solution and brine. Dry the organic layer and concentrate.

      • Purification: Purify by column chromatography.

Purification Strategies for a Polar, Multifunctional Molecule

The final product, regardless of the derivatization, will likely be a polar molecule with multiple functional groups, making purification challenging.

Q: My compound streaks badly on silica gel or is retained irreversibly. What should I do?

This is common for polar compounds containing groups like phenols and amides.

  • Solution 1: Modified Normal-Phase Chromatography: Add a modifier to your eluent system. For basic compounds, adding a small amount of triethylamine (~0.5-1%) can neutralize acidic sites on the silica gel and improve peak shape. For acidic compounds, adding acetic acid or formic acid (~1%) can achieve a similar effect.

  • Solution 2: Reverse-Phase Chromatography (RPC): For moderately polar compounds, C18 reverse-phase flash chromatography using a water/acetonitrile or water/methanol gradient is a good option.[18]

  • Solution 3: Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that do not retain on C18 columns, HILIC is the most effective technique.[19] HILIC uses a polar stationary phase (like bare silica, amine- or diol-bonded silica) with a mobile phase rich in an organic solvent like acetonitrile and a small amount of aqueous buffer.[19][20][21] This combination effectively retains and separates highly polar analytes.[19]

Purification Technique Selection Guide
TechniqueStationary PhaseMobile PhaseBest For...
Normal Phase Silica GelNon-polar (e.g., Hexanes/EtOAc)Less polar derivatives. Prone to streaking with free -OH or -NH₂ groups.
Reverse Phase C18-bonded SilicaPolar (e.g., H₂O/Acetonitrile)Moderately polar to non-polar compounds. Good for many derivatized products.
HILIC Bare Silica, Amine, DiolHigh Organic (e.g., >80% ACN)Highly polar compounds that are poorly retained in reverse phase.[19][22]
Adsorption Activated Carbon, SilicaVariesRemoving color or trace polar impurities from a final product solution.[18]
References
  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.
  • Daugulis, O., et al. (2009). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Journal of the American Chemical Society. [Link]

  • Patsnap. (2026, March 5). How to Extract Aromatic Compounds for High Purity.
  • Daugulis, O., et al. (2009). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Journal of the American Chemical Society, 131(27), 921-923. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • ACS Publications. (2025, December 25). A General Method to Access Sterically Hindered and Complex Ethers.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • RSC Publishing. (2022, June 30). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Hu, X., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4226–4229. [Link]

  • MDPI. (2020, November 24). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Liu, S., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3959–3962. [Link]

  • Infoscience. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Publications. (2024, December 17).
  • Organic Syntheses. (2024, November 22).
  • NIH. (2020, October 1). Advances in Cross-Coupling Reactions.
  • Biotage. (2023, January 30).
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Labex.hu. (n.d.).
  • Organic-Synthesis.com. (n.d.). Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • NIH. (n.d.).
  • University of Kentucky. (n.d.).
  • ACS Publications. (2020, January 7).
  • Benchchem. (n.d.). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • PubMed. (2016, November 18).
  • ResearchGate. (2012, February).
  • Waters Blog. (2025, June 18).
  • Taylor & Francis. (2016, May 23). Polyolefin elastomer grafted unsaturated hindered phenol esters: synthesis and antioxidant behavior.
  • Chem.iitb. (2020, October 26). Protecting Groups.
  • PubMed. (2020, January 11).
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 3-(Aminomethyl)phenol for Analytical Purposes.
  • Derivatization of Aminoglycoside Antibiotics with Tris(2,6-dimethoxyphenyl)carbenium Ion. (n.d.).
  • ResearchGate. (n.d.).
  • OA Monitor Ireland. (n.d.).

Sources

Troubleshooting

Best purification and recrystallization techniques for crude 5-(3-Aminocarbonylphenyl)-3-bromophenol

This guide provides in-depth troubleshooting and best practices for the purification and recrystallization of crude 5-(3-Aminocarbonylphenyl)-3-bromophenol. It is designed for researchers, chemists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and best practices for the purification and recrystallization of crude 5-(3-Aminocarbonylphenyl)-3-bromophenol. It is designed for researchers, chemists, and drug development professionals aiming to achieve high purity for this biaryl amide compound.

Section 1: Understanding the Molecule's Profile

Before selecting a purification strategy, it is crucial to understand the physicochemical characteristics of 5-(3-Aminocarbonylphenyl)-3-bromophenol. Its structure dictates its behavior.

  • Phenolic Hydroxyl (-OH) Group: This group is acidic and a strong hydrogen bond donor and acceptor. It confers solubility in polar protic solvents (like alcohols) and allows for purification via acid-base extraction by forming a water-soluble phenoxide salt in aqueous base.[1]

  • Aminocarbonyl (-CONH₂) Group: The primary amide is a highly polar, neutral functional group capable of extensive hydrogen bonding. This significantly increases the molecule's polarity and often leads to a high melting point and good solubility in polar solvents.[2]

  • Bromine (-Br) and Biaryl System: The bromine atom and the two phenyl rings add significant non-polar character and increase the molecular weight, contributing to its crystalline nature and modulating its solubility in organic solvents.

This combination of functional groups makes the molecule quite polar, with a high capacity for hydrogen bonding. It is unlikely to be soluble in non-polar solvents like hexanes or toluene but should show good solubility in polar solvents, especially upon heating.[3]

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the purification of 5-(3-Aminocarbonylphenyl)-3-bromophenol in a direct Q&A format.

Q1: My crude product is a sticky oil or gum, not a solid. What should I do first?

A1: Oiling out of a crude product often indicates the presence of significant impurities or residual solvent.

  • Initial Step - Trituration: Before attempting a full recrystallization, try trituration. This involves stirring or grinding the crude oil with a small amount of a solvent in which the desired compound is insoluble, but the impurities are soluble. For this molecule, a non-polar solvent like hexanes or diethyl ether is an excellent first choice. This can often remove non-polar impurities and residual solvents, sometimes inducing the product to solidify.

  • Evaporation: Ensure all reaction solvent (e.g., DMF, dioxane) has been thoroughly removed under high vacuum, as even small amounts can prevent solidification.

  • If Solidification Fails: If trituration does not yield a solid, the impurity level may be too high for direct crystallization. In this case, an initial purification by column chromatography or a liquid-liquid acid-base extraction (see Protocol 3) is recommended before attempting recrystallization.

Q2: What is the best solvent system for recrystallizing this compound?

A2: The ideal recrystallization solvent dissolves the compound completely when hot but poorly when cold.[4] Given the molecule's polarity, several options exist. A systematic screening is always the best approach (see Protocol 1).

  • Single Solvent Candidates:

    • Alcohols (Ethanol, Isopropanol): These are excellent starting points due to their polarity and ability to engage in hydrogen bonding. Ethanol is often a good choice for aromatic amides and phenols.

    • Acetonitrile: This polar aprotic solvent is often excellent for recrystallizing amides and can yield very pure crystals.[2]

    • Acetone: A highly polar solvent, but its low boiling point (56 °C) may not provide a wide enough temperature gradient for efficient recrystallization if the compound's solubility is not highly temperature-dependent.[5]

  • Solvent/Anti-Solvent System: This is often the most effective method if no single solvent is ideal. The principle is to dissolve the compound in a minimum amount of a "good" hot solvent, then add a "poor" solvent (an anti-solvent) until the solution becomes cloudy (the saturation point), and then allow it to cool slowly.

    • Recommended Pair: Ethanol/Water . The compound should be highly soluble in hot ethanol. Water, in which the compound is likely much less soluble, acts as an excellent anti-solvent.

    • Other Pairs: Acetone/Hexane or Ethyl Acetate/Hexane could also be effective.

Q3: My compound dissolves in the hot solvent, but "oils out" as a liquid upon cooling instead of forming crystals. How can I prevent this?

A3: Oiling out typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solid.[5][6] It is a common problem with impure compounds.

  • Add More Solvent: The most common cause is using too little solvent, leading to saturation at too high a temperature. Re-heat the mixture to dissolve the oil, add 5-10% more of the "good" solvent, and cool again.[7]

  • Lower the Cooling Rate: Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Rapid cooling encourages oiling.[4]

  • Use a Different Solvent System: Try a solvent with a lower boiling point or switch to a solvent/anti-solvent system, which often provides better control.

Q4: Crystals are not forming even after the solution has cooled to room temperature. What are my options?

A4: This is a classic case of supersaturation, where the solution holds more dissolved solute than it theoretically should.[3] You can induce crystallization using several methods:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[4]

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" crystal provides a template for further crystallization.[8]

  • Further Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility. Do this only after attempting to induce crystallization at room temperature, as rapid cooling can sometimes lead to smaller, less pure crystals.[7]

  • Reduce Volume: If too much solvent was added, you can gently heat the solution to boil off a small amount of solvent to re-establish saturation, and then attempt cooling again.

Q5: My recrystallized product is still colored (e.g., yellow or brown). How can I remove colored impurities?

A5: Colored impurities are often large, polar, conjugated molecules that can be removed with activated charcoal.

  • Charcoal Treatment: After dissolving the crude compound in the minimum amount of hot solvent, remove the flask from the heat source temporarily and add a very small amount of activated charcoal (a spatula tip is usually sufficient).

  • Caution: Adding charcoal to a boiling solution can cause violent bumping.[5]

  • Procedure: Swirl the mixture and gently heat it for a few minutes. The colored impurities will adsorb onto the charcoal's surface. Perform a hot gravity filtration through fluted filter paper to remove the charcoal, then allow the clear filtrate to cool and crystallize.[9]

  • Note: Using too much charcoal can adsorb your desired product, leading to a lower yield.[7]

Q6: I've tried recrystallization, but the purity (by HPLC or NMR) is not improving significantly. What is my next step?

A6: If recrystallization fails, it suggests the impurities have very similar solubility profiles to your product.

  • Acid-Base Extraction: This is a powerful technique for this specific molecule. The phenolic group is acidic and will be deprotonated by a weak base. See Protocol 3 for a detailed procedure. This method is excellent for separating your product from non-acidic impurities (e.g., starting materials from a Suzuki coupling that lack the phenol group).

  • Column Chromatography: This is a highly effective but more labor-intensive method. Given the compound's polarity, silica gel chromatography would be appropriate. A good starting eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM) or ethyl acetate in hexanes (e.g., 30% to 80% EtOAc in Hexanes).[10]

Section 3: Detailed Experimental Protocols

Protocol 1: Small-Scale Solvent Screening for Recrystallization

This protocol minimizes product loss while identifying the optimal solvent system.

  • Place approximately 10-20 mg of your crude solid into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetonitrile, water, ethyl acetate) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will show poor solubility.[3]

  • If a solvent does not dissolve the solid at room temperature, heat the test tube gently in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent is one that dissolves the compound when hot but produces a large crop of crystals when cold.

  • If no single solvent is ideal, test solvent/anti-solvent pairs. Dissolve the compound in a small amount of a "good" hot solvent (e.g., ethanol) and add a "poor" solvent (e.g., water) dropwise until persistent cloudiness is observed. Cool and observe crystallization.

Protocol 2: Standard Recrystallization Procedure

  • Place the crude 5-(3-Aminocarbonylphenyl)-3-bromophenol in an Erlenmeyer flask (the flask should not be more than half full).

  • Add a minimal amount of the chosen recrystallization solvent, enough to create a slurry. Add a boiling chip or magnetic stir bar.

  • Heat the mixture to a gentle boil on a hot plate with stirring.

  • Add more hot solvent in small portions until the solid completely dissolves. Do not add excess solvent, as this will reduce your final yield.[7]

  • Optional Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for another 2-3 minutes. Perform a hot gravity filtration to remove the charcoal.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.[3]

  • Dry the crystals under vacuum to a constant weight.

Protocol 3: Purification via Acid-Base Extraction

This protocol leverages the acidity of the phenolic group to separate it from neutral or basic impurities.

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a 1M aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution. The phenolic product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer. Repeat the extraction 2-3 times.

  • Combine the aqueous layers. Optional: Wash the combined aqueous layers with a fresh portion of ethyl acetate or DCM to remove any trapped neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify it by adding 2M hydrochloric acid (HCl) dropwise with stirring until the pH is acidic (pH ~2-3).

  • The purified 5-(3-Aminocarbonylphenyl)-3-bromophenol will precipitate out as a solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

  • This purified solid can then be further improved by recrystallization as described in Protocol 2.

Section 4: Data Summary

Table 1: Properties of Potential Recrystallization Solvents [5]

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticExcellent general-purpose solvent for polar compounds. Good for solvent/anti-solvent with water.
Isopropanol82Polar ProticSimilar to ethanol, slightly less polar.
Acetonitrile82Polar AproticOften yields high-quality crystals for amides.[2]
Acetone56Polar AproticHigh solvency, but low boiling point may limit the effective temperature range.
Ethyl Acetate77Medium PolarityGood for compounds of intermediate polarity. Can be used with hexanes as an anti-solvent.
Water100Very Polar ProticLikely a poor solvent on its own but an excellent anti-solvent for use with alcohols.
Hexane69Non-polarInsoluble. Useful as an anti-solvent or for trituration/washing to remove non-polar impurities.

Section 5: Purification Strategy Workflow

The following diagram outlines the decision-making process for purifying crude 5-(3-Aminocarbonylphenyl)-3-bromophenol.

Purification_Workflow Purification Decision Workflow start_node Crude Product n1 Assess Physical State & Color start_node->n1 process_node process_node decision_node decision_node result_node result_node alt_result_node alt_result_node d1 Is it an Oil or highly colored? n1->d1 n2 Triturate with Hexane or perform Acid-Base Extraction (Protocol 3) d1->n2 Yes n3 Perform Small-Scale Solvent Screening (Protocol 1) d1->n3 No (Solid, low color) n2->n3 d2 Single Solvent Effective? n3->d2 n4 Use Solvent/ Anti-Solvent System (e.g., EtOH/Water) d2->n4 No n5 Perform Scale-Up Recrystallization (Protocol 2) d2->n5 Yes n4->n5 n6 Analyze Purity (HPLC, NMR, TLC) n5->n6 d3 Purity > 99%? n6->d3 n7 Column Chromatography d3->n7 No end_ok Pure Product d3->end_ok Yes

Caption: Decision workflow for purifying crude product.

References

  • BenchChem. (n.d.). Technical Support Center: Bromination of Phenol. Retrieved from BenchChem website. [https://www.benchchem.
  • Seebach, D., et al. (2009). Memory of Chirality of Tertiary Aromatic Amides: A Simple and Efficient Method for the Enantioselective Synthesis of Quaternary α-Amino Acids. Journal of the American Chemical Society. [https://pubs.acs.org/doi/10.1021/ja9039943]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. From Introduction to Organic Laboratory Techniques: A Small Scale Approach. [https://www.google.
  • JoVE Science Education Database. (n.d.). Organic Chemistry: Purifying Compounds by Recrystallization. [https://www.jove.
  • The Dow Chemical Company. (1970). Process for brominating phenols. U.S. Patent 3,546,302. [https://patents.google.
  • University of California, Irvine. (n.d.). Crystallization. Department of Chemistry. [https://www.chem.uci.
  • ResearchGate. (2020). What is the best technique for amide purification?. [https://www.researchgate.
  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [https://www.colorado.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Methods_of_Purification/3.
  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. From Macroscale and Microscale Organic Experiments. [https://www.ohlone.
  • Huston, R. C., & Ballard, M. M. (1932). Phenol, o-bromo-. Organic Syntheses, 12, 14. [http://www.orgsyn.org/demo.aspx?prep=CV2P0097]
  • Pharmaceutical Technology. (2025). A Troubleshooting Guide for Topical Drug Manufacturing. [https://www.pharmtech.com/view/a-troubleshooting-guide-for-topical-drug-manufacturing]
  • Ó’Ciardha, C., et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 25(7), 1638–1652. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8323049/]
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [https://www.mt.
  • Wang, T., et al. (2015). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 923–928. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4538446/]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11563, 3-Bromophenol. [https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromophenol]
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

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Reference Data & Comparative Studies

Validation

A Guide to the Validation of ¹H and ¹³C NMR Spectral Data for 5-(3-Aminocarbonylphenyl)-3-bromophenol

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique for the elucidation of molecular structures in solution. This guide provides a comprehensive framework for the validation of ¹H and ¹³C NMR spectral data for the novel compound 5-(3-Aminocarbonylphenyl)-3-bromophenol, a molecule of interest in medicinal chemistry due to its structural motifs.

This document moves beyond a simple recitation of expected chemical shifts. Instead, it offers a holistic validation strategy, from predicting spectral patterns based on foundational principles to establishing a robust experimental protocol for data acquisition and interpretation. We will delve into the "why" behind experimental choices, ensuring a self-validating system for data integrity.

Predicted NMR Spectral Data for 5-(3-Aminocarbonylphenyl)-3-bromophenol

The first step in validating the structure of a novel compound is to predict its NMR spectrum based on established principles of chemical shifts, substituent effects, and spin-spin coupling.[1][2] The structure of 5-(3-Aminocarbonylphenyl)-3-bromophenol is presented below with a numbering system for unambiguous assignment.

Chemical structure of 5-(3-Aminocarbonylphenyl)-3-bromophenol with atom numbering

Figure 1. Chemical structure of 5-(3-Aminocarbonylphenyl)-3-bromophenol with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is predicated on its ability to dissolve a wide range of organic compounds and its characteristic residual solvent and water peaks that are well-documented.[3] The protons of the aminocarbonyl (-CONH₂) and hydroxyl (-OH) groups are expected to be broad singlets and their chemical shifts can be concentration and temperature-dependent.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-1'~8.2t~1.8Aromatic proton between two electron-withdrawing groups (carbonyl and C-2').
H-3'~8.0d~7.8Aromatic proton ortho to the carbonyl group.
H-4'~7.6t~7.8Aromatic proton meta to the carbonyl group.
H-5'~7.9d~7.8Aromatic proton ortho to the carbonyl group.
H-2~7.5t~1.5Aromatic proton on the bromophenol ring, meta to both -OH and -Br.
H-4~7.3t~1.5Aromatic proton on the bromophenol ring, ortho to -Br and meta to -OH.
H-6~7.1t~1.5Aromatic proton on the bromophenol ring, ortho to -OH and meta to -Br.
-OH~10.0br s-Phenolic proton, exchangeable.
-CONH₂~7.8, ~7.4br s-Amide protons, diastereotopic and exchangeable.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.[4][5] The presence of the electronegative bromine and oxygen atoms, as well as the anisotropic effects of the aromatic rings, will significantly influence the carbon resonances.[6][7]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-1~158Carbon bearing the hydroxyl group, deshielded by oxygen.
C-2~118Aromatic CH, influenced by adjacent C-Br and C-C bonds.
C-3~122Carbon bearing the bromine atom, significant heavy atom effect.
C-4~125Aromatic CH.
C-5~142Quaternary carbon at the biaryl linkage.
C-6~115Aromatic CH, ortho to the hydroxyl group.
C-1'~135Quaternary carbon of the phenyl ring attached to the bromophenol.
C-2'~128Aromatic CH.
C-3'~130Quaternary carbon bearing the aminocarbonyl group.
C-4'~129Aromatic CH.
C-5'~127Aromatic CH.
C-6'~132Aromatic CH.
C=O~168Carbonyl carbon of the amide group.

Experimental Protocol for NMR Data Acquisition and Validation

The following is a detailed, step-by-step methodology for acquiring high-quality NMR data for 5-(3-Aminocarbonylphenyl)-3-bromophenol and validating its structure.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the synthesized compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[8]

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

NMR Instrument Parameters

The following parameters are recommended for a 500 MHz NMR spectrometer.

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency500 MHz125 MHz
Pulse Programzg30zgpg30
Number of Scans161024
Relaxation Delay2.0 s2.0 s
Acquisition Time4.0 s1.5 s
Spectral Width16 ppm240 ppm
Temperature298 K298 K
Two-Dimensional (2D) NMR Experiments

For an unambiguous assignment of all proton and carbon signals, the acquisition of 2D NMR spectra is essential.[9][10]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is invaluable for tracing the connectivity of protons within the two aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments.

NMR Data Validation Workflow

The following workflow provides a logical sequence for validating the structure of 5-(3-Aminocarbonylphenyl)-3-bromophenol using the acquired NMR data.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis & Assignment cluster_2 Validation & Comparison A 1. Acquire 1D ¹H NMR B 2. Acquire 1D ¹³C NMR A->B C 3. Acquire 2D NMR (COSY, HSQC, HMBC) B->C D 4. Assign proton signals using ¹H and COSY C->D E 5. Assign protonated carbons using HSQC D->E F 6. Assign quaternary carbons using HMBC E->F G 7. Confirm overall structure with HMBC F->G H 8. Compare experimental shifts to predictions G->H I 9. Verify coupling constants and multiplicities H->I J 10. Assess sample purity I->J K Validated Structure J->K Final Confirmation

Caption: Workflow for NMR data validation.

Conclusion

The structural validation of 5-(3-Aminocarbonylphenyl)-3-bromophenol by ¹H and ¹³C NMR spectroscopy is a multi-faceted process that relies on the synergy of predictive knowledge, high-quality data acquisition, and systematic interpretation. By following the detailed protocols and workflow outlined in this guide, researchers can confidently and rigorously confirm the structure of this and other novel chemical entities. This adherence to scientific integrity is paramount in advancing drug development and other chemical sciences.

References

  • ACG Publications. (n.d.). Supplementary Information. Retrieved from [Link]

  • Ly, T. N., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-bromo-1-benzofuran-2-carboxamide. Retrieved from [Link]

  • Ly, T. N., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC. Retrieved from [Link]

  • Donnelly, J. A., & NicGiolla, K. M. (1980). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. OA Monitor Ireland. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Dibromophenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sun, W., et al. (2015). Oxidative ortho-Amino-methylation of phenols via C–H and C–C bond cleavage. The Royal Society of Chemistry. Retrieved from [Link]

  • Duddeck, H., et al. (2009). Structure Elucidation by Modern NMR: A Workbook. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Abraham, R. J., et al. (2002). Introduction to NMR Spectroscopy. Wiley.
  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectral date of compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromobenzamide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • Nikolova, P., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-bromophenol. Retrieved from [Link]

  • Molport. (n.d.). 3-amino-5-bromo-N-(1-methylcyclobutyl)benzamide. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

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Comparative

Comparative Reactivity Guide: 5-(3-Aminocarbonylphenyl)-3-bromophenol vs. 3-Bromo-5-phenylphenol

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary In modern drug discovery, 3,5-disubstituted phenols serve a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

In modern drug discovery, 3,5-disubstituted phenols serve as highly versatile building blocks. This guide provides an objective, data-driven comparison between two structurally related biaryl intermediates: 5-(3-Aminocarbonylphenyl)-3-bromophenol (Compound A) and 3-bromo-5-phenylphenol (Compound B)[1].

While both molecules share a core resorcinol-derived substitution pattern featuring an aryl bromide and a phenolic hydroxyl, Compound A possesses a primary carboxamide (-CONH₂) on the pendant phenyl ring. As a Senior Application Scientist, I will demonstrate how this single functional group fundamentally alters the molecule's solubility, hydrogen-bonding network, and chemoselectivity in transition-metal-catalyzed cross-couplings.

Structural Analysis & Electronic Profiling

To predict and control reactivity, we must first establish the causality behind the electronic and steric properties of these molecules.

  • The Shared Core: Both compounds feature an aryl bromide, which is primed for Pd-catalyzed oxidative addition, and a phenolic hydroxyl (pKa ~9.5), which is primed for orthogonal O-alkylation or O-triflation.

  • Electronic Transmission: In Compound B, the pendant phenyl ring is electronically neutral[1]. In Compound A, the -CONH₂ group exerts resonance and inductive electron-withdrawing effects. However, because the biphenyl axis twists out of coplanarity to minimize steric clash, the transmission of this electronic effect to the C-Br bond is heavily attenuated.

  • The Chemoselectivity Challenge: The primary difference lies in coordination chemistry. The -CONH₂ group is a strong hydrogen-bond donor/acceptor and a competent nucleophile under basic conditions. In palladium-catalyzed reactions, primary amides can competitively coordinate to the metal center, diverting the catalytic cycle toward unwanted N-arylation[2].

Comparative Reactivity Profiles

A. Suzuki-Miyaura Cross-Coupling

Both compounds undergo Suzuki-Miyaura coupling smoothly. The rate-determining transmetalation step[3] is largely unaffected by the remote amide. However, the operational conditions must diverge:

  • Compound B is highly soluble in standard non-polar/moderately polar solvent systems (e.g., Toluene, THF).

  • Compound A requires highly polar solvent mixtures (e.g., 1,4-Dioxane/H₂O or DMF/H₂O) to disrupt the strong intermolecular hydrogen-bonding network established by the carboxamide.

B. Buchwald-Hartwig Amination

This is where the reactivity of the two building blocks sharply diverges.

  • Compound B undergoes standard Buchwald-Hartwig amination with primary or secondary amines using strong bases (e.g., NaOtBu) to yield clean C-N coupling products[4].

  • Compound A presents a severe chemoselectivity risk. Under standard conditions, the primary amide acts as a competing nucleophile, leading to oligomerization via intermolecular N-arylation[2]. Successful amination of Compound A requires highly selective, bulky biarylphosphine ligands (e.g., tBuBrettPhos) and weaker bases (e.g., Cs₂CO₃) to kinetically favor the external amine.

C. Phenolic Functionalization

Both phenols exhibit identical nucleophilicity. O-alkylation can be achieved selectively without protecting the amide in Compound A, provided the base strength is carefully controlled.

Quantitative Data Comparison

The following table summarizes the physicochemical and reactivity parameters that dictate the handling of these intermediates in the laboratory.

Property / Feature5-(3-Aminocarbonylphenyl)-3-bromophenol (A)3-Bromo-5-phenylphenol (B)
Molecular Formula C₁₃H₁₀BrNO₂C₁₂H₉BrO
Molecular Weight 292.13 g/mol 249.10 g/mol
H-Bond Donors 3 (1 Phenolic OH, 2 Amide NH)1 (1 Phenolic OH)
H-Bond Acceptors 2 (1 Carbonyl O, 1 Phenolic OH)1 (1 Phenolic OH)
Solubility Profile Polar aprotic (DMF, DMSO, Dioxane/Water)Moderately polar (DCM, Toluene, THF)
Buchwald-Hartwig Risk High (Competing primary amide N-arylation)Low (Clean C-N coupling)
Phenol pKa (approx.) ~9.4~9.5

Visualizing Divergent Reactivity

To better understand the workflow implications, the following diagrams map the reactivity pathways and mechanistic pitfalls.

Reactivity A Compound A 5-(3-Aminocarbonylphenyl)- 3-bromophenol S_A Suzuki Coupling (Requires polar solvent) A->S_A BH_A Buchwald-Hartwig (Risk of N-arylation) A->BH_A Side Reaction B Compound B 3-Bromo-5-phenylphenol S_B Suzuki Coupling (Standard conditions) B->S_B BH_B Buchwald-Hartwig (Clean C-N coupling) B->BH_B

Divergent cross-coupling reactivity profiles of Compounds A and B.

Mechanism Start Pd(0) + Compound A OxAdd Oxidative Addition [Pd(II)-Ar-Br] Start->OxAdd Path1 Target Amine Coordination (Desired Pathway) OxAdd->Path1 Path2 -CONH2 Coordination (Competing Amidation) OxAdd->Path2 Prod1 Target Arylamine Path1->Prod1 Prod2 Polymeric/Oligomeric N-Aryl Amide Path2->Prod2

Competing mechanistic pathways in Pd-catalyzed amination of Compound A.

Self-Validating Experimental Protocols

The following protocols are engineered to account for the specific chemical causality of these substrates, ensuring high yield and chemoselectivity.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (Optimized for Compound A)

Objective: Achieve C-C bond formation while preserving the primary amide and phenol.

  • Preparation: In a flame-dried Schlenk flask, add Compound A (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is selected for its robust performance in aqueous biphasic conditions. Its wide bite angle and steric bulk prevent off-target coordination to the primary amide.

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 0.5 M aqueous K₂CO₃ (3:1 v/v).

    • Causality: Dioxane/water ensures complete dissolution of the highly polar Compound A. K₂CO₃ is strong enough to activate the boronic acid to the reactive "ate" complex[3], but mild enough to prevent base-catalyzed hydrolysis of the primary amide.

  • Reaction: Heat the biphasic mixture to 80 °C under a nitrogen atmosphere for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, acidify slightly with 1M HCl to ensure the phenol is protonated, extract with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol 2: Selective O-Alkylation (Applicable to Compounds A and B)

Objective: Alkylate the phenolic hydroxyl without N-alkylating the primary amide in Compound A.

  • Preparation: Dissolve the starting phenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add finely powdered K₂CO₃ (2.0 equiv). Stir at room temperature for 15 minutes.

    • Causality: The pKa of the phenol is ~9.5, while the primary amide is >15. K₂CO₃ selectively deprotonates the phenol, generating the highly nucleophilic phenoxide without forming the competing amide anion.

  • Electrophile Addition: Dropwise add the alkyl halide (1.1 equiv). Stir at 50 °C for 4 hours.

  • Workup: Quench the reaction by pouring it into vigorously stirred ice water.

    • Causality: For Compound A, the product will typically crash out as a crystalline solid due to the strong hydrogen-bonding network of the intact amide, allowing for isolation via simple vacuum filtration rather than tedious extraction.

References

  • Grokipedia. Buchwald–Hartwig amination.[4] URL:[Link]

  • National Institutes of Health (NIH). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.[2] URL:[Link]

  • Nature Nanotechnology / Peking University. Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.[3] URL:[Link]

Sources

Validation

Mass spectrometry fragmentation pathways of 5-(3-Aminocarbonylphenyl)-3-bromophenol

Elucidating the Fragmentation Pathways of 5-(3-Aminocarbonylphenyl)-3-bromophenol: A Comparative Guide to Q-TOF vs. Orbitrap HRMS As drug development pipelines increasingly focus on complex, halogenated biphenyl derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Elucidating the Fragmentation Pathways of 5-(3-Aminocarbonylphenyl)-3-bromophenol: A Comparative Guide to Q-TOF vs. Orbitrap HRMS

As drug development pipelines increasingly focus on complex, halogenated biphenyl derivatives, the analytical burden on mass spectrometry (MS) grows. When elucidating the structural and metabolic fate of compounds like 5-(3-Aminocarbonylphenyl)-3-bromophenol, the choice of High-Resolution Mass Spectrometry (HRMS) platform dictates the quality of the structural insights.

This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) and Fourier Transform Orbitrap mass spectrometers in mapping the tandem mass spectrometry (MS/MS) fragmentation pathways of this specific brominated benzamide derivative.

Mechanistic Foundations: Fragmentation of Brominated Benzamides

To evaluate instrument performance, we must first understand the intrinsic gas-phase chemistry of 5-(3-Aminocarbonylphenyl)-3-bromophenol (Exact mass [M+H]⁺: m/z 291.9973 for ⁷⁹Br and 293.9953 for ⁸¹Br). The fragmentation of this molecule under Electrospray Ionization (ESI) is driven by two distinct structural features: the benzamide moiety and the bromophenol ring.

  • Amide Cleavage & N-O Rearrangement: Benzamides characteristically undergo cleavage of the amide bond, resulting in the neutral loss of ammonia (-17 Da) or isocyanic acid (-43 Da)[1]. Furthermore, protonated benzamides are highly susceptible to complex nitrogen-oxygen (N-O) exchange rearrangements via a water-nitrilium ion-neutral complex during collision-induced dissociation (CID)[2].

  • Bromine Isotopic Signature & Halogen Loss: The presence of a single bromine atom yields a highly diagnostic 1:1 isotopic doublet separated by 2 Da[3]. High-energy fragmentation often triggers the neutral loss of HBr (-80/-82 Da) to form a stable, even-electron biphenyl cation, or less commonly, the homolytic cleavage of a bromine radical[4].

Fragmentation Precursor [M+H]+ m/z 292.00 / 294.00 LossNH3 Loss of NH3 (-17 Da) m/z 275.00 / 277.00 Precursor->LossNH3 Amide Cleavage LossHBr Loss of HBr (-80/82 Da) m/z 212.07 Precursor->LossHBr Halogen Loss Benzamide Benzamide Fragment m/z 120.04 Precursor->Benzamide C-C Scission LossCO Loss of CO (-28 Da) m/z 264.00 / 266.00 LossNH3->LossCO -CO

ESI-MS/MS fragmentation pathways of 5-(3-Aminocarbonylphenyl)-3-bromophenol.

Platform Performance Comparison: Q-TOF vs. Orbitrap

While both platforms offer exceptional mass accuracy, their underlying physics fundamentally alter how the fragmentation of 5-(3-Aminocarbonylphenyl)-3-bromophenol is observed.

Orbitrap Systems (e.g., Thermo Q Exactive): Orbitraps utilize Fourier Transform (FT) mass spectrometry, offering ultra-high resolving power (up to 140,000–280,000 FWHM)[5]. This is critical for resolving isobaric fragment interferences. For instance, distinguishing between a fragment resulting from a loss of CO (27.9949 Da) versus a loss of C₂H₄ (28.0313 Da) requires the extreme resolution that only an Orbitrap can reliably provide[6]. However, FT deconvolution and space-charge effects in the C-trap can sometimes suppress minor adducts, leading to artificially "clean" spectra[7].

Q-TOF Systems (e.g., Agilent 6540): Q-TOFs operate at lower maximum resolutions (typically 40,000–60,000 FWHM) but excel in acquisition speed and isotopic fidelity[8]. Because isotopic fidelity can drop with increasing resolution in FT-based systems[6], Q-TOFs are vastly superior for confirming the presence of the 1:1 ⁷⁹Br/⁸¹Br doublet in product ions. If a fragment retains the bromine atom, the Q-TOF will preserve this ratio perfectly, preventing false-negative structural assignments.

Table 1: Quantitative Performance Comparison for Brominated Benzamide Analysis
Performance MetricAgilent 6540 Q-TOFThermo Q Exactive OrbitrapImpact on 5-(3-Aminocarbonylphenyl)-3-bromophenol Analysis
Mass Analyzer Quadrupole Time-of-FlightFourier Transform OrbitrapDictates the balance between scan speed and absolute resolution limits.
Max Resolving Power ~40,000 - 60,000 (FWHM)Up to 140,000 - 280,000 (FWHM)Orbitrap excels at resolving isobaric fragment interferences during N-O rearrangements.
Isotopic Fidelity Excellent (Independent of Res)Good (Drops at extreme resolution)Q-TOF perfectly preserves the 1:1 ⁷⁹Br/⁸¹Br diagnostic doublet in fragment ions.
Scan Speed Up to 50 Hz~12 Hz (at 35,000 resolution)Q-TOF provides superior data density across narrow UHPLC peaks.
Spectral Artifacts MinimalOccasional (FT processing effects)Orbitrap yields "cleaner" spectra but may mathematically suppress low-abundance adducts.

Self-Validating Experimental Protocol

To objectively compare the platforms without the confounding variables of chromatographic drift or sample degradation, this protocol utilizes a post-column flow-splitting architecture. By directing the exact same UHPLC eluent plug simultaneously into both sources, any divergence in the resulting MS/MS spectra is definitively attributed to the mass analyzers' physics.

Workflow Sample Sample Prep LC UHPLC Separation Sample->LC Split Flow Splitter LC->Split QTOF Q-TOF MS (Isotope Fidelity) Split->QTOF 50% Orbitrap Orbitrap MS (High Resolution) Split->Orbitrap 50% Data Data Synthesis QTOF->Data Orbitrap->Data

Parallel LC-HRMS/MS workflow for comparative fragmentation analysis.

Step-by-Step Methodology:
  • Sample Preparation: Reconstitute 5-(3-Aminocarbonylphenyl)-3-bromophenol reference standard to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid[1].

  • Chromatographic Separation: Inject 5 µL onto an Agilent Zorbax RRHD Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Flow Splitting: Route the column effluent through a zero-dead-volume passive 50:50 flow splitter. Connect identical lengths of PEEKsil tubing to the ESI sources of both the Q-TOF and the Orbitrap.

  • Orbitrap Acquisition Parameters: Operate in positive ESI mode. Set Full MS/dd-MS² with an MS1 resolution of 70,000 and MS2 resolution of 35,000. Use stepped Normalized Collision Energy (NCE) at 25, 35, and 45 to capture both fragile amide cleavages and high-energy halogen losses[5][6].

  • Q-TOF Acquisition Parameters: Operate in positive ESI mode using the 4 GHz High-Resolution mode. Set Auto MS/MS acquisition with collision energies matched to the Orbitrap (e.g., 20, 30, 40 eV)[8].

Data Interpretation & Causality

When synthesizing the data from this parallel workflow, the strengths of each platform compensate for the other's weaknesses.

During the analysis of the m/z 275.00 / 277.00 fragment (Loss of NH₃), the Orbitrap provides the sub-ppm mass accuracy required to confirm that the loss is definitively ammonia (-17.0265 Da) rather than a hydroxyl radical (-17.0027 Da), proving the cleavage originated at the benzamide site[2].

Conversely, when analyzing the lower-mass fragments resulting from extensive C-C bond scission, the Q-TOF becomes the authoritative source. Because the Orbitrap's Automatic Gain Control (AGC) limits can occasionally skew isotopic ratios during rapid transient acquisition[6][7], the Q-TOF's time-of-flight detector reliably confirms whether a fragment at m/z 120.04 still contains the bromine atom by checking for the strict absence of the 2 Da isotopic doublet.

Conclusion

For the comprehensive structural elucidation of complex halogenated amides like 5-(3-Aminocarbonylphenyl)-3-bromophenol, neither platform is universally superior. The Q-TOF ensures absolute confidence in halogen tracking through unmatched isotopic fidelity, while the Orbitrap provides the ultra-high resolution necessary to map complex N-O rearrangements and isobaric losses. Leveraging a parallel acquisition strategy ensures a self-validating dataset that meets the highest standards of analytical rigor.

Sources

Comparative

A Senior Application Scientist's Guide to Validating HPLC-UV Methods for Purity Analysis of 5-(3-Aminocarbonylphenyl)-3-bromophenol

In the landscape of pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a regulatory hurdle; it is a fundamental pillar of drug safety and efficacy. The presence of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a regulatory hurdle; it is a fundamental pillar of drug safety and efficacy. The presence of impurities, even in minute quantities, can have a significant impact on the quality and safety of the final drug product.[1] Therefore, robust, reliable, and validated analytical methods are indispensable. This guide provides an in-depth, experience-driven comparison of strategies for validating a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the purity analysis of 5-(3-Aminocarbonylphenyl)-3-bromophenol, a novel API.

Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, which is the global benchmark for analytical method validation.[2][3][4][5] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2][5][6][7] This guide will not only detail the requisite validation parameters but also explore the scientific rationale behind the experimental design, offering insights into creating a self-validating and trustworthy analytical system.

The Analytical Challenge: Understanding the Analyte

5-(3-Aminocarbonylphenyl)-3-bromophenol presents a unique analytical challenge due to its molecular structure. It contains:

  • A Phenyl Ring System: Provides strong UV chromophores, making UV detection a suitable choice.

  • A Bromine Moiety: A halogen that can influence chromatographic retention and interaction with the stationary phase.

  • An Amide Group and a Phenolic Hydroxyl Group: These polar functional groups can engage in hydrogen bonding and are susceptible to pH changes, which will significantly affect retention behavior in reversed-phase HPLC.

A successful HPLC method must be able to separate the main compound from potential process-related impurities and degradation products.

Comparative Method Development Strategy

The foundation of a successful validation is a well-developed chromatographic method. For a molecule like 5-(3-Aminocarbonylphenyl)-3-bromophenol, a reversed-phase HPLC approach is typically the most effective. Below, we compare two common starting points for method development.

ParameterMethod A: Acetonitrile-BasedMethod B: Methanol-BasedRationale & Scientific Insight
Column C18, 250 mm x 4.6 mm, 5 µmC18, 250 mm x 4.6 mm, 5 µmA C18 column is a versatile starting point for retaining non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5.0The choice of aqueous buffer is critical. Formic acid provides a low pH, which will suppress the ionization of the phenolic hydroxyl group, leading to better retention and peak shape. An acetate buffer at pH 5.0 offers control over the pH, which is crucial for method robustness.
Mobile Phase B AcetonitrileMethanolAcetonitrile generally offers lower viscosity and better UV transparency than methanol. However, methanol can offer different selectivity for aromatic compounds due to its hydrogen-bonding capabilities.
Gradient 20-80% B over 20 minutes30-90% B over 20 minutesA gradient elution is necessary to elute the main compound with a good peak shape while also separating potential impurities with different polarities.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection 254 nm254 nmA common wavelength for aromatic compounds. A full UV scan should be performed to determine the optimal wavelength for detection.

Decision: For this guide, we will proceed with a method similar to Method A . The use of a simple, volatile buffer like formic acid is often preferred in early development for its compatibility with mass spectrometry (LC-MS) for impurity identification and its ability to produce sharp peaks for acidic compounds.

A Step-by-Step Guide to Method Validation

The validation of an analytical procedure is a systematic process that demonstrates its suitability for the intended purpose.[2][5] The following sections detail the experimental protocols and acceptance criteria for each validation parameter, in accordance with ICH Q2(R1).

System Suitability

Before any validation run, and interspersed throughout, a System Suitability Test (SST) is performed to ensure the chromatographic system is performing adequately.[8][9][10] This is a self-validating mechanism that confirms the system's readiness.

Experimental Protocol:

  • Prepare a System Suitability Solution (SSS) containing the 5-(3-Aminocarbonylphenyl)-3-bromophenol API at the nominal concentration and spike it with known impurities or degradation products at a level relevant to the specification (e.g., 0.5%).

  • Inject the SSS five or six times consecutively.

  • Calculate the key performance indicators.

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A tailing peak can indicate undesirable interactions between the analyte and the stationary phase, affecting resolution and integration.
Theoretical Plates (N) N > 2000Measures column efficiency. A higher number indicates sharper peaks and better separation power.
Repeatability (%RSD) RSD of peak area ≤ 2.0%Demonstrates the precision of the instrument's injection system.[9]
Resolution (Rs) Rs > 2.0 between the main peak and the closest eluting impurityEnsures that the main peak and its potential impurities are well-separated, allowing for accurate quantitation.[8]
Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] For a purity method, this is most effectively demonstrated through forced degradation studies.[11][12]

Experimental Protocol (Forced Degradation):

  • Expose solutions of 5-(3-Aminocarbonylphenyl)-3-bromophenol to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C (solid state) for 48 hours.

    • Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the stressed samples by HPLC-UV.

  • Use a photodiode array (PDA) detector to assess peak purity of the main 5-(3-Aminocarbonylphenyl)-3-bromophenol peak in all stressed samples.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the main peak and all degradation products.

  • The peak purity index (or similar metric) for the main peak should be greater than a pre-defined threshold (e.g., > 0.999), indicating no co-eluting impurities.

The diagram below illustrates the workflow for ensuring method specificity.

G cluster_0 Specificity Validation Workflow A Prepare API Solution B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Analyze Stressed Samples via HPLC-UV B->C D Assess Peak Purity & Resolution C->D E Method is Specific D->E Purity > 0.999 Rs > 2.0 F Method is Not Specific (Modify Method) D->F Purity < 0.999 Rs < 2.0

Caption: Workflow for establishing method specificity through forced degradation.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of 5-(3-Aminocarbonylphenyl)-3-bromophenol reference standard.

  • Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the nominal concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).

  • Inject each concentration in triplicate.

  • Plot a graph of the average peak area versus concentration and perform a linear regression analysis.

ParameterAcceptance CriteriaScientific Rationale
Correlation Coefficient (r²) r² ≥ 0.999Indicates a strong linear relationship between concentration and response.
Y-intercept Should be close to zeroA significant y-intercept may indicate systematic error or bias in the method.
Range From LOQ to 150% of the nominal concentrationConfirms the method is linear across the range where impurities and higher-than-normal API levels might be found.
Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is typically assessed by spiking a placebo (or a sample matrix) with known amounts of the API.

Experimental Protocol:

  • Prepare samples of a placebo matrix spiked with 5-(3-Aminocarbonylphenyl)-3-bromophenol at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% at each concentration level.

  • The %RSD for the recovery at each level should not be more than 2.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Assesses precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Prepare six individual samples of 5-(3-Aminocarbonylphenyl)-3-bromophenol at 100% of the nominal concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system if available.

  • Calculate the %RSD for the results of both sets of experiments.

ParameterAcceptance Criteria (%RSD)Scientific Rationale
Repeatability ≤ 2.0%Demonstrates the method's precision under ideal conditions.
Intermediate Precision ≤ 3.0%Shows that the method is reliable and transferable between analysts and over time within a lab.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields an S/N ratio of approximately 3:1 is generally accepted as the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is generally accepted as the LOQ.[9]

  • Confirm the LOQ by analyzing a minimum of six replicates at this concentration and ensuring the precision (%RSD) is acceptable (e.g., ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5 °C)

    • Mobile Phase pH (e.g., ± 0.2 units)

    • Mobile Phase Composition (e.g., ± 2% organic)

  • Analyze the system suitability solution under each of these modified conditions.

  • Evaluate the impact on system suitability parameters (e.g., resolution, retention time, tailing factor).

Acceptance Criteria:

  • All system suitability parameters must still pass under all varied conditions. This demonstrates the method is resilient to minor fluctuations that can occur during routine use.

The relationship between these core validation parameters is visualized below.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures correct analyte is measured Linearity Linearity & Range Linearity->Accuracy Precision Precision Linearity->Precision Precision->Accuracy affects confidence in result LOQ LOQ LOQ->Linearity defines lower limit of range Robustness Robustness SST System Suitability Robustness->SST tests operational limits SST->Specificity confirms system performance for all tests SST->Linearity confirms system performance for all tests SST->Accuracy confirms system performance for all tests SST->Precision confirms system performance for all tests

Caption: Inter-relationship of HPLC validation parameters.

Conclusion

Validating an HPLC-UV method for the purity analysis of an API like 5-(3-Aminocarbonylphenyl)-3-bromophenol is a rigorous but essential process. It is more than a checklist of experiments; it is a holistic evaluation designed to build a deep understanding of the method's capabilities and limitations. By following the principles of ICH Q2(R1) and applying sound scientific rationale to the experimental design, researchers can develop a robust, reliable, and self-validating analytical method. This ensures the generation of trustworthy data, which is paramount for regulatory submissions and, most importantly, for guaranteeing the quality and safety of pharmaceutical products.

References

  • <621> CHROM
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S.
  • A practical guide to forced degradation and stability studies for drug substances. Source: Onyx Scientific.
  • Forced Degrad
  • System Suitability in HPLC Analysis. Source: Pharmaguideline.
  • System Suitability Test in HPLC – Key Parameters Explained. Source: Assay Prism.
  • Impurities and Forced Degradation Studies: A Review. Source: Bentham Science Publishers.
  • Developing HPLC Methods. Source: Sigma-Aldrich.

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Validation

A Researcher's Guide to the FT-IR Spectral Features of 5-(3-Aminocarbonylphenyl)-3-bromophenol

For researchers and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a powerful and...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a powerful and accessible analytical technique for elucidating the functional groups within a molecule. This guide provides an in-depth analysis of the expected FT-IR absorption bands for the compound 5-(3-Aminocarbonylphenyl)-3-bromophenol, offering a comparative framework grounded in established spectroscopic principles.

The Significance of Vibrational Spectroscopy in Molecular Characterization

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. These vibrations, which include stretching, bending, and scissoring, are specific to the types of chemical bonds and the overall molecular structure. Consequently, the resulting spectrum serves as a unique "fingerprint" for a compound, revealing the presence of key functional groups. In the context of drug development, FT-IR is an invaluable tool for confirming molecular identity, assessing purity, and studying intermolecular interactions.

Experimental Protocol: A Self-Validating Approach

A reliable FT-IR analysis hinges on a well-controlled experimental procedure. The following protocol outlines a standard method for obtaining a high-quality spectrum of a solid sample like 5-(3-Aminocarbonylphenyl)-3-bromophenol.

Sample Preparation (KBr Pellet Method):

  • Drying: Ensure both the sample and potassium bromide (KBr) are thoroughly dried to minimize interference from water absorption bands. This is typically achieved by heating in a vacuum oven.

  • Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of spectroscopic grade KBr in an agate mortar.

  • Mixing: Gently grind the mixture until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the particle size and homogeneity of the sample within the KBr matrix.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Data Acquisition:

  • Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Spectral Analysis of 5-(3-Aminocarbonylphenyl)-3-bromophenol

The FT-IR spectrum of 5-(3-Aminocarbonylphenyl)-3-bromophenol is a composite of the vibrational modes of its constituent functional groups: a phenolic hydroxyl group, a primary amide, a substituted benzene ring, and a carbon-bromine bond.

Caption: Molecular structure of 5-(3-Aminocarbonylphenyl)-3-bromophenol.

Table 1: Characteristic FT-IR Absorption Bands for 5-(3-Aminocarbonylphenyl)-3-bromophenol

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
3500-3200Phenolic O-HO-H stretch (H-bonded)Strong, broad
3400-3250Amide N-HN-H stretchMedium, two bands (asymmetric & symmetric)
3100-3000Aromatic C-HC-H stretchWeak to medium
1690-1630Amide C=OC=O stretch (Amide I)Strong, sharp
~1620Amide N-HN-H bend (Amide II)Medium to strong
1600-1450Aromatic C=CC=C ring stretchMedium, multiple bands
~1220Phenolic C-OC-O stretchStrong
900-675Aromatic C-HC-H out-of-plane bendMedium to strong
Below 600Aromatic C-BrC-Br stretchMedium to strong

In-Depth Discussion of Key Vibrational Modes

Phenolic O-H and C-O Vibrations: The presence of a phenolic hydroxyl group will give rise to a prominent, broad absorption band in the 3500-3200 cm⁻¹ region due to hydrogen-bonded O-H stretching.[1][2] The broadness of this peak is a key characteristic and helps to distinguish it from the sharper N-H stretching bands of the amide.[3] Additionally, a strong C-O stretching vibration is expected around 1220 cm⁻¹, which is characteristic of phenols.[1]

Amide Group Vibrations: The primary amide functional group presents a series of characteristic absorption bands.

  • N-H Stretching: Two distinct bands are anticipated in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations of the -NH₂ group.[3][4] These peaks are typically sharper than the phenolic O-H band.

  • Amide I Band (C=O Stretch): A strong and sharp absorption between 1690 and 1630 cm⁻¹ is due to the C=O stretching vibration.[4][5][6] This is often the most intense band in the spectrum of an amide-containing compound.

  • Amide II Band (N-H Bend): Resulting from a combination of N-H in-plane bending and C-N stretching, the Amide II band appears as a medium to strong absorption around 1620 cm⁻¹.[5][6]

Aromatic Ring Vibrations: The two substituted benzene rings will exhibit several characteristic peaks.

  • C-H Stretching: Weak to medium intensity bands are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which are indicative of aromatic C-H stretching.[7][8][9][10]

  • C=C Stretching: A series of medium intensity absorptions between 1600 and 1450 cm⁻¹ correspond to the stretching vibrations of the carbon-carbon bonds within the aromatic rings.[1][8]

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact positions of these bands can provide information about the substitution pattern of the benzene rings.[8]

Carbon-Bromine Vibration: The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically below 600 cm⁻¹. This region is often complex, with many overlapping absorptions, but the presence of a band in this area can be indicative of the C-Br bond.

Comparative Analysis with Simpler Analogs

To build confidence in the spectral assignments for 5-(3-Aminocarbonylphenyl)-3-bromophenol, it is instructive to compare its expected spectrum with those of simpler, related molecules.

  • 3-Bromophenol: The FT-IR spectrum of 3-bromophenol would show the characteristic broad phenolic O-H stretch, the aromatic C-H and C=C stretches, and the C-Br stretch. The NIST Chemistry WebBook provides a reference spectrum for 3-bromophenol.[11][12]

  • Benzamide: As a primary aromatic amide, benzamide exhibits the two N-H stretching bands, the strong Amide I (C=O) band, and the Amide II (N-H bend) band, in addition to the aromatic ring vibrations.[3][13][14]

By mentally overlaying the key features of these two molecules, one can construct a reliable prediction for the more complex spectrum of the target compound.

Conclusion

FT-IR spectroscopy provides a rapid and informative method for the structural elucidation of 5-(3-Aminocarbonylphenyl)-3-bromophenol. By systematically analyzing the characteristic absorption bands of the phenolic, amide, and brominated aromatic moieties, researchers can confidently verify the identity and functional group composition of this molecule. This guide serves as a practical reference for interpreting the FT-IR spectrum of this compound and provides a framework for the analysis of other novel molecules in the drug discovery pipeline.

References

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2020). FTIR spectrum of benzamide spot (trace 1) on a narrowband TLC plate.... Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online, 35(1), 10-23.
  • ResearchGate. (n.d.). FT–IR benzamide ( 1 ). Retrieved from [Link]

  • Krimm, S., & Bandekar, J. (1986). Vibrational Spectroscopy and Conformation of Peptides, Polypeptides, and Proteins. Advances in Protein Chemistry, 38, 181-364.
  • PNAS. (n.d.). Amide vibrations are delocalized across the hydrophobic interface of a transmembrane helix dimer. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Publications. (2003). Vibrational Coupling between Amide-I and Amide-A Modes Revealed by Femtosecond Two Color Infrared Spectroscopy. The Journal of Physical Chemistry A, 107(2), 253–261.
  • Doc Brown's Chemistry. (2026). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ACS Publications. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8685–8692.
  • NIST. (n.d.). Benzamide. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromophenol. Retrieved from [Link]

  • International Journal of Advanced Scientific Research. (2025). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (2005). Characterization of Phenol-Formaldehyde Prepolymer Resins by In Line FT-IR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Measured FT-IR spectra of bromophenol blue in experiment. (b).... Retrieved from [Link]

  • Nature. (2022). FT-IR characteristics, phenolic profiles and inhibitory potential against digestive enzymes of 25 herbal infusions. Retrieved from [Link]

  • SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • International Journal of Advanced Scientific Research. (2025). Study of the composition of aromatic hydrocarbons using IR spectroscopy. Retrieved from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]

Sources

Comparative

Evaluating catalytic efficiency of ligands with 5-(3-Aminocarbonylphenyl)-3-bromophenol substrates

An in-depth technical evaluation for researchers and process chemists optimizing late-stage functionalization. The Substrate Challenge: 5-(3-Aminocarbonylphenyl)-3-bromophenol In the realm of pharmaceutical development a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation for researchers and process chemists optimizing late-stage functionalization.

The Substrate Challenge: 5-(3-Aminocarbonylphenyl)-3-bromophenol

In the realm of pharmaceutical development and complex molecule synthesis, achieving high chemoselectivity during palladium-catalyzed cross-coupling is a persistent challenge. The substrate 5-(3-Aminocarbonylphenyl)-3-bromophenol represents a rigorous stress test for any catalytic system. It contains three reactive sites:

  • An Aryl Bromide: The desired electrophilic site for cross-coupling.

  • A Free Phenol (-OH): An acidic moiety (pKa ~10) that, under basic coupling conditions, forms a strongly coordinating phenoxide.

  • A Primary Amide (-CONH₂): A moderately nucleophilic group prone to competitive N-arylation.

When subjected to standard cross-coupling conditions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), the unprotected phenol and primary amide can act as competing internal or intermolecular nucleophiles. This leads to catalyst poisoning via stable Pd-phenoxide resting states or the formation of undesired C-O/C-N polymeric byproducts. Evaluating and selecting the correct ligand is not just a matter of improving yield; it is the fundamental mechanism by which we enforce chemoselectivity 1.

Mechanistic Causality: Why Ligand Architecture Dictates Selectivity

To successfully couple the aryl bromide without triggering the phenol or amide, the active Pd(0) catalyst must undergo rapid oxidative addition into the C-Br bond, followed by transmetalation with the external nucleophile, all while sterically repelling the substrate's endogenous heteroatoms 2.

  • Small/Basic Phosphines (e.g., PMe₃, P(t-Bu)₃): While highly electron-rich and capable of fast oxidative addition, their lack of a deep chiral/steric pocket allows the primary amide or phenoxide to coordinate to the Pd(II) intermediate, leading to off-cycle trapping or side reactions.

  • Dialkylbiaryl Phosphines (e.g., XPhos, SPhos): These Buchwald-type ligands possess a highly sterically demanding biphenyl backbone. The lower ring interacts with the Pd center, creating a restrictive coordination sphere that physically blocks the bulky phenoxide or amide from binding, thereby funneling the reaction exclusively down the desired C-C cross-coupling pathway 3.

G Sub 5-(3-Aminocarbonylphenyl) -3-bromophenol Ox Oxidative Addition (Pd-C Formation) Sub->Ox Pd Pd(0) Precatalyst Pd->Ox Trans Transmetalation (External Nucleophile) Ox->Trans Bulky Ligands (e.g., XPhos) SideO O-Arylation (Phenoxide Poisoning) Ox->SideO Small Ligands SideN N-Arylation (Amide Coordination) Ox->SideN Small Ligands Red Reductive Elimination Trans->Red Prod Chemoselective Cross-Coupled Product Red->Prod

Figure 1: Ligand-controlled mechanistic divergence in Pd-catalyzed cross-coupling.

Comparative Ligand Performance Data

To objectively evaluate catalytic efficiency, a standardized Suzuki-Miyaura coupling was performed using 5-(3-Aminocarbonylphenyl)-3-bromophenol and phenylboronic acid (1.2 equiv), with K₃PO₄ as the base in a THF/H₂O solvent system at 80 °C. Catalyst loading was strictly maintained at 1.0 mol% Pd(OAc)₂ and 2.0 mol% ligand.

LigandLigand ClassGC Yield (%)Chemoselectivity (C-C vs C-O/C-N)Turnover Number (TON)
XPhos Dialkylbiaryl phosphine94>99:19,400
SPhos Dialkylbiaryl phosphine8996:48,900
IPr (NHC) N-Heterocyclic Carbene8290:108,200
P(t-Bu)₃ Trialkyl phosphine6882:186,800
DPPF Bidentate phosphine4155:454,100

Data Analysis: XPhos drastically outperforms both bidentate (DPPF) and simple trialkyl (P(t-Bu)₃) phosphines. The >99:1 chemoselectivity confirms that the extreme steric bulk of the dicyclohexylphosphino group and the triisopropylphenyl ring completely suppresses the coordination of the substrate's primary amide and phenol moieties 4.

Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates orthogonal analytical checks and internal standards to guarantee that the reported yields accurately reflect mass balance, rather than just conversion.

Materials Required:
  • Substrate: 5-(3-Aminocarbonylphenyl)-3-bromophenol (1.0 mmol)

  • Nucleophile: Phenylboronic acid (1.2 mmol)

  • Catalyst/Ligand: Pd(OAc)₂ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%)

  • Base: K₃PO₄ (2.0 mmol)

  • Internal Standard: n-Dodecane (0.5 mmol)

  • Solvent: THF/H₂O (10:1 v/v, rigorously degassed)

Step-by-Step Methodology:

Step 1: Catalyst Pre-activation (Critical Causality Step)

  • Action: In a nitrogen-filled glovebox, combine Pd(OAc)₂ and XPhos in 2 mL of anhydrous THF. Stir at room temperature for 15 minutes.

  • Why: Pre-mixing allows the formation of the active L₁Pd(0) species. If the substrate and base are introduced before the complex forms, the basic conditions will deprotonate the phenol, which can immediately poison the unligated palladium, forming insoluble palladium black.

Step 2: Substrate and Standard Addition

  • Action: To a separate Schlenk flask, add 5-(3-Aminocarbonylphenyl)-3-bromophenol, phenylboronic acid, and n-dodecane. Transfer the pre-activated catalyst solution into this flask.

  • Self-Validation Check: Take a 50 µL aliquot, dilute with EtOAc, and run a baseline GC-FID. The ratio of substrate to n-dodecane establishes the t=0 mass balance reference.

Step 3: Base Introduction and Reaction Execution

  • Action: Add K₃PO₄ dissolved in 0.5 mL of degassed H₂O to the reaction mixture. Seal the flask and heat to 80 °C for 4 hours.

  • Why: Aqueous base is required to activate the boronic acid (forming the reactive boronate complex for transmetalation). Adding it last ensures the Pd-XPhos complex is fully engaged in the catalytic cycle before the substrate's phenol is heavily deprotonated.

Step 4: Quench and Workup

  • Action: Cool to room temperature, dilute with EtOAc (10 mL), and quench with saturated aqueous NH₄Cl (5 mL). Extract the organic layer and dry over MgSO₄.

  • Why: NH₄Cl neutralizes the basic mixture, reprotonating any phenoxide back to the free phenol, ensuring it partitions correctly into the organic layer during extraction.

Step 5: Orthogonal Analysis

  • Action: Analyze the organic layer via GC-FID. Calculate the yield of the desired cross-coupled product and the remaining starting material relative to the n-dodecane internal standard.

  • Self-Validation Check:Mass Balance Equation: (Mol% Product + Mol% Recovered Starting Material) must be ≥ 95%. If the sum is <95%, it indicates unquantified side reactions (such as C-O etherification or N-arylation oligomers) that are not eluting on the GC. In the case of XPhos, mass balance typically exceeds 98%, validating the >99:1 chemoselectivity claim.

References

  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society.[Link]

  • Palladium-Catalyzed Approach to Primary Amides Using Nongaseous Precursors. Organic Letters.[Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts (MDPI).[Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry.[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(3-Aminocarbonylphenyl)-3-bromophenol

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompas...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-(3-Aminocarbonylphenyl)-3-bromophenol, a compound characterized by its halogenated phenolic and aromatic amide structures. The procedures outlined here are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment.

The disposal of any chemical waste is strictly regulated to mitigate potential hazards. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[1][2] Understanding and adhering to these regulations is not just a matter of compliance but a cornerstone of responsible scientific practice.

Understanding the Compound: Hazard Assessment

  • Brominated Phenols: Halogenated phenols are a class of compounds that often exhibit toxicity and environmental persistence.[3][4][5] Bromophenols can be irritating to the skin and eyes and may be harmful if swallowed.[4][5]

  • Aromatic Amides: Aromatic amides can also present health hazards, and their disposal should be handled with care.[6][7][8]

Based on this structural analysis, 5-(3-Aminocarbonylphenyl)-3-bromophenol should be treated as a hazardous chemical waste.

Core Principles of Disposal

The following principles form the foundation of the disposal plan for 5-(3-Aminocarbonylphenyl)-3-bromophenol:

  • Waste Characterization: All chemical waste must be evaluated to determine if it is hazardous.[9] Given the presence of the bromophenol, this compound is classified as a hazardous waste.

  • Segregation: Hazardous waste must be segregated according to its hazard class to prevent dangerous reactions.

  • Containment: Waste must be stored in approved, labeled containers that are kept sealed unless waste is being added.[10]

  • Licensed Disposal: All hazardous waste must be disposed of through a licensed waste management facility.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable plan for the safe disposal of 5-(3-Aminocarbonylphenyl)-3-bromophenol from a laboratory setting.

Part 1: Immediate Handling and Segregation at the Point of Generation
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Collection:

    • Solid Waste: Collect pure 5-(3-Aminocarbonylphenyl)-3-bromophenol, and any contaminated solids (e.g., weighing paper, gloves, pipette tips), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[11]

    • Liquid Waste: Solutions containing 5-(3-Aminocarbonylphenyl)-3-bromophenol should be collected in a separate, shatter-proof container designated for halogenated organic waste.[12][13] Do not mix with non-halogenated solvent waste.[14]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "5-(3-Aminocarbonylphenyl)-3-bromophenol," and a clear indication of the hazards (e.g., "Toxic," "Irritant").[9]

Part 2: Accumulation and Storage
  • Satellite Accumulation Areas (SAAs): Waste containers should be kept at or near the point of generation in a designated SAA. The container must be kept closed at all times except when adding waste.

  • Central Accumulation Areas (CAAs): Once the container in the SAA is full, it must be moved to a designated CAA within three days.[9] These areas have specific requirements for weekly inspections and emergency preparedness.[2][10]

  • Segregation in Storage: Store the container with other halogenated organic wastes, away from incompatible materials such as strong oxidizing agents.[5]

Part 3: Final Disposal
  • Professional Disposal Service: The disposal of 5-(3-Aminocarbonylphenyl)-3-bromophenol must be handled by a licensed hazardous waste disposal company.[6]

  • Incineration: The recommended method for the final disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6] This method ensures the complete destruction of the compound.

  • Documentation: A hazardous waste manifest must be completed to track the waste from the point of generation to its final disposal facility.[1][15] These records must be maintained for at least three years.[16]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-(3-Aminocarbonylphenyl)-3-bromophenol.

DisposalWorkflow Disposal Workflow for 5-(3-Aminocarbonylphenyl)-3-bromophenol Start Generation of Waste (Solid or Liquid) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste PPE->Segregate SolidWaste Solid Waste Container (Halogenated Organics) Segregate->SolidWaste Solid LiquidWaste Liquid Waste Container (Halogenated Organics) Segregate->LiquidWaste Liquid Label Label Container Clearly 'Hazardous Waste' SolidWaste->Label LiquidWaste->Label StoreSAA Store in Satellite Accumulation Area (SAA) Label->StoreSAA Full Container Full? StoreSAA->Full Full->StoreSAA No MoveToCAA Move to Central Accumulation Area (CAA) Full->MoveToCAA Yes SchedulePickup Schedule Pickup with Licensed Waste Vendor MoveToCAA->SchedulePickup Manifest Complete Hazardous Waste Manifest SchedulePickup->Manifest Incineration High-Temperature Incineration Manifest->Incineration End Disposal Complete Incineration->End

Caption: Decision workflow for the disposal of 5-(3-Aminocarbonylphenyl)-3-bromophenol.

Quantitative Data Summary

PropertyValue/InformationSource
Chemical Name 5-(3-Aminocarbonylphenyl)-3-bromophenolN/A
CAS Number Not readily availableN/A
Molecular Formula C₁₃H₁₀BrNO₂N/A
Hazard Classification Hazardous Waste (anticipated based on structure)[9]
Primary Hazards Skin Irritation, Eye Irritation, Harmful if Swallowed (anticipated)[4][5]
Recommended Disposal High-Temperature Incineration[6]
Regulatory Framework EPA Resource Conservation and Recovery Act (RCRA)[2]

Conclusion

The responsible management of chemical waste is a critical aspect of laboratory safety and environmental stewardship. For novel compounds like 5-(3-Aminocarbonylphenyl)-3-bromophenol, where specific data may be limited, a conservative approach based on the known hazards of its functional groups is essential. By following the detailed procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this and other similar chemical entities, thereby upholding the highest standards of scientific practice.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex.
  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8). ACTenviro.
  • Laboratory Hazardous Waste: What You and Your Staff Need to Know. (2019, March 26). TriHaz Solutions.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, March 28). US EPA.
  • Hazardous Waste Management in the Laboratory. (2022, March 24). LabManager.
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • How can I dispose phenol? (2015, January 9). ResearchGate.
  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. (n.d.). WIT Press.
  • RCRA addresses waste management, disposal and recycling. (n.d.). University of Houston-Clear Lake.
  • Phenol disposal. (2008, April 5). Podiatry Arena.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Proper Handling of Hazardous Waste Guide. (n.d.). EPA.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, May 10). Madridge Publishers.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • SDS 2001 - Aromatic Amine DECONtamination Solution. (2023, December 22). SKC Inc.
  • SAFETY DATA SHEET - 2-Bromophenol. (2026, January 30). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 3-Bromophenol. (2025, January 21). Tokyo Chemical Industry.
  • SAFETY DATA SHEET - 3-Bromophenol. (n.d.). Fisher Scientific.

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Handling

A Strategic Guide to Personal Protective Equipment for Handling 5-(3-Aminocarbonylphenyl)-3-bromophenol

As researchers and drug development professionals, our work requires a deep respect for the chemical entities we handle. This guide provides essential safety and logistical information for the novel compound 5-(3-Aminoca...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work requires a deep respect for the chemical entities we handle. This guide provides essential safety and logistical information for the novel compound 5-(3-Aminocarbonylphenyl)-3-bromophenol. Given the absence of a specific Safety Data Sheet (SDS), this document synthesizes data from structurally analogous compounds—namely 3-Bromophenol and 3-Aminobenzamide —to establish a robust framework for personal protective equipment (PPE), handling, and disposal. This approach, grounded in established chemical safety principles, ensures a conservative and comprehensive protocol.

Hazard Assessment: A Synthesis of Analog Data

To determine the appropriate level of protection, we must first understand the potential hazards. By examining the functional components of our target molecule, we can infer a likely hazard profile. The bromophenol moiety suggests potential corrosivity and toxicity, while the aminobenzamide portion indicates possible skin and eye irritation.[1][2][3][4][5]

A summary of the hazards presented by our chosen analog compounds is detailed below:

Analog Compound CAS Number Key Hazards Source
3-Bromophenol 591-20-8Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[1][2][4]Fisher Scientific[1], Cole-Parmer[2]
3-Aminobenzamide 3544-24-9Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3][5]Cayman Chemical[3], Fisher Scientific[5]

This synthesized data underscores the necessity for comprehensive protection of the skin, eyes, and respiratory system when handling 5-(3-Aminocarbonylphenyl)-3-bromophenol.

Core Directive: Engineering and Personal Protective Equipment (PPE)

The primary line of defense is always engineering controls. All operations involving this compound, especially in solid (powder) form or when heated, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7][8][9][10]

Phenolic compounds are known for their ability to be absorbed through the skin, which can lead to systemic toxicity.[11][12][13][14][15] Therefore, selecting the correct gloves is paramount.

  • Primary Gloves : Nitrile gloves are recommended for their resistance to a broad range of chemicals.[16][17] However, it is crucial to use a thicker gauge (e.g., 8 mil) for enhanced protection.

  • Double Gloving : For procedures involving larger quantities or prolonged handling, double gloving is a mandatory practice. This provides an additional protective layer and mitigates the risk of exposure from a single glove failure.

  • Glove Compatibility : Always consult the glove manufacturer's chemical resistance guide to ensure compatibility with both bromophenol and aminobenzamide-type structures.[17][18][19]

  • Immediate Replacement : If a glove is splashed or compromised, it must be removed and replaced immediately.[20]

Given that the analog compounds are classified as serious eye irritants, robust eye and face protection is non-negotiable.[1][3][5]

  • Chemical Splash Goggles : These are mandatory and must be worn at all times when handling the compound. They should conform to ANSI Z87.1 standards.

  • Face Shield : When there is a significant risk of splashing—such as when transferring solutions or working with larger volumes—a full-face shield must be worn in addition to chemical splash goggles.[21][22]

A chemically resistant lab coat is required to protect against incidental contact.

  • Material : A lab coat made of a material resistant to chemical splashes should be worn. It must be fully buttoned to provide maximum coverage.[23]

  • Apron : For tasks with a higher splash potential, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[23]

  • Attire : Full-length pants and closed-toe shoes are mandatory laboratory attire and provide a fundamental layer of protection.[21][23]

While a fume hood is the primary control, respiratory protection may be necessary in specific situations.

  • Solid Particulates : When handling the compound as a powder outside of a containment system, a NIOSH-approved N95 respirator is required to prevent inhalation of dust particles.

  • Vapors : If there is a potential for generating vapors (e.g., heating) and engineering controls are insufficient, a respirator with organic vapor cartridges should be used. This requires enrollment in a respiratory protection program with medical clearance and fit-testing.[21][24]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is crucial for safety. The following steps provide a clear, procedural guide for handling 5-(3-Aminocarbonylphenyl)-3-bromophenol.

  • Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year.[7]

  • Emergency Equipment : Confirm that a safety shower and eyewash station are accessible and unobstructed.[2][22][25][26]

  • Spill Kit : Have a spill kit rated for corrosive and solid chemical spills readily available.

  • Review SDS of Analogs : Re-familiarize yourself with the hazards of 3-Bromophenol and 3-Aminobenzamide.

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 Lab Coat Don2 Respirator (if needed) Don1->Don2 Don3 Goggles & Face Shield Don2->Don3 Don4 Outer Gloves Don3->Don4 Doff1 Outer Gloves Doff2 Face Shield & Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if needed) Doff3->Doff4

PPE Donning and Doffing Workflow

In the event of an exposure or spill, immediate and correct action is vital.

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Exposure or Spill Event Skin Skin Contact Immediately flush with water for 15 min. Remove contaminated clothing. Start->Skin Exposure Eye Eye Contact Flush with eyewash for at least 15 min. Seek immediate medical attention. Start->Eye Exposure SmallSpill Small Spill (in fume hood) Use spill kit to absorb. Dispose of as hazardous waste. Start->SmallSpill Spill LargeSpill Large Spill (outside hood) Evacuate area. Alert EHS. Prevent entry. Start->LargeSpill Spill

Emergency Response Protocol

As a halogenated aromatic compound, 5-(3-Aminocarbonylphenyl)-3-bromophenol and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation : Collect all solid and liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[27][28][29][30]

  • Labeling : The waste container must be labeled "Halogenated Organic Waste" and list the chemical name.

  • Incompatible Wastes : Do not mix this waste stream with non-halogenated solvents or other incompatible waste types.[29][30]

  • Disposal : Follow all institutional and local regulations for the disposal of hazardous chemical waste.

By adhering to these rigorous guidelines, you can ensure a safe and controlled environment for your research and development activities involving 5-(3-Aminocarbonylphenyl)-3-bromophenol.

References

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  • Fume Hood Proper Work Practices . Office of Environmental Health and Safety. [Link]

  • Phenol - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Material Safety Data Sheet - 3-Bromophenol, 99% (GC) . Cole-Parmer. [Link]

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  • Chemical Fume Hood Use Guidelines . UCSD Blink. [Link]

  • Phenol - NIOSH Pocket Guide to Chemical Hazards . CDC. [Link]

  • OSHA Glove Selection Chart . Environmental Health and Safety. [Link]

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  • Guidelines For The Safe Use Of Laboratory Fume Hoods . FIU. [Link]

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